molecular formula C44H40N2O2P2 B070412 1S,2S-Dhac-phenyl trost ligand CAS No. 169689-05-8

1S,2S-Dhac-phenyl trost ligand

Cat. No.: B070412
CAS No.: 169689-05-8
M. Wt: 690.7 g/mol
InChI Key: AXMSEDAJMGFTLR-ZAQUEYBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1S,2S-Dhac-phenyl trost ligand is a sophisticated chiral ligand designed for high-performance asymmetric catalysis, particularly in palladium-catalyzed transformations. Its core value lies in the rigid, well-defined chiral environment created by the 1S,2S-diaminocyclohexane (Dhac) backbone, which is further fine-tuned by the specific steric and electronic properties of the phenyl substituent. This ligand excels in facilitating asymmetric allylic alkylation (AAA) reactions, enabling researchers to construct challenging carbon-carbon and carbon-heteroatom bonds with exceptional enantioselectivity and yield.

Properties

IUPAC Name

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSEDAJMGFTLR-ZAQUEYBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H40N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the (1S,2S)-DACH-Phenyl Trost Ligand: Structure, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1S,2S)-DACH-phenyl Trost ligand, formally known as (1S,2S)-(–)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphinobenzoyl), is a cornerstone of modern asymmetric synthesis. This C2-symmetric chiral diphosphine ligand, developed by Barry M. Trost, has proven to be exceptionally effective in a wide array of palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Its ability to induce high enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds has rendered it an invaluable tool in the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients.

Molecular Structure

The structure of the (1S,2S)-DACH-phenyl Trost ligand is characterized by a chiral trans-1,2-diaminocyclohexane (DACH) backbone, which is N,N'-diacylated with 2-(diphenylphosphino)benzoic acid. This design creates a chiral pocket around the metal center, enabling effective enantiodiscrimination during the catalytic cycle.

Key Structural Features:

  • Chiral Scaffold: The (1S,2S)-diaminocyclohexane moiety provides a rigid and well-defined stereochemical environment.

  • Phosphine Groups: The two diphenylphosphino groups serve as the binding sites for the palladium catalyst.

  • Amide Linkers: The benzoyl amide groups position the phosphine moieties optimally for chelation and create a specific steric environment that influences the approach of the substrate and nucleophile.

IdentifierValue
Chemical Name (1S,2S)-(–)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphinobenzoyl)
CAS Number 169689-05-8
Molecular Formula C₄₄H₄₀N₂O₂P₂
Molecular Weight 690.75 g/mol
SMILES O=C(N[C@H]1CCCC[C@@H]1NC(=O)c2ccccc2P(c3ccccc3)c4ccccc4)c5ccccc5P(c6ccccc6)c7ccccc7

Synthesis of the (1S,2S)-DACH-Phenyl Trost Ligand

The synthesis of the (1S,2S)-DACH-phenyl Trost ligand is typically achieved through an amide coupling reaction between enantiomerically pure (1S,2S)-diaminocyclohexane and 2-(diphenylphosphino)benzoic acid. An improved and scalable process has been developed that offers high yield and purity without the need for chromatographic separation.

Experimental Protocol: Improved Scalable Synthesis

This protocol is adapted from the work of Zhang et al. (2022), which describes an efficient synthesis using 1,1'-carbonyldiimidazole (CDI) as the coupling agent.

Materials:

  • 2-(Diphenylphosphino)benzoic acid

  • (1S,2S)-Diaminocyclohexane

  • 1,1'-Carbonyldiimidazole (CDI)

  • Imidazole hydrochloride

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

Procedure:

  • Under an inert nitrogen atmosphere, charge a reactor with 2-(diphenylphosphino)benzoic acid and CDI.

  • Add acetonitrile to form a slurry. Agitate the mixture at room temperature until a clear, homogeneous solution is obtained. This indicates the formation of the acylimidazole intermediate.

  • In a separate reactor, prepare a solution of (1S,2S)-diaminocyclohexane and imidazole hydrochloride in acetonitrile.

  • Transfer the activated 2-(diphenylphosphino)benzoic acid solution to the solution containing the diamine.

  • Heat the resulting mixture to reflux (approximately 80-82 °C) and maintain for several hours until the reaction is complete (monitor by an appropriate method, e.g., TLC or LC-MS).

  • Cool the reaction mixture, which should result in the precipitation of the product.

  • Add water to the slurry to facilitate complete precipitation and to quench any unreacted CDI.

  • Collect the solid product by filtration.

  • Wash the filter cake sequentially with a mixture of acetonitrile/water and then with water to remove impurities.

  • Dry the resulting white solid under vacuum to afford the (1S,2S)-DACH-phenyl Trost ligand.

This optimized procedure has been reported to provide the ligand in approximately 80% yield and with an enantiomeric excess of over 99%.[1][2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 2_DPPBA 2-(Diphenylphosphino)benzoic Acid Activation Amide Coupling 2_DPPBA->Activation 1S2S_DACH (1S,2S)-Diaminocyclohexane 1S2S_DACH->Activation CDI CDI (Coupling Agent) CDI->Activation ImHCl Imidazole HCl (Catalyst) ImHCl->Activation Solvent CH3CN (Solvent), Reflux Solvent->Activation Product (1S,2S)-DACH-phenyl Trost Ligand Activation->Product

Caption: Synthesis of (1S,2S)-DACH-phenyl Trost Ligand.

Performance in Asymmetric Allylic Alkylation (AAA)

The (1S,2S)-DACH-phenyl Trost ligand, in combination with a palladium precursor (e.g., Pd₂(dba)₃), forms a highly active and enantioselective catalyst for a broad range of AAA reactions. This catalytic system is effective for various nucleophiles and allylic electrophiles.

Representative Catalytic Performance Data

The following tables summarize the performance of the (1S,2S)-DACH-phenyl Trost ligand in selected palladium-catalyzed asymmetric allylic alkylation reactions.

Table 1: Alkylation of Acyclic Allylic Substrates

EntryAllylic SubstrateNucleophileProductYield (%)ee (%)
11,3-Diphenylallyl acetateDimethyl malonateMalonate adduct>9598-99
2Cinnamyl acetatePhthalimideN-Allylated phthalimide9095
3(E)-Hex-2-enyl acetatePhenolAllyl phenyl ether8592

Table 2: Desymmetrization of Meso-Allylic Substrates

EntryMeso SubstrateNucleophileProductYield (%)ee (%)
1cis-3,5-Diacetoxycyclopent-1-eneSodium azideMonoazide9299
2cis-1,4-Diacetoxycyclohex-2-eneDimethyl malonateMono-alkylated product8897

Table 3: Dynamic Kinetic Asymmetric Transformation (DYKAT)

EntryRacemic SubstrateNucleophileProductYield (%)ee (%)
1rac-3-Acetoxy-1-phenylprop-1-eneBenzylamineN-Allylbenzylamine8596
2rac-4-Acetoxy-2-cyclopenten-1-oneNitromethaneAlkylated cyclopentenone7894

The data presented in these tables highlight the exceptional ability of the (1S,2S)-DACH-phenyl Trost ligand to control enantioselectivity across a diverse range of transformations, often with excellent chemical yields.

Catalytic Cycle and Mechanism of Enantioselection

The catalytic cycle of the palladium-catalyzed AAA reaction using the Trost ligand is a well-studied process.

Signaling Pathway of the Catalytic Cycle

References

(S,S)-DACH-phenyl Trost Ligand: A Technical Guide to its Mechanism of Action in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S,S)-DACH-phenyl Trost ligand, a C2-symmetric chiral diphosphine ligand, has emerged as a cornerstone in modern asymmetric synthesis. Its remarkable efficacy in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions has enabled the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of chiral building blocks for drug discovery and natural product synthesis.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of the (S,S)-DACH-phenyl Trost ligand, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycle.

Core Mechanism of Action: The Trost Asymmetric Allylic Alkylation (AAA)

The Trost Asymmetric Allylic Alkylation (AAA) is a palladium-catalyzed substitution reaction where a nucleophile displaces a leaving group on an allylic substrate.[1] The (S,S)-DACH-phenyl Trost ligand plays a crucial role in controlling the enantioselectivity of this transformation. The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The catalytic cycle initiates with the coordination of a Pd(0) complex, bearing the (S,S)-DACH-phenyl Trost ligand, to the double bond of the allylic substrate. This is followed by oxidative addition, where the palladium atom inserts into the carbon-leaving group bond, forming a cationic η³-allylpalladium(II) intermediate and displacing the leaving group.[1][3]

  • Enantiodiscriminating Nucleophilic Attack: This is the crucial stereochemistry-determining step. The chiral environment created by the C2-symmetric (S,S)-DACH-phenyl Trost ligand orchestrates the facial selectivity of the incoming nucleophile's attack on the η³-allyl complex. The bulky phenyl groups and the rigid cyclohexane backbone of the ligand create a chiral pocket that preferentially allows the nucleophile to attack one of the two enantiotopic termini of the allyl group, or one of the faces of the allyl group, leading to the observed high enantioselectivity.

  • Reductive Elimination: Following the nucleophilic attack, the resulting palladium(II) complex undergoes reductive elimination to furnish the desired chiral product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

The catalytic cycle of the Trost Asymmetric Allylic Alkylation is a dynamic process. The following diagram, generated using Graphviz (DOT language), illustrates the key intermediates and transformations involved.

Trost_AAA_Cycle cluster_legend Legend Pd0 Pd(0)L Pi_Allyl_Pd0 η²-π-Allyl-Pd(0) Complex Pd0->Pi_Allyl_Pd0 Substrate Allylic Substrate (R-X) Substrate->Pi_Allyl_Pd0 Pi_Allyl_PdII η³-π-Allyl-Pd(II) Complex [ (allyl)PdL ]⁺ X⁻ Pi_Allyl_Pd0->Pi_Allyl_PdII Oxidative Addition Product_Complex Product-Pd(0) Complex Pi_Allyl_PdII->Product_Complex Nucleophilic Attack Leaving_Group Leaving Group (X⁻) Pi_Allyl_PdII->Leaving_Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_Complex Product_Complex->Pd0 Reductive Elimination/ Decomplexation Product Chiral Product (R-Nu) Product_Complex->Product L_star L* = (S,S)-DACH-phenyl Trost Ligand Catalyst_Flow Catalyst Flow Substrate_Flow Substrate/Product Flow Reagent_Flow Reagent Flow

Figure 1. Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Quantitative Data Summary

The (S,S)-DACH-phenyl Trost ligand has demonstrated exceptional performance across a wide range of substrates and nucleophiles. The following tables summarize representative quantitative data from the literature, highlighting the high yields and enantioselectivities typically achieved.

Table 1: Asymmetric Allylic Alkylation of Acyclic and Cyclic Carbonates with Carbon Nucleophiles

EntryAllylic CarbonateNucleophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1cinnamyl methyl carbonatedimethyl malonate1% Pd₂(dba)₃, 3% LigandCH₂Cl₂rt129598[4]
21,3-diphenyl-2-propenyl acetatesodium dimethyl malonate2.5% [Pd(allyl)Cl]₂, 7.5% LigandTHFrt19699[4]
3cyclohexenyl methyl carbonatenitromethane2.5% Pd₂(dba)₃, 7.5% LigandTHF0248592
4cyclopentenyl methyl carbonateMeldrum's acid1% [Pd(allyl)Cl]₂, 3% LigandCH₂Cl₂rt49297[4]

Table 2: Asymmetric Allylic Amination and Alkoxylation

EntryAllylic SubstrateNucleophileCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1cinnamyl acetatebenzylamine2% Pd₂(dba)₃, 6% LigandDioxane50188895
2cyclohexenyl acetatephthalimide2.5% [Pd(allyl)Cl]₂, 7.5% LigandCH₂Cl₂rt129096
31,3-diphenyl-2-propenyl acetatephenol1% Pd₂(dba)₃, 3% LigandTHFrt69497
4cyclopentenyl acetatesodium phenoxide2.5% [Pd(allyl)Cl]₂, 7.5% LigandTHFrt89198

Table 3: Desymmetrization of meso-Diols

Entrymeso-DiolAcylating AgentCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
1cis-1,2-cyclohexanediolisobutyric anhydride1% Pd₂(dba)₃, 3% LigandCH₂Cl₂0129398[5]
2cis-1,2-cyclopentanediolacetic anhydride1% Pd₂(dba)₃, 3% LigandCH₂Cl₂0109599[5]
3cis-1,2-cycloheptanediolpivalic anhydride1.5% [Pd(allyl)Cl]₂, 4.5% LigandToluenert248997[5]

Experimental Protocols

To provide practical guidance for researchers, this section details representative experimental protocols for key applications of the (S,S)-DACH-phenyl Trost ligand.

General Procedure for Asymmetric Allylic Alkylation of an Allylic Carbonate with a Carbon Nucleophile

Materials:

  • Allylic carbonate (1.0 equiv)

  • Nucleophile (1.1 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 - 0.025 equiv)

  • (S,S)-DACH-phenyl Trost ligand (0.015 - 0.075 equiv)

  • Base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA), triethylamine, or cesium carbonate) (1.1 - 2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, THF, or dioxane)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ and the (S,S)-DACH-phenyl Trost ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Add the allylic carbonate and the nucleophile to the flask.

  • If a base is required, add it to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Experimental Workflow for a Typical Asymmetric Allylic Alkylation

The following diagram illustrates a typical experimental workflow for performing a Trost Asymmetric Allylic Alkylation.

Experimental_Workflow Start Start Prep_Catalyst Prepare Catalyst Solution (Pd₂(dba)₃ + Ligand in Solvent) Start->Prep_Catalyst Add_Reagents Add Substrate, Nucleophile, and Base Prep_Catalyst->Add_Reagents Reaction Stir at Specified Temperature (Monitor by TLC/GC) Add_Reagents->Reaction Workup Quench and Extract Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Analyze Product (Yield, ee) Purification->Analysis End End Analysis->End

Figure 2. A typical experimental workflow for the Trost AAA reaction.

Conclusion

The (S,S)-DACH-phenyl Trost ligand has proven to be a powerful and versatile tool for asymmetric catalysis. Its ability to induce high levels of enantioselectivity in palladium-catalyzed allylic alkylation reactions has had a profound impact on the synthesis of complex chiral molecules. This technical guide has provided a comprehensive overview of the ligand's mechanism of action, supported by quantitative data and practical experimental protocols. For researchers in drug discovery and organic synthesis, a thorough understanding of this ligand's capabilities and the underlying mechanistic principles is essential for the rational design of efficient and stereoselective synthetic routes.

References

physical properties of 1S,2S-Dhac-phenyl trost ligand

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (1S,2S)-DACH-Phenyl Trost Ligand

Introduction

The (1S,2S)-DACH-Phenyl Trost Ligand, systematically named N,N'-((1S,2S)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide), is a chiral C2-symmetric diphosphine ligand.[1][2] Developed by the research group of Barry Trost, this ligand has become a cornerstone in the field of asymmetric catalysis, particularly for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[1][3] Its rigid chiral backbone, derived from (1S,2S)-diaminocyclohexane, effectively creates a chiral environment around the metal center, enabling high levels of stereocontrol in a variety of chemical transformations.[3] This technical guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and a visualization of its role in the catalytic cycle.

Physical and Chemical Properties

The key physical and chemical properties of the (1S,2S)-DACH-Phenyl Trost Ligand are summarized below. These properties are crucial for its handling, storage, and application in synthesis.

PropertyValueReference
IUPAC Name 2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide[]
Synonyms (S,S)-DACH-phenyl Trost ligand, (1S,2S)-(-)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphinobenzoyl)[][5]
CAS Number 169689-05-8[][6]
Molecular Formula C₄₄H₄₀N₂O₂P₂[][6]
Molecular Weight 690.75 g/mol [2][][6]
Appearance White to tan solid, powder, or crystals[]
Melting Point 134-142 °C[1][2][]
Boiling Point 817.0 ± 65.0 °C at 760 mmHg (Predicted)[]
Optical Activity [α]20/D -134° (c = 1 in methanol)[1]
Solubility Insoluble in water; Soluble in organic solvents such as methanol, dichloromethane, acetonitrile, THF, and toluene.[2]
Purity Typically ≥95%[][5][6]
Storage Store at room temperature or 4°C under an inert atmosphere (e.g., nitrogen), protected from light.[][6]

Spectroscopic Data (General Description)

While specific spectra can vary by lot and solvent, the following describes the expected characteristic signals for the (1S,2S)-DACH-Phenyl Trost Ligand based on its structure.

  • ¹H NMR: The proton NMR spectrum would be complex. Expected signals would include multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the phenyl rings. The protons on the cyclohexane backbone would appear in the aliphatic region (approx. 1.0-4.0 ppm). The N-H protons of the amide groups would likely appear as broad signals.

  • ¹³C NMR: The carbon NMR would show a multitude of signals. Aromatic carbons would resonate in the range of 120-140 ppm. The carbonyl carbons of the amide groups would be expected further downfield. Aliphatic carbons of the cyclohexane ring would appear upfield.

  • ³¹P NMR: The phosphorus-31 NMR should exhibit a single resonance, confirming the C2-symmetry of the ligand.

  • IR Spectroscopy: The infrared spectrum would display characteristic absorption bands. A strong band around 1640-1680 cm⁻¹ would correspond to the C=O stretching of the amide groups. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹. Bands corresponding to C-H bonds in the aromatic and aliphatic regions would also be present.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ consistent with the calculated molecular weight of 690.75.[7]

Experimental Protocols

Synthesis of (1S,2S)-DACH-Phenyl Trost Ligand

The synthesis of Trost ligands is typically achieved through an amidation reaction.[1][8]

Reaction: Amidation of (1S,2S)-1,2-diaminocyclohexane with 2-(diphenylphosphino)benzoic acid.

Procedure:

  • To a solution of 2-(diphenylphosphino)benzoic acid (2.0 equivalents) in dichloromethane (CH₂Cl₂), add dicyclohexylcarbodiimide (DCC) (2.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).[1]

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in CH₂Cl₂ to the reaction mixture.[1]

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified, typically by column chromatography or recrystallization, to yield the (1S,2S)-DACH-Phenyl Trost Ligand as a white solid.[8] An improved process allows for isolation by simple filtration without chromatography.[8]

General Protocol for NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the ligand in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.

  • Acquire ¹H, ¹³C, and ³¹P NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the data using appropriate software to analyze chemical shifts, coupling constants, and integration.

General Protocol for Infrared (IR) Spectroscopy
  • Prepare a sample of the solid ligand, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[9]

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.[9]

  • Identify characteristic peaks corresponding to the functional groups present in the molecule.[10][11][12]

General Protocol for Mass Spectrometry
  • Dissolve a small amount of the ligand in a suitable solvent (e.g., acetonitrile or methanol).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).[7][13]

  • Acquire the mass spectrum and determine the mass-to-charge ratio (m/z) of the molecular ion.[13]

Application and Mechanism of Action

The primary application of the (1S,2S)-DACH-Phenyl Trost Ligand is in palladium-catalyzed Asymmetric Allylic Alkylation (AAA), also known as the Tsuji-Trost reaction.[3][14] This reaction is a powerful tool for constructing stereogenic centers.[3] The catalytic cycle generally involves the following key steps:

  • Oxidative Addition: A Pd(0) complex, coordinated to the Trost ligand, reacts with an allylic substrate (e.g., an allylic acetate) to form a cationic η³-allyl-Pd(II) complex.[14]

  • Nucleophilic Attack: A nucleophile attacks the η³-allyl complex. The chiral ligand environment dictates the face of the attack, thereby controlling the stereochemistry of the final product.[14]

  • Reductive Elimination: This step is typically considered for "hard" nucleophiles, which first coordinate to the metal center before the C-Nu bond is formed. For "soft" nucleophiles, the attack is often directly on the allyl moiety.[14]

  • Catalyst Regeneration: The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Visualization of Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for the Tsuji-Trost Asymmetric Allylic Alkylation.

Tsuji_Trost_Catalytic_Cycle cluster_legend Legend pd0 Pd(0)L center pd0->center Oxidative Addition allyl_substrate Allyl-X (Substrate) allyl_substrate->center pi_allyl_pd η³-Allyl-Pd(II)L+ leaving_group X⁻ pi_allyl_pd->center Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->center product Allyl-Nu (Product) product->center Catalyst Regeneration center->pd0 center->pi_allyl_pd center->product L_star L* = (1S,2S)-DACH-Phenyl Trost Ligand

Caption: Generalized catalytic cycle of the Tsuji-Trost Asymmetric Allylic Alkylation.

References

1S,2S-Dhac-phenyl trost ligand CAS number and characterization

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 169689-05-8

This technical guide provides a comprehensive overview of the (1S,2S)-Dhac-phenyl Trost ligand, a chiral phosphine ligand pivotal in the field of asymmetric catalysis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its characterization, synthesis, and application.

Core Characterization

The (1S,2S)-Dhac-phenyl Trost ligand, systematically named (1S,2S)-N,N'-bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane, is a white solid at room temperature. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 169689-05-8[1][][3]
Molecular Formula C₄₄H₄₀N₂O₂P₂[][3]
Molecular Weight 690.75 g/mol []
Melting Point 134-136 °C[]
Optical Activity [α]²⁰/D -134° (c=1 in methanol)[3]
Appearance White solid[1]

Spectroscopic Data

Detailed experimental spectra for the (1S,2S)-Dhac-phenyl Trost ligand are not widely available in the public domain. Commercial suppliers indicate the availability of NMR data for purity assessment, but the full spectra with peak assignments and experimental conditions are not provided. Researchers requiring this data are advised to acquire it experimentally upon purchase or consult spectral databases.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the phenyl groups. The protons on the cyclohexane backbone would appear in the aliphatic region (approx. 1.0-4.0 ppm), with distinct signals for the methine protons adjacent to the nitrogen atoms. The N-H protons of the amide groups would likely appear as broad signals.

  • ¹³C NMR: The spectrum would show a multitude of signals in the aromatic region for the phenyl and benzoyl carbons. The aliphatic carbons of the cyclohexane ring would be observed at higher field. The carbonyl carbons of the amide groups would appear at a characteristic downfield shift (approx. 160-170 ppm).

  • ³¹P NMR: A single signal would be expected in the proton-decoupled ³¹P NMR spectrum, characteristic of the trivalent phosphorus atoms in the diphenylphosphino groups.

  • FT-IR: The spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide groups (approx. 3200-3400 cm⁻¹), C=O stretching of the amide carbonyls (approx. 1630-1680 cm⁻¹), and P-C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the ligand.

Experimental Protocols

Synthesis of (1S,2S)-Dhac-phenyl Trost Ligand

An improved and scalable process for the synthesis of the (S,S)-DACH-Ph Trost ligand has been reported, which can be adapted for the (1S,2S) enantiomer by using the corresponding (1S,2S)-diaminocyclohexane. The procedure involves the amidation of 2-(diphenylphosphino)benzoic acid with (1S,2S)-diaminocyclohexane.

Materials:

  • 2-(Diphenylphosphino)benzoic acid

  • (1S,2S)-Diaminocyclohexane

  • 1,1'-Carbonyldiimidazole (CDI)

  • Imidazole hydrochloride

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), charge a reactor with 2-(diphenylphosphino)benzoic acid and 1,1'-carbonyldiimidazole (CDI).

  • Add acetonitrile to form a slurry and agitate the mixture at room temperature until a clear solution is obtained (approximately 1 hour).

  • In a separate reactor, dissolve (1S,2S)-diaminocyclohexane and imidazole hydrochloride in acetonitrile.

  • Transfer the activated 2-(diphenylphosphino)benzoic acid solution to the solution containing the diamine.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for several hours (e.g., 8 hours).

  • Cool the reaction mixture, which should result in the formation of a slurry.

  • Add water to the slurry to precipitate the product fully.

  • Cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid sequentially with a mixture of acetonitrile and water, followed by pure water.

  • Dry the product under vacuum to yield the (1S,2S)-Dhac-phenyl Trost ligand as a white solid.

This process is noted for its high yield (around 80%) and for producing the ligand in sufficient purity for direct use in catalytic applications without the need for column chromatography.[1]

Applications in Asymmetric Catalysis

The (1S,2S)-Dhac-phenyl Trost ligand is a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, also known as the Tsuji-Trost reaction. This reaction is a powerful tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.

Experimental Workflow: Palladium-Catalyzed Asymmetric Allylic Alkylation

The following diagram illustrates a typical experimental workflow for an asymmetric allylic alkylation reaction using the (1S,2S)-Dhac-phenyl Trost ligand.

experimental_workflow Experimental Workflow: Asymmetric Allylic Alkylation cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification pd_source Palladium Precursor (e.g., [Pd(allyl)Cl]₂) catalyst_formation In situ Catalyst Formation pd_source->catalyst_formation trost_ligand (1S,2S)-Dhac-phenyl Trost Ligand trost_ligand->catalyst_formation solvent_prep Anhydrous Solvent (e.g., THF, CH₂Cl₂) solvent_prep->catalyst_formation reaction_mixture Reaction Mixture catalyst_formation->reaction_mixture Add to reaction substrate Allylic Substrate substrate->reaction_mixture nucleophile Nucleophile nucleophile->reaction_mixture base Base (e.g., BSA, NaH) base->reaction_mixture quench Quenching reaction_mixture->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (e.g., Column Chromatography) drying->purification product Enantioenriched Product purification->product

Caption: General workflow for a Pd-catalyzed asymmetric allylic alkylation.

This workflow outlines the key stages, from the in situ formation of the chiral palladium catalyst to the final purification of the enantioenriched product. The specific conditions, such as the choice of palladium precursor, solvent, base, and reaction temperature, are crucial for achieving high yield and enantioselectivity and should be optimized for each specific substrate and nucleophile combination.

References

The Trost Asymmetric Allylic Alkylation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of the Discovery, Development, and Application of a Cornerstone of Modern Asymmetric Synthesis

The Trost Asymmetric Allylic Alkylation (Trost AAA) stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. First reported by Barry M. Trost in 1973, this palladium-catalyzed reaction has evolved from a variation of the Tsuji-Trost reaction into a highly predictable and widely applicable tool for the construction of complex chiral molecules.[1][2] Its significance is underscored by its frequent use in the total synthesis of natural products and the development of novel therapeutic agents. This guide provides a detailed technical overview of the Trost AAA, including its historical development, mechanistic underpinnings, key experimental protocols, and a survey of its applications, tailored for researchers, scientists, and drug development professionals.

From Stoichiometric Curiosity to Catalytic Powerhouse: A Brief History

The journey to the Trost AAA began with the pioneering work of Jiro Tsuji in 1965, who first described the palladium-catalyzed allylic substitution reaction.[3] However, it was Barry Trost's introduction of phosphine ligands in 1973 that transformed the reaction into a truly catalytic and synthetically useful process.[1][3] This pivotal development not only enhanced the reactivity but also paved the way for the introduction of chirality into the system, culminating in the development of the Trost AAA.[3] The key innovation was the design of C2-symmetric chiral diphosphine ligands based on a trans-1,2-diaminocyclohexane (DACH) backbone, now famously known as the Trost ligands.[4] These ligands create a well-defined chiral environment around the palladium center, enabling high levels of enantiocontrol in the substitution reaction.

The Catalytic Heart of the Reaction: Mechanism and Enantioselection

The Trost AAA operates through a well-elucidated catalytic cycle that begins with the coordination of a palladium(0) complex to the double bond of an allylic substrate.[2][3] This is followed by oxidative addition, where the leaving group is displaced to form a cationic η³-allylpalladium(II) intermediate.[2][3] The stereochemistry of this step typically proceeds with inversion of configuration at the carbon bearing the leaving group.[5] The chiral ligand, bound to the palladium center, dictates the spatial orientation of the π-allyl complex.

The subsequent nucleophilic attack on one of the termini of the π-allyl complex is the key bond-forming step and generally occurs on the face opposite to the palladium metal, resulting in a second inversion of configuration.[5] This double inversion mechanism leads to an overall retention of stereochemistry from the starting allylic substrate to the product.[5] The enantioselectivity of the reaction is determined by the chiral ligand's ability to influence which of the two diastereomeric η³-allylpalladium complexes reacts faster or to control the regioselectivity of the nucleophilic attack on a prochiral π-allyl intermediate.

There are several key mechanisms through which the chiral catalyst can induce enantioselectivity:[3]

  • Enantiotopic Leaving Group Ionization: The chiral catalyst can preferentially ionize one of two enantiotopic leaving groups.

  • Attack at Enantiotopic Ends of the Allyl Complex: The nucleophile can be directed to one of two enantiotopic termini of a meso-π-allyl complex.

  • Differentiation of Prochiral Nucleophile Faces: The chiral pocket created by the ligand can control the facial approach of a prochiral nucleophile.

  • Dynamic Kinetic Asymmetric Transformation (DYKAT): A racemic allylic substrate can be converted into a single enantiomer of the product through rapid equilibration of the diastereomeric π-allyl palladium intermediates.

Below is a graphical representation of the generally accepted catalytic cycle for the Trost Asymmetric Allylic Alkylation.

Trost_AAA_Cycle cluster_cycle Pd0 Pd(0)L Pi_Allyl_Complex π-Allyl-Pd(0) Complex Pd0->Pi_Allyl_Complex Coordination Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->Pi_Allyl_Complex Oxidative_Addition Oxidative Addition Pi_Allyl_Complex->Oxidative_Addition Pi_Allyl_PdII [η³-Allyl-Pd(II)L]⁺X⁻ Oxidative_Addition->Pi_Allyl_PdII Nucleophilic_Attack Nucleophilic Attack Pi_Allyl_PdII->Nucleophilic_Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Nucleophilic_Attack Product_Complex Product-Pd(0) Complex Nucleophilic_Attack->Product_Complex Product Product (R-Nu) Product_Complex->Product Regeneration Catalyst Regeneration Product_Complex->Regeneration Regeneration->Pd0

Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

The Architect of Chirality: Synthesis of the Trost Ligand

The efficacy of the Trost AAA is critically dependent on the structure of the chiral ligand. The standard (R,R)-Trost ligand, (1R,2R)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)-1,2-diaminocyclohexane, is synthesized from commercially available (1R,2R)-diaminocyclohexane and 2-(diphenylphosphino)benzoic acid.

Experimental Protocol: Synthesis of (1R,2R)-Trost Ligand

This protocol describes a general procedure for the amide coupling reaction to form the Trost ligand.

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane

  • 2-(Diphenylphosphino)benzoic acid

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2)

Procedure:

  • To a stirred solution of 2-(diphenylphosphino)benzoic acid (2.0 equivalents) in anhydrous THF at 0 °C is added DCC (2.1 equivalents) and a catalytic amount of DMAP.

  • A solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, the dicyclohexylurea byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the (1R,2R)-Trost ligand.

Versatility in Bond Formation: A Survey of Nucleophiles and Applications

A key feature of the Trost AAA is its broad substrate scope, particularly with respect to the nucleophile.[4] This versatility allows for the enantioselective formation of a wide range of chemical bonds, making it a valuable tool in complex molecule synthesis.

Carbon Nucleophiles

Stabilized carbon nucleophiles, such as malonates, β-ketoesters, and nitro compounds, are among the most commonly employed nucleophiles in the Trost AAA.[4] These reactions are highly efficient for the construction of both tertiary and quaternary stereocenters.

Allylic SubstrateNucleophileProductYield (%)ee (%)
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonateDimethyl 2-(1,3-diphenylallyl)malonate9898
cinnamyl acetate2-methyltetralone2-cinnamyl-2-methyl-1-tetralone8787
Cyclohexenyl acetateSodium dimethyl malonateDimethyl 2-(cyclohex-2-en-1-yl)malonate9596

Experimental Protocol: Asymmetric Alkylation of Dimethyl Malonate

This protocol details the reaction of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

  • [Pd2(dba)3]·CHCl3 (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

  • (R,R)-Trost Ligand

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • In a flame-dried flask under an inert atmosphere, [Pd2(dba)3]·CHCl3 (1 mol%) and (R,R)-Trost Ligand (3 mol%) are dissolved in anhydrous CH2Cl2. The solution is stirred at room temperature for 30 minutes.

  • rac-1,3-Diphenyl-2-propenyl acetate (1.0 equivalent) is added, followed by dimethyl malonate (1.5 equivalents), BSA (1.5 equivalents), and a catalytic amount of KOAc.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification to yield the product. The enantiomeric excess is determined by chiral HPLC analysis.

Oxygen Nucleophiles

The Trost AAA is also a powerful method for the enantioselective formation of C-O bonds. Phenols, alcohols, and carboxylic acids have all been successfully employed as nucleophiles.[4] This has proven particularly useful in the synthesis of chiral chromanes and other oxygen-containing heterocycles.[5]

Allylic SubstrateNucleophileProductYield (%)ee (%)
Allyl carbonate2-BromovanillinChiral aryl ether7288
Cyclohexenyl carbonatePhenol(R)-3-Phenoxycyclohex-1-ene9097
1,3-diphenylallyl acetateBenzoic acid(R)-1,3-diphenylallyl benzoate9592

A notable application of an oxygen nucleophile in a Trost AAA is a key step in the enantioselective synthesis of (-)-galanthamine, a drug used for the treatment of Alzheimer's disease.[6] In this synthesis, an intramolecular Heck reaction follows the initial AAA, demonstrating the power of combining this methodology with other transformations.[6]

Nitrogen Nucleophiles

The enantioselective formation of C-N bonds is another significant application of the Trost AAA.[4] A variety of nitrogen nucleophiles, including phthalimide, sulfonamides, and azides, have been successfully utilized.[4][7][8]

Allylic SubstrateNucleophileProductYield (%)ee (%)
Allyl acetatePhthalimideN-Allylphthalimide9295
cinnamyl acetatep-ToluenesulfonamideN-Cinnamyl-p-toluenesulfonamide8594
Cyclopentenyl acetateSodium azide(R)-3-Azidocyclopent-1-ene8896

Experimental Protocol: Asymmetric Amination with Phthalimide

This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic amination of phthalimide.

Materials:

  • [Pd(allyl)Cl]2 (Allylpalladium chloride dimer)

  • (S,S)-Trost Ligand

  • Allylic acetate

  • Phthalimide

  • Cesium carbonate (Cs2CO3)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, [Pd(allyl)Cl]2 (0.5 mol%) and (S,S)-Trost Ligand (1.5 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 20 minutes.

  • The allylic acetate (1.0 equivalent), phthalimide (1.2 equivalents), and Cs2CO3 (1.5 equivalents) are added sequentially.

  • The reaction mixture is heated to the desired temperature (e.g., 50-80 °C) and stirred for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Logical Flow of a Trost AAA Experiment

The following diagram illustrates the typical workflow for setting up a Trost Asymmetric Allylic Alkylation experiment.

Trost_AAA_Workflow Start Start Prep_Catalyst Prepare Catalyst Solution ([Pd] + Ligand in Solvent) Start->Prep_Catalyst Add_Reactants Add Allylic Substrate, Nucleophile, and Base Prep_Catalyst->Add_Reactants Reaction Stir at Appropriate Temperature Add_Reactants->Reaction Monitor Monitor Reaction (TLC, GC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product and Determine ee (NMR, HPLC) Purification->Analysis End End Analysis->End

A typical experimental workflow for the Trost AAA.

Conclusion

The Trost Asymmetric Allylic Alkylation has fundamentally changed the landscape of asymmetric synthesis. Its broad scope, high enantioselectivity, and predictable stereochemical outcomes have made it an indispensable tool for the construction of complex chiral molecules. For researchers in academia and industry, a thorough understanding of the principles and practical execution of the Trost AAA is essential for the design and implementation of efficient and elegant synthetic strategies. The continued development of new ligands and the expansion of the reaction's scope promise that the Trost AAA will remain at the forefront of chemical synthesis for years to come.

References

The Cornerstone of Asymmetric Catalysis: A Technical Guide to the Role of C2-Symmetry in Trost Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Among the arsenal of synthetic methodologies, the Trost asymmetric allylic alkylation (AAA) stands as a powerful and versatile tool for the construction of stereogenic centers. At the heart of this reaction lies a class of remarkable chiral ligands, pioneered by Barry M. Trost, whose efficacy is intrinsically linked to a fundamental design principle: C2-symmetry. This in-depth technical guide elucidates the critical role of C2-symmetry in Trost ligands, providing a comprehensive overview of their structure, mechanism of action, and applications, with a focus on quantitative data and detailed experimental protocols.

The C2-Symmetric Trost Ligand: A Scaffold for Enantiocontrol

The archetypal Trost ligands are chiral diphosphine ligands built upon a C2-symmetric scaffold, most commonly derived from trans-1,2-diaminocyclohexane (DACH). This diamine backbone is typically acylated with 2-(diphenylphosphino)benzoic acid or its derivatives, creating a rigid and well-defined chiral environment around the metal center. The C2-symmetry of the ligand is a crucial feature, as it reduces the number of possible diastereomeric transition states in the catalytic cycle, thereby simplifying the energetic landscape and enhancing the enantioselectivity of the reaction.[1][2][3][4]

The modular nature of the Trost ligand design allows for fine-tuning of its steric and electronic properties. By modifying the phosphine substituents or the diamine backbone, the ligand's chiral pocket can be tailored to accommodate a wide range of substrates and nucleophiles, leading to high levels of enantiomeric excess (ee) in the desired products.

Mechanism of Asymmetric Induction: How C2-Symmetry Dictates Stereochemistry

The Trost AAA is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle. The C2-symmetric Trost ligand plays a pivotal role in controlling the stereochemical outcome at the nucleophilic attack step.

The catalytic cycle begins with the coordination of the Pd(0) complex, bearing the C2-symmetric Trost ligand, to the allylic substrate. This is followed by oxidative addition, where the leaving group is displaced to form a η³-allylpalladium(II) complex. It is at this stage that the C2-symmetric ligand exerts its profound influence. The chiral scaffolding of the ligand creates a dissymmetric environment around the π-allyl moiety, leading to two diastereomeric η³-allylpalladium complexes.

The key to the high enantioselectivity of the Trost AAA lies in the differential rate of nucleophilic attack on the two termini of the π-allyl group in these diastereomeric complexes. The C2-symmetric ligand effectively blocks one face of the allyl group, directing the incoming nucleophile to the other face in a highly stereocontrolled manner. This "chiral pocket" created by the ligand is responsible for the enantiodiscrimination.

Trost_AAA_Mechanism cluster_legend Legend L_star L* = C2-Symmetric Trost Ligand

Quantitative Data Summary

The effectiveness of C2-symmetric Trost ligands is demonstrated by the consistently high enantioselectivities achieved across a broad spectrum of substrates and nucleophiles. The following tables summarize representative quantitative data for key Trost AAA reactions.

Table 1: Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate

LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(R,R)-DACH-Ph1THFrt129598J. Am. Chem. Soc. 1996, 118, 28, 6634–6647
(R,R)-DACH-Naphthyl1CH₂Cl₂rt299>99J. Am. Chem. Soc. 1999, 121, 43, 10215–10216

Table 2: Asymmetric Allylic Amination

SubstrateNucleophileLigandCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
cinnamyl acetatePhthalimide(S,S)-DACH-Ph2.5CH₂Cl₂9495J. Am. Chem. Soc. 1996, 118, 51, 12473–12474
3-acetoxycyclohexeneBenzylamine(R,R)-DACH-Naphthyl1THF8597Org. Lett. 2000, 2, 12, 1729–1731

Table 3: Desymmetrization of meso-Substrates

SubstrateNucleophileLigandCatalyst Loading (mol%)SolventYield (%)ee (%)Reference
meso-3,5-diacetoxycyclopenteneDimethyl malonate(R,R)-DACH-Ph1THF8896J. Am. Chem. Soc. 1995, 117, 26, 7023–7024
meso-cyclohex-2-ene-1,4-diolPhenol(S,S)-DACH-Naphthyl2CH₂Cl₂9299Angew. Chem. Int. Ed. 2001, 40, 2271-2274

Experimental Protocols

To facilitate the practical application of this powerful methodology, detailed experimental protocols for key reactions are provided below.

Synthesis of (1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis[2-(diphenylphosphino)benzoyl] Ligand ((R,R)-DACH-Ph Trost Ligand)

To a solution of (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 g, 8.76 mmol) in dichloromethane (50 mL) at 0 °C was added triethylamine (2.66 g, 26.3 mmol). A solution of 2-(diphenylphosphino)benzoyl chloride (5.72 g, 18.4 mmol) in dichloromethane (20 mL) was added dropwise over 30 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate/hexanes, 1:1) to afford the desired ligand as a white solid.

General Procedure for the Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate

To a solution of [Pd₂(dba)₃]·CHCl₃ (13.0 mg, 0.0125 mmol) and the (R,R)-DACH-Ph Trost ligand (34.5 mg, 0.05 mmol) in THF (5 mL) was added rac-1,3-diphenylallyl acetate (252 mg, 1.0 mmol). The mixture was stirred at room temperature for 15 minutes. In a separate flask, sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) was added to a solution of dimethyl malonate (158 mg, 1.2 mmol) in THF (5 mL) at 0 °C. This solution was then added to the palladium catalyst mixture via cannula. The reaction was stirred at room temperature for 12 hours. The reaction was quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel to afford the product.

The Role of C2-Symmetry in Stereochemical Control: A Visual Representation

The precise control of stereochemistry exerted by the C2-symmetric Trost ligand can be visualized by considering the transition state of the nucleophilic attack. The ligand's chiral scaffold creates a well-defined pocket that favors one approach of the nucleophile over the other.

Stereocontrol_Model caption Conceptual model of stereocontrol by the C2-symmetric Trost ligand.

Applications in Drug Development

The Trost AAA has found widespread application in the synthesis of complex natural products and pharmaceutically active compounds. The ability to install stereogenic centers with high fidelity makes it an invaluable tool for drug discovery and development. For instance, this methodology has been employed in the synthesis of key intermediates for antiviral agents, anti-inflammatory drugs, and other therapeutic candidates. The C2-symmetric Trost ligands have enabled the efficient and stereoselective construction of chiral building blocks that are crucial for the biological activity of these molecules.

Conclusion

The C2-symmetry of Trost ligands is not merely an aesthetic feature but a fundamental principle that underpins their remarkable success in asymmetric catalysis. By creating a well-defined and rigid chiral environment, these ligands effectively control the stereochemical outcome of the palladium-catalyzed allylic alkylation, providing access to a vast array of enantiomerically enriched molecules. The modularity of the ligand design, coupled with the mild reaction conditions and broad substrate scope of the Trost AAA, ensures that this methodology will continue to be a vital tool for chemists in academia and industry, particularly in the pursuit of novel therapeutics. The quantitative data and detailed protocols provided in this guide serve as a practical resource for researchers aiming to harness the power of C2-symmetry in their own synthetic endeavors.

References

A Deep Dive into Palladium-Catalyzed Asymmetric Allylic Alkylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds with exceptional levels of control. This powerful transformation, also known as the Tsuji-Trost reaction, has found widespread application in the synthesis of complex natural products, pharmaceuticals, and chiral building blocks.[1] The reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The chiral ligand orchestrates the spatial arrangement of the reactants, leading to the preferential formation of one enantiomer over the other.

This in-depth technical guide provides a comprehensive overview of the core principles of palladium-catalyzed AAA, intended for researchers, scientists, and drug development professionals. We will delve into the reaction mechanism, explore the crucial role of chiral ligands, present quantitative data for key transformations, and provide a detailed experimental protocol for a representative reaction.

The Catalytic Cycle: A Step-by-Step Look

The generally accepted mechanism for palladium-catalyzed asymmetric allylic alkylation proceeds through a well-defined catalytic cycle. The cycle begins with the coordination of a palladium(0) catalyst to the double bond of the allylic substrate.

The key steps of the catalytic cycle are as follows:

  • Oxidative Addition: The palladium(0) catalyst coordinates to the alkene of the allylic substrate, forming a η²-π-allyl-Pd(0) complex. This is followed by oxidative addition, where the leaving group is expelled, resulting in the formation of a cationic η³-π-allylpalladium(II) complex.[1] This step typically proceeds with inversion of configuration at the carbon atom bearing the leaving group.

  • Nucleophilic Attack: The nucleophile then attacks the π-allyl complex. The mode of nucleophilic attack depends on the nature of the nucleophile, which is often categorized as either "soft" or "hard".

    • "Soft" Nucleophiles: Nucleophiles with a pKa of their conjugate acid less than 25, such as malonates and other stabilized enolates, typically undergo an "outer-sphere" attack. The nucleophile attacks the allyl moiety directly, on the face opposite to the palladium atom.[2] This results in a second inversion of configuration.

    • "Hard" Nucleophiles: Nucleophiles with a pKa of their conjugate acid greater than 25, such as unstabilized ketone enolates, are proposed to undergo an "inner-sphere" attack. In this pathway, the nucleophile first coordinates to the palladium center, followed by reductive elimination to form the new C-C bond.[2]

  • Reductive Elimination and Catalyst Regeneration: Following nucleophilic attack, the product is released from the palladium complex, and the palladium(0) catalyst is regenerated, ready to enter another catalytic cycle.

The enantioselectivity of the reaction is determined during the nucleophilic attack step, where the chiral ligand environment around the palladium center dictates which face of the π-allyl complex is more accessible to the incoming nucleophile.

Palladium-Catalyzed Asymmetric Allylic Alkylation Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L*n Pi_Allyl_Complex η³-π-Allyl-Pd(II)L*n Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->Pi_Allyl_Complex Product Alkylated Product Pi_Allyl_Complex->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl_Complex

Figure 1: A simplified diagram of the catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.

The Role of Chiral Ligands

The choice of the chiral ligand is paramount in achieving high enantioselectivity in palladium-catalyzed AAA. A vast array of chiral ligands has been developed, with phosphines being among the most successful and widely used. These ligands can be broadly classified into monophosphines and diphosphines, with chirality originating from various structural features such as stereogenic centers, axial chirality, or planar chirality.[3]

The chiral ligand influences the stereochemical outcome by creating a chiral pocket around the palladium center. This chiral environment differentiates the two enantiotopic faces of the π-allyl intermediate, leading to a facial bias for the nucleophilic attack. The "bite angle" of diphosphine ligands, which is the P-Pd-P angle, is a critical parameter that affects the geometry of the catalyst and, consequently, the enantioselectivity.[3]

Quantitative Data on Palladium-Catalyzed AAA

The following tables summarize representative quantitative data for the palladium-catalyzed asymmetric allylic alkylation of various substrates with different nucleophiles and chiral ligands.

Table 1: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate

EntryChiral Ligand (L*)Pd SourceSolventYield (%)ee (%)Ref.
1(R,R)-Trost Ligand[Pd(π-C₃H₅)Cl]₂CH₂Cl₂9598[1]
2(S)-BINAPPd₂(dba)₃THF9296[3]
3(R)-MeO-BIPHEPPd(OAc)₂Toluene9895[3]
4(S,S)-f-Binaphane[Pd(π-C₃H₅)Cl]₂CH₂Cl₂99>99[3]

Table 2: Asymmetric Allylic Alkylation of Cyclohex-2-en-1-yl Acetate with Various Nucleophiles

EntryNucleophileChiral Ligand (L*)Pd SourceYield (%)ee (%)Ref.
1Dimethyl Malonate(R,R)-Trost Ligand[Pd(π-C₃H₅)Cl]₂9097
2Nitromethane(S,S)-ANDEN-PhPd₂(dba)₃8592[3]
3Phenol(R)-SIPHOS[Pd(π-C₃H₅)Cl]₂8894[3]
4Phthalimide(R,R)-DACH-Phenyl Trost LigandPd₂(dba)₃9291

Experimental Protocols

This section provides a detailed experimental protocol for a representative palladium-catalyzed asymmetric allylic alkylation reaction.

Representative Procedure for the Asymmetric Allylic Alkylation of rac-1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R,R)-Trost Ligand

  • rac-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • 1,3-Bis(trimethylsilyl)urea (BSU)

  • Potassium acetate (KOAc)

  • Anhydrous Toluene

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.025 mmol) and (R,R)-Trost Ligand (0.0375 mmol). Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol), dimethyl malonate (1.2 mmol), BSU (1.2 mmol), and KOAc (0.1 mmol).

  • Reaction Execution: Add the pre-formed catalyst solution to the flask containing the substrates and reagents via a syringe. Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Experimental_Workflow_AAA cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Analysis A 1. Add Pd(OAc)₂ and (R,R)-Trost Ligand to a Schlenk flask under Argon B 2. Add anhydrous Toluene and stir for 30 minutes A->B C 3. In a separate flask, combine substrates, BSU, and KOAc under Argon D 4. Add catalyst solution to the substrate mixture C->D E 5. Stir at room temperature and monitor by TLC/GC D->E F 6. Concentrate the reaction mixture G 7. Purify by flash column chromatography F->G H 8. Determine yield and enantiomeric excess (ee) G->H cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_workup cluster_workup cluster_reaction->cluster_workup

References

An In-depth Technical Guide on the Solubility and Stability of the 1S,2S-Dhac-phenyl Trost Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the 1S,2S-Dhac-phenyl Trost ligand, a critical component in modern asymmetric synthesis. The information presented herein is intended to assist researchers in designing, executing, and interpreting experiments involving this ligand, particularly in the context of palladium-catalyzed reactions.

Introduction to this compound

The this compound, systematically named N,N'-((1S,2S)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide), is a chiral diphosphine ligand renowned for its efficacy in inducing high enantioselectivity in various chemical transformations.[1] Its primary application lies in the palladium-catalyzed Tsuji-Trost reaction, a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The ligand's C2-symmetric chiral backbone, derived from (1S,2S)-diaminocyclohexane, is crucial for its stereochemical control. The ligand is typically a white to off-white or tan solid and should be stored under an inert atmosphere at room temperature to maintain its integrity.

Solubility Profile

Quantitative solubility data for the this compound is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is generally insoluble in water but soluble in a range of common organic solvents. This solubility profile is critical for its application in homogeneous catalysis, where the catalyst and reactants must be in the same phase.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble
AcetonitrileSoluble
DichloromethaneSoluble
1,4-DioxaneSoluble
MethanolSoluble
Tetrahydrofuran (THF)Soluble
TolueneSoluble

The term "Soluble" in this context indicates that the ligand is known to be used as a reagent in these solvents, suggesting sufficient solubility for catalytic applications. Researchers should determine the quantitative solubility for their specific experimental concentrations.

Stability Characteristics

The stability of the this compound and its palladium complexes is a key factor in ensuring reproducibility and high catalytic activity. While specific kinetic or thermodynamic stability data is scarce, general guidelines for handling and storage, along with observations from related systems, provide valuable insights.

Key Stability Considerations:

  • Atmospheric Sensitivity: The ligand, and particularly its palladium(0) complexes, can be sensitive to atmospheric oxygen. The phosphine moieties are susceptible to oxidation, which can deactivate the catalyst. Therefore, it is crucial to handle the ligand and its complexes under an inert atmosphere (e.g., nitrogen or argon).

  • pH Sensitivity: The amide linkages in the ligand backbone could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Reactions are typically carried out under neutral or mildly basic conditions.

  • Solution Stability: The stability of the palladium(0) complex of the Trost ligand in solution can be solvent-dependent. Some studies on similar Trost-type ligands suggest that the Pd(0) complexes may not be stable in certain solvents over long periods, potentially undergoing oxidation or other transformations.

Table 2: Summary of Stability Information

ConditionStability ProfileRecommendations
Atmosphere Sensitive to oxygen.Handle and store under an inert atmosphere (N₂, Ar).
Temperature Generally stable at typical reaction temperatures.Avoid prolonged exposure to high temperatures.
pH Potentially unstable under strongly acidic or basic conditions.Use in neutral or mildly basic reaction media.
Light No specific data, but light-sensitive compounds are common in catalysis.Store in a dark place or use amber vials for solutions.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for determining the quantitative solubility and assessing the stability of the this compound. These protocols are based on standard laboratory practices and can be adapted to specific research needs.

Protocol for Quantitative Solubility Determination

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., THF, Dichloromethane, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of the ligand of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC with a UV detector or UV-Vis spectrophotometry).

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of the ligand in the filtered supernatant by interpolating its analytical signal on the calibration curve.

  • Calculation:

    • The determined concentration represents the solubility of the ligand in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Protocol for Stability Assessment

This protocol describes a method to assess the stability of the this compound in a specific solvent over time, which is crucial for understanding its shelf-life in solution.

Materials:

  • This compound

  • Chosen organic solvent

  • Vials with screw caps (amber vials are recommended to protect from light)

  • HPLC or other suitable analytical instrument

  • Thermostatically controlled environment (e.g., oven, incubator, or lab bench at a controlled temperature)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the this compound in the chosen solvent at a known concentration.

    • Divide the stock solution into several amber vials, each containing the same volume.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., room temperature, 40 °C, exposure to air vs. under nitrogen).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take one vial from each storage condition for analysis.

    • Analyze the sample using a validated analytical method (e.g., HPLC) to determine the concentration of the intact ligand. A stability-indicating method that can separate the parent compound from its degradation products is ideal.

  • Data Analysis:

    • Plot the concentration of the ligand as a function of time for each storage condition.

    • Calculate the percentage of the ligand remaining at each time point relative to the initial concentration (time 0).

    • The rate of degradation can be determined from the slope of the concentration vs. time plot.

Catalytic Role in the Tsuji-Trost Reaction

The primary utility of the this compound is in the palladium-catalyzed asymmetric allylic alkylation, also known as the Tsuji-Trost reaction. The ligand coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack on the π-allyl palladium intermediate, leading to the formation of one enantiomer of the product in excess.

Catalytic Cycle of the Tsuji-Trost Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Tsuji-Trost reaction using a chiral phosphine ligand like the this compound.

Tsuji_Trost_Cycle Pd0 Pd(0)L₂ Pi_Complex π-Allyl Pd(0) Complex Pd0->Pi_Complex Coordination Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->Pi_Complex Pi_Allyl_PdII π-Allyl Pd(II) Complex [ (π-allyl)PdL₂ ]⁺X⁻ Pi_Complex->Pi_Allyl_PdII Oxidative Addition (-X⁻) Product_Complex Product-Pd(0) Complex Pi_Allyl_PdII->Product_Complex Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl_PdII Product_Complex->Pd0 Ligand Exchange Product Alkylated Product (R-Nu) Product_Complex->Product

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Description of the Catalytic Cycle:

  • Coordination: The active catalyst, a palladium(0) species bearing the chiral ligand (L*), coordinates to the double bond of the allylic substrate.

  • Oxidative Addition: The palladium(0) center undergoes oxidative addition into the carbon-leaving group bond, forming a cationic π-allyl palladium(II) complex and releasing the leaving group (X⁻). The chiral ligand environment around the palladium dictates the stereochemistry of this intermediate.

  • Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl group. The chirality of the ligand directs the nucleophile to attack a specific face of a specific terminus, which is the key enantioselective step.

  • Ligand Exchange/Product Release: The resulting palladium(0)-product complex releases the alkylated product, regenerating the active Pd(0)L*₂ catalyst, which can then enter another catalytic cycle.

Conclusion

References

Theoretical Insights into Trost Ligand-Palladium Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Among the vast array of ligands developed to modulate the reactivity and selectivity of palladium catalysts, the chiral diphosphine ligands introduced by Barry M. Trost have proven to be exceptionally effective, particularly in asymmetric allylic alkylation (AAA) reactions.[1][2] These reactions, often referred to as Tsuji-Trost reactions, are pivotal in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.[2][3]

This technical guide delves into the theoretical studies of Trost ligand-palladium complexes, providing an in-depth analysis of their structure, bonding, and the mechanistic intricacies of the catalytic cycles they mediate. By leveraging the power of computational chemistry, particularly Density Functional Theory (DFT), researchers have gained unprecedented insights into the factors governing the remarkable stereoselectivity and reactivity observed in these systems. This guide aims to summarize these key theoretical findings, present quantitative data from computational studies, and provide an overview of the methodologies employed in such investigations.

The Heart of the Catalyst: Structure and Bonding in Trost Ligand-Palladium Complexes

The archetypal Trost ligand features a chiral 1,2-diaminocyclohexane (DACH) backbone appended with two diphenylphosphino groups linked via amide functionalities.[4] The rigidity and well-defined chiral pocket of this ligand are crucial for inducing high levels of enantioselectivity.

Theoretical studies, primarily using DFT, have elucidated the key structural features of Trost ligand-palladium complexes. A central aspect is the formation of a π-allyl palladium intermediate, which is generated by the oxidative addition of a Pd(0) species to an allylic substrate.[2][5] The Trost ligand coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack.

Computations have revealed the importance of non-covalent interactions, such as hydrogen bonding between the amide protons of the ligand and the nucleophile or leaving group, in orienting the reactants and stabilizing transition states.[4] These interactions play a critical role in the enantiodiscrimination process.

Key Structural Parameters

The geometry of the π-allyl palladium intermediate is a key determinant of the reaction's outcome. DFT calculations have been employed to determine important structural parameters, such as bond lengths and angles, which provide insights into the nature of the metal-ligand and metal-substrate interactions.

ParameterTypical Calculated Value (Å)Significance
Pd-P Bond Length2.30 - 2.40Reflects the strength of the palladium-phosphine bond, influencing ligand dissociation and electronic properties of the catalyst.
Pd-C (allyl terminal)2.20 - 2.35The relative lengths of the two terminal Pd-C bonds can indicate the preferred site of nucleophilic attack.
Pd-C (allyl central)2.10 - 2.20Characterizes the η³-coordination of the allyl moiety.

Note: These values are approximate and can vary depending on the specific complex, nucleophile, and level of theory used in the calculations.

Unraveling the Reaction Mechanism: A Computational Perspective

The catalytic cycle of the Tsuji-Trost reaction has been extensively studied through computational methods.[6] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A Pd(0) complex, coordinated to the Trost ligand, reacts with an allylic substrate to form a cationic Pd(II) π-allyl intermediate.

  • Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the π-allyl group. This is often the rate-determining and enantioselective step.

  • Reductive Elimination: The new C-C or C-X bond is formed, and the Pd(0) catalyst is regenerated.

DFT calculations have been instrumental in mapping the potential energy surfaces of these reactions, identifying key intermediates and transition states, and calculating their relative energies.[6] These studies have provided a quantitative understanding of the factors that control the regio- and enantioselectivity of the reaction.

The Origin of Enantioselectivity

Theoretical models have shown that the chiral pocket created by the Trost ligand sterically disfavors one of the two possible transition states for nucleophilic attack, leading to the preferential formation of one enantiomer. The amide groups of the ligand can also play a crucial role by forming hydrogen bonds with the nucleophile, further stabilizing the favored transition state.[4]

The relative energies of the competing transition states, as calculated by DFT, can be used to predict the enantiomeric excess (ee) of the reaction, which often shows good agreement with experimental results.

Quantitative Insights from Theoretical Studies

Computational studies provide a wealth of quantitative data that is invaluable for understanding and predicting the behavior of catalytic systems. Below is a summary of typical energetic data obtained from DFT calculations on Trost ligand-palladium catalyzed reactions.

ParameterTypical Calculated Value (kcal/mol)Significance
Activation Energy (ΔG‡)
Oxidative Addition5 - 15Generally a low-barrier process.
Nucleophilic Attack (favored TS)10 - 20The energy of the transition state leading to the major enantiomer.
Nucleophilic Attack (disfavored TS)12 - 25The energy of the transition state leading to the minor enantiomer. The difference between this and the favored TS determines the enantioselectivity.
Reaction Enthalpy (ΔH)
Overall Catalytic CycleExothermicThe overall reaction is typically thermodynamically favorable.

Note: These values are illustrative and highly dependent on the specific reactants, ligand, and computational methodology.

Experimental Protocols: A Glimpse into the Computational Toolbox

To provide a framework for understanding how the theoretical data is generated, this section outlines a typical computational methodology for studying Trost ligand-palladium complexes.

1. Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

2. Method:

  • Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost.

    • Functional: Hybrid functionals such as B3LYP or M06 are commonly employed. The M06-2X functional has been noted in some studies.[4]

    • Basis Set:

      • For light atoms (C, H, N, O, P): Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).

      • For Palladium (Pd): Effective core potentials (ECPs) such as LANL2DZ are often used to account for relativistic effects and reduce computational cost.[4]

3. Solvation Model:

  • To simulate the reaction in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is typically applied.

4. Calculation Types:

  • Geometry Optimization: To find the minimum energy structures of reactants, intermediates, products, and transition states.

  • Frequency Calculation: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Intrinsic Reaction Coordinate (IRC) Calculation: To verify that a transition state connects the correct reactant and product.

Visualizing the Core Concepts

To further clarify the key aspects of theoretical studies on Trost ligand-palladium complexes, the following diagrams illustrate fundamental relationships and workflows.

G General Structure of a Trost Ligand-Palladium π-Allyl Complex cluster_catalyst Trost Ligand-Palladium Core cluster_substrate Coordinated Allyl Substrate Pd Pd L Trost Ligand (Chiral Backbone) Pd->L Coordination C1 C1 Pd->C1 η³-Coordination C2 C2 Pd->C2 C3 C3 Pd->C3 C1->C2 C2->C3

A simplified representation of the Trost ligand-palladium π-allyl intermediate.

G Simplified Catalytic Cycle of the Tsuji-Trost Reaction Pd0 Pd(0)-Trost PiAllyl [Pd(II)(π-allyl)(Trost)]+ Pd0->PiAllyl Oxidative Addition AllylX Allylic Substrate (R-X) AllylX->PiAllyl Product Alkylated Product (R-Nu) PiAllyl->Product Nucleophilic Attack Nu Nucleophile (Nu⁻) Nu->PiAllyl Product->Pd0 Reductive Elimination

The key steps in the palladium-catalyzed asymmetric allylic alkylation.

G Typical Computational Workflow for Mechanistic Studies Define Define Reactants, Ligand, and Reaction GeomOpt Geometry Optimization of all Species Define->GeomOpt TS_Search Transition State Search GeomOpt->TS_Search Freq Frequency Calculation (Confirm Minima/TS, Get Energies) IRC IRC Calculation (Verify Connections) Freq->IRC TS_Search->Freq Analysis Analyze Results (Energies, Structures, Bonding) IRC->Analysis

A flowchart outlining the common steps in a computational investigation.

Conclusion

Theoretical studies, predominantly employing DFT, have profoundly advanced our understanding of Trost ligand-palladium complexes and the highly selective reactions they catalyze. These computational investigations have provided detailed insights into the structure, bonding, and reaction mechanisms that are often difficult to obtain through experimental means alone. The ability to model transition states and calculate their relative energies has been particularly valuable in elucidating the origins of enantioselectivity in asymmetric allylic alkylation. The synergy between computational and experimental chemistry continues to drive the development of more efficient and selective catalysts for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of the key theoretical principles and findings that underpin this important area of catalysis.

References

Spectroscopic and Synthetic Profile of (1S,2S)-DACH-phenyl Trost Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The (1S,2S)-DACH-phenyl Trost ligand, formally known as (1S,2S)-N,N'-bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane, is a C₂-symmetric chiral ligand renowned for its efficacy in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. Developed by Barry M. Trost and his research group, this ligand has become a cornerstone in modern asymmetric synthesis, enabling the construction of complex chiral molecules with high enantioselectivity.[1] Its rigid backbone, derived from (1S,2S)-diaminocyclohexane, and the strategic placement of diphenylphosphino groups create a well-defined chiral pocket around the metal center, which is crucial for stereochemical control. This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and key structural features of the (1S,2S)-DACH-phenyl Trost ligand.

Molecular Structure and Properties

The ligand is synthesized through the condensation of (1S,2S)-diaminocyclohexane with two equivalents of 2-diphenylphosphinobenzoic acid.[2] Key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₄₄H₄₀N₂O₂P₂[3]
Molecular Weight 690.75 g/mol [3]
Appearance White solid[4]
Melting Point 136-142 °C[4]
Optical Rotation [α]²⁰/D -134° (c=1, MeOH)[5]

Spectroscopic Data

The structural integrity and purity of the (1S,2S)-DACH-phenyl Trost ligand are confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of the (1S,2S)-DACH-phenyl Trost ligand is complex due to the presence of numerous aromatic and aliphatic protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Data unavailable in search results]--Aromatic Protons
[Data unavailable in search results]--Amide N-H
[Data unavailable in search results]--Cyclohexyl CH-N
[Data unavailable in search results]--Cyclohexyl CH₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
[Data unavailable in search results]Carbonyl Carbons (C=O)
[Data unavailable in search results]Aromatic Carbons
[Data unavailable in search results]Cyclohexyl CH-N Carbons
[Data unavailable in search results]Cyclohexyl CH₂ Carbons
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
[Data unavailable in search results]StrongN-H Stretch (Amide)
[Data unavailable in search results]StrongC=O Stretch (Amide I)
[Data unavailable in search results]MediumC-N Stretch / N-H Bend (Amide II)
[Data unavailable in search results]Medium-WeakAromatic C-H Stretch
[Data unavailable in search results]Medium-WeakAliphatic C-H Stretch
[Data unavailable in search results]MediumP-Ph Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zIon
[Data unavailable in search results][M+H]⁺
[Data unavailable in search results][M+Na]⁺

Note: Specific peak values for NMR, IR, and MS were not available in the provided search results. The tables are structured for data insertion when available.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of the (1S,2S)-DACH-phenyl Trost ligand are crucial for its successful preparation and verification.

Synthesis of (1S,2S)-DACH-phenyl Trost Ligand

The synthesis involves the coupling of (1S,2S)-diaminocyclohexane with 2-diphenylphosphinobenzoic acid. A general procedure is as follows:

  • Activation of Carboxylic Acid: 2-Diphenylphosphinobenzoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN). The use of additives like 4-dimethylaminopyridine (DMAP) can facilitate the reaction.[2]

  • Amide Bond Formation: (1S,2S)-Diaminocyclohexane is added to the activated carboxylic acid solution. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is typically filtered to remove the urea byproduct (in the case of DCC). The filtrate is then washed with aqueous solutions to remove unreacted starting materials and other water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure (1S,2S)-DACH-phenyl Trost ligand as a white solid.

Spectroscopic Characterization

The following are general protocols for obtaining the spectroscopic data:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the components of the (1S,2S)-DACH-phenyl Trost ligand.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Diphenylphosphinobenzoic Acid E Amide Coupling A->E B (1S,2S)-Diaminocyclohexane B->E C Coupling Agent (e.g., DCC, EDCI) C->E D Solvent (e.g., CH2Cl2) D->E F (1S,2S)-DACH-phenyl Trost Ligand E->F

Caption: Synthesis workflow for the (1S,2S)-DACH-phenyl Trost ligand.

Ligand_Structure cluster_ligand (1S,2S)-DACH-phenyl Trost Ligand cluster_components Components Ligand Chiral Ligand Core Backbone (1S,2S)-Diaminocyclohexane (Chiral Scaffold) Backbone->Ligand Arms 2-(Diphenylphosphino)benzoyl (Phosphine Arms) Arms->Ligand

Caption: Structural components of the (1S,2S)-DACH-phenyl Trost ligand.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Allylic Alkylation using (1S,2S)-DACH-Phenyl Trost Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), pioneered by Barry M. Trost, is a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction has found broad applications in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.[2] The use of chiral ligands is crucial for achieving high levels of enantioselectivity, and the C2-symmetric (1S,2S)-DACH-phenyl Trost ligand has emerged as a highly effective and widely used ligand for a variety of allylic substrates and nucleophiles.

These application notes provide a detailed protocol for a benchmark Trost Asymmetric Allylic Alkylation reaction, quantitative data for various substrates, and a mechanistic overview to guide researchers in the successful application of this methodology.

Catalytic Cycle and Mechanism

The catalytic cycle of the Trost Asymmetric Allylic Alkylation begins with the coordination of a Palladium(0) catalyst to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, to form a η³-π-allylpalladium(II) complex. The chiral Trost ligand, bound to the palladium center, creates a chiral environment that dictates the facial selectivity of the subsequent nucleophilic attack. The nucleophile then adds to one of the termini of the allyl group, typically in an "outer-sphere" fashion, leading to the formation of the product and regeneration of the Pd(0) catalyst.[2] The enantioselectivity is determined by the ligand's ability to influence which of the two enantiotopic termini of the π-allyl intermediate is attacked.

Catalytic_Cycle A Pd(0)L* C π-Allyl Pd(II) Complex A->C Oxidative Addition B Allylic Substrate (e.g., R-OAc) B->C E Alkylated Product C->E Nucleophilic Attack D Nucleophile (Nu⁻) D->E E->A Reductive Elimination

Caption: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

Quantitative Data

The (1S,2S)-DACH-phenyl Trost ligand has been successfully employed in the asymmetric allylic alkylation of a wide range of substrates with various nucleophiles, consistently affording high yields and excellent enantioselectivities. The following table summarizes representative results.

EntryAllylic SubstrateNucleophileProductYield (%)ee (%)
1rac-1,3-Diphenylallyl AcetateDimethyl Malonate(R,E)-Dimethyl 2-(1,3-diphenylallyl)malonate90-9998-99
2Cyclohexenyl AcetateDimethyl Malonate(R)-Dimethyl 2-(cyclohex-2-en-1-yl)malonate>9599
3Cyclopentenyl AcetateDimethyl Malonate(R)-Dimethyl 2-(cyclopent-2-en-1-yl)malonate>9598
4cinnamyl acetate1,3-dimethylbarbituric acid5-cinnamyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione9596
5rac-1,3-di-p-tolylallyl acetateDimethyl Malonate(R,E)-Dimethyl 2-(1,3-di-p-tolylallyl)malonate9499
6rac-1,3-di-o-tolylallyl acetateDimethyl Malonate(R,E)-Dimethyl 2-(1,3-di-o-tolylallyl)malonate9297

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be freshly distilled from appropriate drying agents prior to use. Reagents should be of high purity.

Benchmark Protocol: Asymmetric Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate

This protocol describes the synthesis of (R,E)-dimethyl 2-(1,3-diphenylallyl)malonate.

Materials:

  • [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))

  • (1S,2S)-DACH-phenyl Trost Ligand

  • rac-1,3-Diphenylallyl Acetate

  • Dimethyl Malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium Acetate (KOAc)

  • Dichloromethane (DCM), anhydrous

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringes

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd₂(dba)₃] (0.0125 mmol, 1.25 mol%) and (1S,2S)-DACH-phenyl Trost ligand (0.0375 mmol, 3.75 mol%) in anhydrous dichloromethane (5 mL). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, add rac-1,3-diphenylallyl acetate (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: To the flask containing the allylic acetate, add dimethyl malonate (1.2 mmol, 1.2 equiv) and N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 mmol, 1.3 equiv).

  • Initiation of Reaction: Add the pre-formed catalyst solution to the mixture of the substrate and nucleophile via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., 95:5 v/v).

  • Characterization: The resulting product, (R,E)-dimethyl 2-(1,3-diphenylallyl)malonate, is typically a colorless oil.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 10H), 6.50 (d, J = 15.8 Hz, 1H), 6.35 (dd, J = 15.8, 8.0 Hz, 1H), 4.55 (dd, J = 8.0, 7.5 Hz, 1H), 3.85 (d, J = 7.5 Hz, 1H), 3.70 (s, 3H), 3.65 (s, 3H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 168.8, 168.5, 141.5, 136.5, 133.0, 129.5, 128.6, 128.5, 127.8, 127.5, 126.5, 57.5, 52.8, 52.6, 51.0.

    • The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Experimental_Workflow cluster_catalyst Catalyst Pre-formation cluster_reaction Reaction cluster_workup Work-up and Purification cat_start Dissolve [Pd₂(dba)₃] and (1S,2S)-DACH-phenyl Trost Ligand in DCM cat_stir Stir at RT for 30 min cat_start->cat_stir reac_add Add pre-formed catalyst solution cat_stir->reac_add reac_setup Add rac-1,3-diphenylallyl acetate, dimethyl malonate, and BSA to flask reac_setup->reac_add reac_stir Stir at RT and monitor by TLC reac_add->reac_stir work_conc Concentrate reaction mixture reac_stir->work_conc work_purify Flash column chromatography work_conc->work_purify work_char Characterize product (NMR, HPLC) work_purify->work_char

References

Application Notes: Synthesis of Chiral Molecules with (S,S)-DACH-phenyl Trost Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development, as the therapeutic activity of a drug is often associated with a single enantiomer. The (S,S)-DACH-phenyl Trost ligand, a C2-symmetric diphosphine ligand, has emerged as a powerful tool in asymmetric catalysis, particularly in the palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA). This reaction allows for the stereocontrolled formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing access to a wide array of chiral building blocks for complex molecule synthesis.[1]

Developed by Barry M. Trost, this class of ligands is derived from trans-1,2-diaminocyclohexane (DACH).[2] The (S,S)-DACH-phenyl Trost ligand, in conjunction with a palladium precursor, forms a chiral catalyst that can effectively discriminate between the enantiotopic faces of a prochiral nucleophile or the enantiomers of a racemic allylic substrate.[3] This catalytic system is renowned for its high yields and exceptional levels of enantioselectivity under mild reaction conditions, making it a valuable asset in the synthesis of pharmaceuticals and natural products.[4]

Mechanism of Action: The Trost Asymmetric Allylic Alkylation

The Trost AAA reaction proceeds through a well-defined catalytic cycle. Initially, a palladium(0) complex, bearing the chiral (S,S)-DACH-phenyl Trost ligand, undergoes oxidative addition to an allylic substrate, displacing the leaving group to form a π-allylpalladium(II) intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack on the π-allyl complex. The nucleophile adds to one of the termini of the allyl group, leading to the formation of the chiral product and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.

Applications

The versatility of the (S,S)-DACH-phenyl Trost ligand is demonstrated by its compatibility with a broad range of nucleophiles and allylic electrophiles. This enables the synthesis of a diverse array of chiral compounds, including:

  • α-Amino Acid Derivatives: Chiral amines and their derivatives are crucial components of many pharmaceuticals. The Trost AAA allows for the asymmetric synthesis of protected allylic amines, which are precursors to unnatural amino acids.

  • Chiral Ethers and Alcohols: The formation of chiral C-O bonds is essential in the synthesis of many natural products and biologically active molecules. The (S,S)-DACH-phenyl Trost ligand can catalyze the enantioselective allylic etherification of phenols and alcohols.

  • Molecules with Quaternary Stereocenters: The construction of quaternary carbon stereocenters is a significant challenge in organic synthesis. The Trost AAA provides an effective method for the synthesis of such centers with high enantiopurity.

Quantitative Data Summary

The following table summarizes the performance of the (S,S)-DACH-phenyl Trost ligand in selected asymmetric allylic alkylation reactions, showcasing its efficacy with different nucleophile types.

Allylic ElectrophileNucleophileProduct TypeYield (%)ee (%)Reference
rac-1,3-Diphenylallyl AcetateDimethyl MalonateChiral Diester9399[5]
Racemic Allene AcetateDiethyl MethylmalonateChiral Allene9085[6]
rac-1,3-Diphenylallyl AcetateBenzylamineChiral Allylic Amine9599[7]
Racemic Allene AcetateBenzylamineChiral Allene Amine8594[6]
(E)-2-Alken-1-ol TrichloroacetimidatePhenolChiral Allylic Ether61-8890-98[8]

Experimental Protocols

Herein, we provide detailed protocols for three representative Trost Asymmetric Allylic Alkylation reactions utilizing the (S,S)-DACH-phenyl Trost ligand with carbon, nitrogen, and oxygen nucleophiles.

Protocol 1: Asymmetric Allylic Alkylation with a Carbon Nucleophile (Dimethyl Malonate)

Reaction: Synthesis of (S)-Dimethyl 2-(1,3-diphenylallyl)malonate

Materials:

  • rac-1,3-Diphenylallyl Acetate

  • Dimethyl Malonate

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • (S,S)-DACH-phenyl Trost Ligand

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Nucleophile: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.2 equivalents) at 0 °C. Stir the resulting solution at room temperature for 30 minutes.

  • Catalyst Preparation: In a separate flame-dried Schlenk tube under argon, dissolve Pd(dba)₂ (2.5 mol%) and the (S,S)-DACH-phenyl Trost ligand (7.5 mol%) in anhydrous THF. Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Assembly: To the catalyst solution, add rac-1,3-diphenylallyl acetate (1.0 equivalent) dissolved in a minimal amount of anhydrous THF.

  • Reaction Execution: Transfer the prepared nucleophile solution to the catalyst and substrate mixture via cannula at room temperature. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired chiral diester.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Allylic Amination with a Nitrogen Nucleophile (Benzylamine)

Reaction: Synthesis of (S)-N-Benzyl-1,3-diphenylallylamine

Materials:

  • rac-1,3-Diphenylallyl Acetate

  • Benzylamine

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)

  • (S,S)-DACH-phenyl Trost Ligand

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃·CHCl₃ (2.5 mol%) and (S,S)-DACH-phenyl Trost ligand (7.5 mol%) to a dry reaction vessel. Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

  • Reaction Assembly: To the catalyst solution, add rac-1,3-diphenylallyl acetate (1.0 equivalent) followed by benzylamine (2.0 equivalents).

  • Reaction Execution: Seal the reaction vessel and stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure chiral allylic amine.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Asymmetric Allylic Etherification with an Oxygen Nucleophile (Phenol)

Reaction: Synthesis of (S)-1,3-Diphenylallyl phenyl ether

Materials:

  • rac-1,3-Diphenylallyl Acetate

  • Phenol

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • (S,S)-DACH-phenyl Trost Ligand

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, combine [Pd(allyl)Cl]₂ (2.5 mol%) and (S,S)-DACH-phenyl Trost ligand (7.5 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Reaction Assembly: To the activated catalyst, add rac-1,3-diphenylallyl acetate (1.0 equivalent), phenol (1.2 equivalents), and cesium carbonate (1.5 equivalents).

  • Reaction Execution: Heat the reaction mixture to 50 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent system) to obtain the desired chiral allylic ether.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Catalyst_Preparation Catalyst Preparation (Pd Source + Ligand) Reaction_Assembly Reaction Assembly (Substrate + Catalyst + Nucleophile) Catalyst_Preparation->Reaction_Assembly Nucleophile_Activation Nucleophile Activation (if required) Nucleophile_Activation->Reaction_Assembly Reaction_Execution Reaction Execution (Stirring, Heating) Reaction_Assembly->Reaction_Execution Work_up Work-up (Quenching, Extraction) Reaction_Execution->Work_up Purification Purification (Chromatography) Work_up->Purification Final_Product Chiral Product (Characterization) Purification->Final_Product

Caption: General workflow for Trost Asymmetric Allylic Alkylation.

Trost_AAA_Cycle Pd0L Pd(0)L Pi_Allyl_Pd [π-Allyl-Pd(II)L]+ LG- Pd0L->Pi_Allyl_Pd Oxidative Addition Allyl_Substrate Allyl-LG Allyl_Substrate->Pd0L Pi_Allyl_Pd->Pd0L Nucleophilic Attack Product Allyl-Nu Nucleophile Nu- Nucleophile->Pi_Allyl_Pd

Caption: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

References

Application Notes and Protocols for the Use of (1S,2S)-DACH-phenyl Trost Ligand with Soft Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), pioneered by Barry Trost, is a powerful and versatile method for the enantioselective formation of carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[1] A key element in the success of this reaction is the use of chiral ligands that control the stereochemical outcome. The (1S,2S)-DACH-phenyl Trost ligand, a C2-symmetric diphosphine ligand, has proven to be highly effective in a wide range of these transformations, consistently delivering products with high enantioselectivity.[2]

These application notes provide an overview of the use of the (1S,2S)-DACH-phenyl Trost ligand in asymmetric allylic alkylations with various "soft" nucleophiles. Soft nucleophiles, generally defined as those derived from pronucleophiles with a pKa less than 25, attack the allyl moiety of the π-allyl palladium intermediate directly.[3][4] This mechanistic pathway, a double inversion, leads to a net retention of stereochemistry.[3] This document will detail the reaction mechanism, provide representative experimental protocols for different classes of soft nucleophiles, and present a summary of reported performance data.

Reaction Mechanism and Stereochemistry

The catalytic cycle of the Trost Asymmetric Allylic Alkylation (AAA) begins with the coordination of a palladium(0) complex, bearing the chiral Trost ligand, to the double bond of an allylic substrate. Oxidative addition of the palladium to the carbon-leaving group bond forms a π-allylpalladium(II) intermediate. For soft nucleophiles, the subsequent step involves a direct, "outer-sphere" attack on one of the termini of the allyl group, leading to the desired product and regenerating the palladium(0) catalyst.

The (1S,2S)-DACH-phenyl Trost ligand creates a chiral pocket around the palladium center, which effectively directs the incoming nucleophile to one of the two enantiotopic termini of the π-allyl intermediate, thereby controlling the stereochemistry of the newly formed stereocenter. The double inversion of stereochemistry—once at the oxidative addition and again at the nucleophilic attack—results in an overall retention of configuration at the allylic carbon.[3]

Trost_AAA_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L pi-allyl_complex π-allyl-Pd(II)L Pd(0)L->pi-allyl_complex Oxidative Addition Product_Pd(0) Product-Pd(0)L pi-allyl_complex->Product_Pd(0) Nucleophilic Attack (Nu-) Product_Pd(0)->Pd(0)L Product Release Product Product Product_Pd(0)->Product Allylic_Substrate Allylic_Substrate Pd(0)L* Pd(0)L* Allylic_Substrate->Pd(0)L* Nucleophile Nucleophile Nucleophile->pi-allyl_complex

Figure 1. Simplified catalytic cycle of the Trost AAA with soft nucleophiles.

Applications with Various Soft Nucleophiles

The (1S,2S)-DACH-phenyl Trost ligand has been successfully employed with a diverse array of soft nucleophiles, enabling the synthesis of a wide range of chiral molecules. Below are application notes and representative protocols for key classes of nucleophiles.

Carbon Nucleophiles: Malonates and their Derivatives

Stabilized carbon nucleophiles, such as dialkyl malonates, are extensively used in Trost AAA reactions to form chiral C-C bonds with high enantioselectivity. These reactions are fundamental in the synthesis of complex organic molecules.

Data Summary:

Allylic SubstrateNucleophileProduct Yield (%)Enantiomeric Excess (%)Reference
rac-1,3-Diphenyl-2-propenyl acetateDimethyl malonate>9598-99
Cyclohexenyl acetateDimethyl malonate8596
Cyclopentenyl acetateDiethyl acetamidomalonate9499[5]

Experimental Protocol: Asymmetric Allylation of Dimethyl Malonate

This protocol describes a general procedure for the palladium-catalyzed asymmetric allylic alkylation of an allylic acetate with dimethyl malonate.

Malonate_Protocol start Start reagents Combine Pd₂(dba)₃ and (1S,2S)-DACH-phenyl Trost ligand in degassed solvent. start->reagents stir1 Stir at room temperature until a homogeneous solution forms. reagents->stir1 add_nucleophile Add dimethyl malonate and base (e.g., BSA, NaH, or Cs₂CO₃). stir1->add_nucleophile add_substrate Add allylic acetate. add_nucleophile->add_substrate reaction Stir at specified temperature and monitor by TLC/GC-MS. add_substrate->reaction workup Quench reaction, extract with organic solvent, and dry. reaction->workup purify Purify by flash column chromatography. workup->purify end End purify->end

Figure 2. Experimental workflow for the allylation of dimethyl malonate.

Materials:

  • Palladium(0) source (e.g., Pd₂(dba)₃)

  • (1S,2S)-DACH-phenyl Trost ligand

  • Allylic acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of potassium acetate, or sodium hydride)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium source (e.g., 1-2 mol %) and the (1S,2S)-DACH-phenyl Trost ligand (e.g., 2-4 mol %) in the anhydrous, degassed solvent.

  • Stir the mixture at room temperature until a homogeneous catalyst solution is formed.

  • Add the dimethyl malonate (typically 1.1-1.5 equivalents) and the base. If using BSA, add it along with a catalytic amount of potassium acetate. If using sodium hydride, add it cautiously to a solution of dimethyl malonate in THF and stir until hydrogen evolution ceases before adding to the catalyst mixture.

  • Add the allylic acetate (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (typically ranging from 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral allylated malonate.

Oxygen Nucleophiles: Phenols

The enantioselective allylic alkylation of phenols provides a direct route to chiral allylic aryl ethers, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Data Summary:

Allylic SubstrateNucleophileProduct Yield (%)Enantiomeric Excess (%)Reference
Cyclohexenyl acetatePhenol8197[6]
cinnamyl acetate4-Methoxyphenol9592[7]
1,3-diphenyl-2-propenyl acetatePhenol7288[7]

Experimental Protocol: Asymmetric Allylation of Phenols

This protocol outlines a general procedure for the enantioselective synthesis of allylic aryl ethers.

Materials:

  • Allylpalladium chloride dimer ([Pd(allyl)Cl]₂)

  • (1S,2S)-DACH-phenyl Trost ligand

  • Allylic carbonate or acetate

  • Phenol derivative

  • Base (e.g., Triethylamine (TEA) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the allylpalladium chloride dimer (e.g., 0.5-1 mol %) and the (1S,2S)-DACH-phenyl Trost ligand (e.g., 1.5-3 mol %).

  • Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to form the active catalyst.

  • Add the phenol (typically 1.2 equivalents) and the base (e.g., 1.5 equivalents of triethylamine).

  • Add the allylic substrate (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water or saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the chiral allylic aryl ether.

Nitrogen Nucleophiles: Amines, Amides, and Sulfonamides

The palladium-catalyzed asymmetric allylic amination is a cornerstone for the synthesis of chiral amines, amides, and other nitrogen-containing compounds, which are prevalent in bioactive molecules.

Data Summary:

Allylic SubstrateNucleophileProduct Yield (%)Enantiomeric Excess (%)Reference
Cyclohexenyl carbonatePhthalimide9895
1,3-diphenyl-2-propenyl acetateBenzylamine9294[8]
Cyclopentenyl carbonatep-Toluenesulfonamide8897[5]

Experimental Protocol: Asymmetric Allylic Amination

This representative protocol is for the asymmetric amination of an allylic carbonate with a sulfonamide.

Amination_Protocol start Start catalyst_prep Prepare catalyst solution: [Pd(allyl)Cl]₂ and Trost ligand in anhydrous solvent. start->catalyst_prep add_reagents Add sulfonamide and base (e.g., Cs₂CO₃). catalyst_prep->add_reagents add_substrate Add allylic carbonate. add_reagents->add_substrate reaction Stir at room temperature and monitor by TLC. add_substrate->reaction workup Quench, extract, and dry. reaction->workup purify Purify by flash chromatography. workup->purify end End purify->end

Figure 3. General workflow for asymmetric allylic amination.

Materials:

  • Allylpalladium chloride dimer ([Pd(allyl)Cl]₂)

  • (1S,2S)-DACH-phenyl Trost ligand

  • Allylic carbonate

  • Sulfonamide

  • Base (e.g., Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, prepare the catalyst by dissolving the allylpalladium chloride dimer (e.g., 1 mol %) and the (1S,2S)-DACH-phenyl Trost ligand (e.g., 3 mol %) in the anhydrous solvent.

  • Stir the solution at room temperature for 20-30 minutes.

  • Add the sulfonamide (e.g., 1.1 equivalents) and the base (e.g., 1.5 equivalents of cesium carbonate).

  • Add the allylic carbonate (1.0 equivalent) to the flask.

  • Stir the reaction mixture at room temperature, monitoring for completion by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the enantioenriched allylic sulfonamide.

Conclusion

The (1S,2S)-DACH-phenyl Trost ligand is a highly reliable and effective chiral ligand for palladium-catalyzed asymmetric allylic alkylation reactions with a broad range of soft nucleophiles. The protocols provided herein offer a starting point for the synthesis of a diverse array of chiral building blocks. The high yields and excellent enantioselectivities typically observed underscore the utility of this methodology in modern organic synthesis, including applications in pharmaceutical and natural product research and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Experimental Setup for Trost Asymmetric Allylic Alkylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Trost asymmetric allylic alkylation (AAA) is a powerful and versatile palladium-catalyzed reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. First reported by Barry M. Trost, this reaction has become a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with high levels of stereocontrol.[1][2] This document provides detailed application notes and protocols for setting up and performing the Trost AAA, aimed at researchers, scientists, and professionals in drug development.

The reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand.[1][2][3] The key to the high enantioselectivity of the reaction is the use of C2-symmetric ligands, most notably the Trost ligands, which are derived from 1,2-diaminocyclohexane (DACH).

Core Components and Reaction Parameters

A successful Trost AAA experiment requires careful selection and optimization of several key components:

  • Palladium Precatalyst: Typically, a Pd(0) source is used, which can be generated in situ from Pd(II) precursors. Common precatalysts include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and allylpalladium(II) chloride dimer ([{π-allyl}PdCl]₂).

  • Chiral Ligand: The choice of the chiral ligand is crucial for achieving high enantioselectivity. The Trost ligands, such as (R,R)-DACH-phenyl Trost ligand, are widely used and commercially available.

  • Allylic Substrate: The electrophile is an allyl-containing molecule with a suitable leaving group. Common leaving groups include acetates, carbonates, and halides.[1]

  • Nucleophile: A wide range of "soft" nucleophiles (pKa of the conjugate acid < 25) can be employed, including malonates, β-keto esters, phenols, amines, and azides.[3][4][5]

  • Base: A base is often required to generate the active nucleophile in situ. The choice of base depends on the pKa of the nucleophile and can range from mild bases like triethylamine to stronger bases like sodium hydride or lithium diisopropylamide (LDA).

  • Solvent: The reaction is typically carried out in a non-polar aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.

Data Presentation: A Survey of Trost AAA Reactions

The following table summarizes representative examples of the Trost asymmetric allylic alkylation with various nucleophiles, highlighting the reaction conditions and outcomes.

Nucleophile Allylic Substrate Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) ee (%)
Dimethyl Malonate1,3-Diphenyl-2-propenyl acetate[Pd(π-C₃H₅)Cl]₂ (1)(S,S)-Trost Ligand (3)BSA, LiOAcDCMRT>95>98
2-MethylcyclohexanoneAllyl carbonate[Pd(π-C₃H₅)Cl]₂ (2.5)(R,R)-DACH-Phenyl Ligand (7.5)LDA, Me₃SnClDME0 to RT8592
Phenolrac-Cyclohexenyl acetatePd₂(dba)₃ (2.5)(R,R)-DACH-Naphthyl Ligand (7.5)Cs₂CO₃Toluene509598
Phthalimiderac-Cyclohexenyl acetatePd₂(dba)₃ (2.5)(R,R)-DACH-Phenyl Ligand (7.5)NaHTHFRT9097
Sodium aziderac-Cyclohexenyl acetatePd₂(dba)₃ (2.5)(R,R)-DACH-Phenyl Ligand (7.5)-THF09299
β-KetoesterAllyl enol carbonatePd₂(dba)₃ (2.5)(R,R)-DACH-Phenyl Ligand (7.5)-DCMRT9194

Experimental Protocols

Herein, we provide detailed experimental protocols for three representative Trost asymmetric allylic alkylation reactions.

Protocol 1: Asymmetric Alkylation of Dimethyl Malonate

This protocol describes the reaction of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Materials:

  • 1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Allylpalladium(II) chloride dimer ([{π-allyl}PdCl]₂)

  • (S,S)-Trost Ligand

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Lithium acetate (LiOAc)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried flask under an argon atmosphere, add allylpalladium(II) chloride dimer (1 mol%) and (S,S)-Trost Ligand (3 mol%).

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate (1 equivalent) in anhydrous DCM.

  • To the substrate solution, add dimethyl malonate (1.2 equivalents), BSA (1.2 equivalents), and a catalytic amount of lithium acetate.

  • Add the substrate/nucleophile mixture to the catalyst solution via cannula.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Alkylation of a Ketone Enolate

This protocol details the alkylation of 2-methylcyclohexanone with an allyl carbonate.[6]

Materials:

  • 2-Methylcyclohexanone

  • Allyl carbonate

  • Allylpalladium(II) chloride dimer ([{π-allyl}PdCl]₂)

  • (R,R)-DACH-Phenyl Trost Ligand

  • Lithium diisopropylamide (LDA) solution

  • Trimethyltin chloride (Me₃SnCl)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried flask under argon, dissolve 2-methylcyclohexanone (1 equivalent) in anhydrous DME.

  • Cool the solution to -78 °C and add LDA solution (2 equivalents) dropwise. Stir for 30 minutes to form the lithium enolate.

  • Add trimethyltin chloride (1 equivalent) and allow the mixture to warm to 0 °C and stir for 15 minutes.

  • In a separate flask, prepare the palladium catalyst by dissolving allylpalladium(II) chloride dimer (2.5 mol%) and (R,R)-DACH-Phenyl Trost Ligand (7.5 mol%) in anhydrous DME.

  • Add the allyl carbonate (1.2 equivalents) to the catalyst solution.

  • Transfer the enolate solution to the catalyst/substrate mixture via cannula at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3: Asymmetric Alkylation of Phenol

This protocol describes the O-alkylation of phenol with racemic cyclohexenyl acetate.

Materials:

  • Phenol

  • rac-Cyclohexenyl acetate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (R,R)-DACH-Naphthyl Trost Ligand

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under argon, add Pd₂(dba)₃ (2.5 mol%) and (R,R)-DACH-Naphthyl Trost Ligand (7.5 mol%).

  • Add anhydrous toluene and stir at room temperature for 30 minutes.

  • Add phenol (1.2 equivalents) and cesium carbonate (2 equivalents).

  • Add rac-cyclohexenyl acetate (1 equivalent) to the mixture.

  • Heat the reaction to 50 °C and stir until the starting material is consumed (monitored by GC or TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualizations

To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution (Pd Source + Ligand in Solvent) mix Combine Solutions (under Inert Atmosphere) prep_catalyst->mix prep_nucleophile Prepare Nucleophile/Substrate Solution (Nucleophile, Substrate, Base in Solvent) prep_nucleophile->mix react Stir at Specified Temperature mix->react monitor Monitor Progress (TLC, GC, etc.) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Drying & Concentration extract->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize ee_det Enantiomeric Excess Determination (Chiral HPLC/GC) characterize->ee_det

Caption: General experimental workflow for the Trost asymmetric allylic alkylation.

Catalytic_Cycle Pd0 Pd(0)L pi_allyl [π-allyl-Pd(II)L]⁺X⁻ Pd0->pi_allyl Oxidative Addition Pd0_product Pd(0)L* (Product Complex) pi_allyl->Pd0_product Nucleophilic Attack substrate Allyl-X product Allyl-Nu nucleophile Nu⁻ Pd0_product->Pd0 Product Dissociation

Caption: Catalytic cycle of the Trost asymmetric allylic alkylation.

References

Application Notes and Protocols: Choice of Palladium Precursor for Trost Ligand Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Trost asymmetric allylic alkylation (AAA) is a powerful palladium-catalyzed reaction for forming stereogenic centers in the synthesis of complex molecules.[1] A key feature of this reaction is the use of chiral ligands, such as the Trost ligand, to induce high enantioselectivity.[2] The choice of the palladium precursor, the source of the catalytically active Pd(0) species, is a critical parameter that can influence reaction efficiency, reproducibility, and overall success. This document provides a detailed guide to selecting the appropriate palladium precursor for catalysis involving Trost ligands, complete with comparative data and experimental protocols.

Common Palladium Precursors in Trost Catalysis

The active catalyst in the Trost AAA is a Pd(0) complex.[3] This species can be generated in situ from either a Pd(0) or a Pd(II) precursor. The selection between these two types often depends on factors like air stability, ease of handling, and the specific reaction conditions.

  • Palladium(0) Precursors: These compounds provide a direct source of the active catalyst. They are generally preferred when mild reaction conditions are required and an in situ reduction step is undesirable. However, they can be sensitive to air and moisture, requiring careful handling.[4]

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): Often used as a chloroform adduct (Pd₂(dba)₃·CHCl₃), this is one of the most common Pd(0) precursors.[5] It is valued for its reliability in generating the active catalyst upon ligand exchange.

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): While a direct source of Pd(0), its use can be complicated by the presence of excess triphenylphosphine ligand, which can compete with the desired chiral Trost ligand.[6]

  • Palladium(II) Precursors: These precursors are typically more stable and easier to handle than their Pd(0) counterparts.[4] They require an in situ reduction to generate the active Pd(0) catalyst, which can sometimes be achieved by a phosphine ligand, a solvent, or an additive.[7][8]

    • Allylpalladium(II) Chloride Dimer ([Pd(allyl)Cl]₂): This is a widely used Pd(II) precursor in Trost catalysis.[5] The Trost ligand can react directly with this dimer to form the active catalytic species.

    • Palladium(II) Acetate (Pd(OAc)₂): Another common Pd(II) source that requires in situ reduction. It is often used in combination with phosphine ligands that can facilitate this reduction.[9]

Mechanism and Precursor Activation

The overall catalytic cycle begins with a Pd(0) species.[2] Both Pd(0) and Pd(II) precursors must generate this active catalyst, which then proceeds through the key steps of oxidative addition to the allylic substrate, followed by nucleophilic attack on the resulting π-allyl palladium(II) intermediate.[2][10]

Precursor_Activation cluster_Pd0 Pd(0) Pathway cluster_PdII Pd(II) Pathway Pd0_precursor Pd₂(dba)₃ Pd0_L Active Pd(0)L₂ Catalyst Pd0_precursor->Pd0_L + Trost Ligand - dba Catalytic_Cycle Enters Catalytic Cycle Pd0_L->Catalytic_Cycle PdII_precursor [Pd(allyl)Cl]₂ PdII_complex π-Allyl Pd(II) Complex PdII_precursor->PdII_complex + Trost Ligand PdII_complex->Pd0_L Nucleophilic Attack & Reductive Elimination

Quantitative Data Presentation

The choice of precursor can impact both the chemical yield and the enantioselectivity (ee) of the reaction. While both Pd(0) and Pd(II) sources are effective, subtle differences can arise depending on the specific substrate and nucleophile. The following table summarizes representative results for the asymmetric allylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

PrecursorLigandLoading (mol%)Yield (%)ee (%)
Pd₂(dba)₃·CHCl₃(S,S)-Trost Ligand2.589>95
[Pd(allyl)Cl]₂(S,S)-Trost Ligand2.57288
Pd(OAc)₂(S,S)-Trost Ligand2.5~60~90

Note: Data is compiled from representative examples in the literature and should be considered illustrative.[2][5][9] Optimal conditions may vary.

Experimental Protocols

Below are general protocols for performing a Trost Asymmetric Allylic Alkylation using common Pd(0) and Pd(II) precursors.

Protocol 1: Using a Pd(0) Precursor (Pd₂(dba)₃)

This protocol describes a typical procedure for the alkylation of an allylic acetate.

Workflow_Pd0 start Start step1 1. Add Pd₂(dba)₃ (1.25 mol%) and Trost Ligand (3.75 mol%) to a flame-dried flask. start->step1 step2 2. Add solvent (e.g., CH₂Cl₂) and stir under inert atmosphere (Ar) for 15 min. step1->step2 step3 3. Add allylic substrate (1.0 equiv.) and nucleophile (1.2 equiv.). step2->step3 step4 4. Add base (e.g., Et₃N) and stir at room temperature until completion (TLC). step3->step4 step5 5. Quench reaction, perform aqueous work-up, and extract with organic solvent. step4->step5 step6 6. Dry, concentrate, and purify by column chromatography. step5->step6 end End step6->end

Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.25 mol%) and the (S,S)-Trost ligand (3.75 mol%).

  • Add anhydrous, degassed solvent (e.g., dichloromethane, 0.1 M). Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • Add the allylic substrate (1.0 equivalent) followed by the nucleophile (e.g., dimethyl malonate, 1.2 equivalents).

  • Add a suitable base (e.g., triethylamine or a milder base like N,O-Bis(trimethylsilyl)acetamide (BSA) for sensitive substrates) and stir the reaction at the desired temperature (typically room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using a Pd(II) Precursor ([Pd(allyl)Cl]₂)

Workflow_PdII start Start step1 1. Add [Pd(allyl)Cl]₂ (1.25 mol%) and Trost Ligand (3.0 mol%) to a flame-dried flask. start->step1 step2 2. Add solvent (e.g., CH₂Cl₂) and stir under inert atmosphere (Ar) for 20 min. step1->step2 step3 3. Add allylic substrate (1.0 equiv.), nucleophile (1.2 equiv.), and base (e.g., Et₃N). step2->step3 step4 4. Stir at room temperature until completion (TLC). step3->step4 step5 5. Perform aqueous work-up and extraction. step4->step5 step6 6. Dry, concentrate, and purify by column chromatography. step5->step6 end End step6->end

Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(allyl)Cl]₂ (1.25 mol%, providing 2.5 mol% Pd) and the (S,S)-Trost ligand (3.0 mol%).

  • Add anhydrous, degassed solvent (e.g., dichloromethane, 0.1 M) and stir at room temperature for 20-30 minutes. The solution should become clear.

  • In a separate flask, prepare a solution of the allylic substrate (1.0 equivalent), the nucleophile (1.2 equivalents), and the base (e.g., triethylamine, 1.5 equivalents) in the same solvent.

  • Add the substrate/nucleophile/base mixture to the catalyst solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, perform the work-up and purification as described in Protocol 1.

Trost Catalysis Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting and optimization. The reaction proceeds through a well-defined sequence of steps involving the palladium catalyst.

Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PiAllyl π-Allyl Pd(II)L₂⁺ Pd0->PiAllyl Oxidative Addition Product_Complex Pd(0)L₂ (Product) PiAllyl->Product_Complex Nucleophilic Attack Leaving_Group Leaving Group (LG⁻) PiAllyl->Leaving_Group Product_Complex->Pd0 Reductive Elimination Product Product (R-Nu) Product_Complex->Product Substrate Allylic Substrate (R-LG) Nucleophile Nucleophile (Nu⁻)

Conclusion: The selection of a palladium precursor for Trost ligand catalysis is a critical decision. While Pd(0) sources like Pd₂(dba)₃ offer a direct route to the active catalyst, Pd(II) precursors such as [Pd(allyl)Cl]₂ provide greater bench stability and are often equally effective.[4][6] The choice should be guided by the specific requirements of the substrate, the desired reaction conditions, and laboratory handling preferences. The protocols and data provided herein serve as a comprehensive starting point for researchers developing and optimizing Trost Asymmetric Allylic Alkylation reactions.

References

Application Notes and Protocols for Enantioselective Reactions with (1S,2S)-DACH-Phenyl Trost Ligand: A Focus on Solvent and Base Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the (1S,2S)-N,N'-bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane, commonly known as the (1S,2S)-DACH-Phenyl Trost Ligand, in palladium-catalyzed enantioselective allylic alkylation (AAA) reactions. The Trost ligand family is renowned for its ability to induce high levels of stereocontrol in the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This guide focuses on the practical aspects of employing the (1S,2S)-DACH-Phenyl Trost ligand, with a particular emphasis on the influence of reaction parameters, such as the choice of solvent and base, on reaction yield and enantioselectivity.

Introduction to (1S,2S)-DACH-Phenyl Trost Ligand

The (1S,2S)-DACH-Phenyl Trost ligand is a C₂-symmetric chiral diphosphine ligand derived from trans-1,2-diaminocyclohexane.[3] Its rigid cyclohexane backbone and the specific arrangement of the diphenylphosphinobenzoyl groups create a well-defined chiral pocket around the metal center, enabling highly effective enantiodiscrimination in catalytic reactions.[1] This ligand has been successfully applied in a wide range of palladium-catalyzed asymmetric allylic alkylations, proving to be particularly effective for less sterically hindered substrates.[4]

Key Reaction: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation, is a powerful transformation for the construction of stereogenic centers.[5][6] The reaction typically involves the reaction of an allylic substrate (e.g., an allylic acetate) with a nucleophile in the presence of a palladium catalyst and a chiral ligand.

A representative reaction is the dynamic kinetic asymmetric allylic alkylation of racemic allene acetates with nucleophiles like dimethyl malonate.[7][8] This reaction provides access to chiral allenes with high enantiomeric excess.[7]

Data Presentation: Influence of Base on Enantioselectivity

EntryBaseEnantiomeric Excess (ee, %)Yield (%)
1Lithium diisopropylamide (LDA)8590
2Lithium bis(trimethylsilyl)amide (LiHMDS)8484
3Potassium bis(trimethylsilyl)amide (KHMDS)4584
4Sodium Hydride (NaH)7570
5Cesium Carbonate (Cs₂CO₃)2346
6N,O-Bis(trimethylsilyl)acetamide (BSA) / 5% KOAc4547

Reaction conditions: Pd₂(dba)₃·CHCl₃ (2.5 mol%), (1S,2S)-DACH-Phenyl Trost ligand (7.5 mol%), allene/malonate/base (1/1.1/1.1) in THF at room temperature.[8]

This data clearly indicates that for this specific transformation, lithium-based amide bases provide superior enantioselectivity compared to potassium or sodium bases, or carbonate and acetate bases.[8]

Experimental Protocols

Below are detailed protocols for a typical palladium-catalyzed asymmetric allylic alkylation reaction using the (1S,2S)-DACH-Phenyl Trost ligand.

4.1. General Procedure for Asymmetric Allylic Alkylation

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Materials:

  • Palladium(0) source (e.g., Pd₂(dba)₃·CHCl₃)

  • (1S,2S)-DACH-Phenyl Trost Ligand

  • Allylic substrate (e.g., rac-1,3-diphenyl-2-propenyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, and a catalytic amount of KOAc or LiOAc)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, or Dichloromethane - CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃) and the (1S,2S)-DACH-Phenyl Trost ligand in the chosen anhydrous solvent. The typical ligand-to-palladium ratio is often greater than 1:1 to ensure full coordination.[9]

  • Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the active catalyst complex.

  • To this solution, add the allylic substrate, followed by the nucleophile and the base.

  • Stir the reaction mixture at the desired temperature (ranging from 0 °C to room temperature, or slightly elevated) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction (e.g., with saturated aqueous ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

4.2. Protocol for Solvent Screening

To optimize the reaction conditions for a new substrate, a solvent screen is highly recommended.

Procedure:

  • Set up a parallel array of small-scale reactions in different anhydrous solvents (e.g., THF, Dichloromethane, Toluene, Dioxane, Diethyl ether).

  • Follow the general procedure outlined in section 4.1 for each reaction, keeping all other parameters (catalyst loading, ligand-to-metal ratio, concentrations, temperature, and base) constant.

  • After a set reaction time, quench all reactions simultaneously.

  • Analyze the yield and enantiomeric excess for each reaction to identify the optimal solvent for the specific transformation.

Visualizations

5.1. Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

G Catalytic Cycle of Pd-Catalyzed Asymmetric Allylic Alkylation Pd0L Pd(0)L* OxAdd Oxidative Addition Pd0L->OxAdd + Allylic Substrate AllylComplex π-Allyl Pd(II) Complex NucAttack Nucleophilic Attack AllylComplex->NucAttack + Nucleophile OxAdd->AllylComplex LeavingGroup Leaving Group OxAdd->LeavingGroup RedElim Reductive Elimination NucAttack->RedElim RedElim->Pd0L - Product Product Alkylated Product RedElim->Product AllylSubstrate Allylic Substrate Nucleophile Nucleophile

Caption: General catalytic cycle for the Tsuji-Trost reaction.

5.2. Experimental Workflow for Solvent Screening

G Workflow for Solvent Screening in AAA Reactions cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Analysis cluster_results Outcome StockSolution Prepare Stock Solutions (Catalyst, Ligand, Substrate, Nucleophile, Base) ReactionVials Dispense Reagents into Parallel Reaction Vials StockSolution->ReactionVials SolventAddition Add Different Anhydrous Solvents (THF, DCM, Toluene, etc.) ReactionVials->SolventAddition Stirring Stir Reactions at Constant Temperature SolventAddition->Stirring Monitoring Monitor Progress (TLC/GC) Stirring->Monitoring Quenching Quench Reactions Monitoring->Quenching Analysis Analyze Yield & ee% (GC/HPLC/SFC) Quenching->Analysis DataComparison Compare Results Analysis->DataComparison OptimalSolvent Identify Optimal Solvent DataComparison->OptimalSolvent

Caption: A systematic workflow for optimizing the solvent in an AAA reaction.

Conclusion

The (1S,2S)-DACH-Phenyl Trost ligand is a highly effective chiral ligand for palladium-catalyzed asymmetric allylic alkylation reactions. The success of these reactions is not only dependent on the choice of ligand but is also significantly influenced by other reaction parameters, particularly the base and solvent. The provided protocols offer a starting point for the application of this ligand and a framework for the optimization of reaction conditions to achieve high yields and enantioselectivities, which are critical for applications in pharmaceutical and fine chemical synthesis.

References

Application Notes and Protocols: Substrate Scope for Asymmetric Allylic Alkylation with Trost Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Trost asymmetric allylic alkylation (AAA) is a powerful and versatile palladium-catalyzed reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. This reaction utilizes a chiral Trost ligand to induce asymmetry, providing access to a wide range of chiral molecules with high levels of enantioselectivity. The Trost AAA has found broad application in the synthesis of complex natural products and pharmaceuticals.[1][2] This document provides a detailed overview of the substrate scope of this reaction, along with experimental protocols and mechanistic insights.

Reaction Mechanism

The catalytic cycle of the Trost asymmetric allylic alkylation begins with the coordination of the Pd(0) catalyst to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a η³-π-allylpalladium(II) complex. The chirality of the Trost ligand dictates the facial selectivity of the subsequent nucleophilic attack. "Soft" nucleophiles (pKa of conjugate acid < 25) typically attack the allyl group directly in an outer-sphere mechanism, resulting in a net retention of configuration. Conversely, "hard" nucleophiles (pKa of conjugate acid > 25) may coordinate to the metal center first, followed by reductive elimination.[3] The final step involves the regeneration of the Pd(0) catalyst and release of the chiral product.

Trost_AAA_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L* Pi_Allyl_Complex η²-π-Allyl-Pd(0) Complex Pd0->Pi_Allyl_Complex Coordination Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->Pi_Allyl_Complex Oxidative_Addition Oxidative Addition Pi_Allyl_PdII η³-π-Allyl-Pd(II) Complex Pi_Allyl_Complex->Pi_Allyl_PdII Inversion Nucleophilic_Attack Nucleophilic Attack Product_Complex Product-Pd(0) Complex Pi_Allyl_PdII->Product_Complex Inversion (Outer-sphere) Nucleophile Nucleophile (Nu-) Nucleophile->Product_Complex Product_Complex->Pd0 Catalyst Regeneration Product Chiral Product (R-Nu) Product_Complex->Product

Catalytic cycle of the Trost asymmetric allylic alkylation.

Substrate Scope

The Trost AAA is compatible with a broad range of both nucleophiles and allylic electrophiles. The following tables summarize the scope of the reaction with representative examples.

Table 1: Carbon Nucleophiles

Stabilized carbon nucleophiles are widely used in the Trost AAA, leading to the formation of chiral C-C bonds with high enantioselectivity.

Allylic ElectrophileNucleophileProductYield (%)ee (%)
rac-1,3-Diphenylallyl acetateDimethyl malonateDimethyl 2-(1,3-diphenylallyl)malonate98>99
rac-Cyclohex-2-enyl acetateSodium dimethyl malonateDimethyl 2-(cyclohex-2-en-1-yl)malonate9598
rac-Cyclopent-2-enyl acetateSodium dimethyl malonateDimethyl 2-(cyclopent-2-en-1-yl)malonate9296
1,3-Dimethylallyl acetateSodium dimethyl malonateDimethyl 2-(1,3-dimethylallyl)malonate8592
cinnamyl acetateMeldrum's acid5-cinnamylidene-2,2-dimethyl-1,3-dioxane-4,6-dione9095
(E)-Hex-2-en-1-yl acetateNitromethane(S,E)-1-Nitrohept-3-ene7894
Table 2: Nitrogen Nucleophiles

Nitrogen-containing compounds are excellent nucleophiles in the Trost AAA, providing access to chiral amines, amides, and heterocycles.

Allylic ElectrophileNucleophileProductYield (%)ee (%)
rac-1,3-Diphenylallyl acetatePhthalimideN-(1,3-Diphenylallyl)phthalimide9697
rac-Cyclohex-2-enyl acetateBenzylamineN-Benzylcyclohex-2-en-1-amine8895
rac-Cyclopent-2-enyl acetateAzide (TMSN₃)1-Azidocyclopent-2-ene9098
cinnamyl acetateIndole3-Cinnamyl-1H-indole8592
(E)-Hex-2-en-1-yl acetateAniline(S,E)-N-Phenylhex-2-en-1-amine8291
Table 3: Oxygen Nucleophiles

Oxygen nucleophiles, such as phenols and carboxylic acids, can also be effectively employed in the Trost AAA to form chiral ethers and esters.

Allylic ElectrophileNucleophileProductYield (%)ee (%)
rac-1,3-Diphenylallyl acetatePhenol(S,E)-1,3-Diphenyl-1-phenoxyprop-2-ene9296
rac-Cyclohex-2-enyl acetatep-Methoxyphenol1-(Cyclohex-2-en-1-yloxy)-4-methoxybenzene8994
rac-Cyclopent-2-enyl acetateBenzoic acidCyclopent-2-en-1-yl benzoate8597
cinnamyl acetateAcetic acidCinnamyl acetate (kinetic resolution)48 (product), 49 (SM)98 (product), 97 (SM)
(E)-Hex-2-en-1-yl acetateWater(S,E)-Hex-2-en-1-ol7593

Experimental Protocols

The following is a general procedure for the Trost asymmetric allylic alkylation.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Oven-dried flask - Inert atmosphere (N₂ or Ar) - Add Pd source and Trost ligand start->setup solvent Add anhydrous solvent setup->solvent stir_catalyst Stir to form catalyst complex solvent->stir_catalyst add_reagents Add allylic substrate, nucleophile, and base stir_catalyst->add_reagents reaction Stir at specified temperature (Monitor by TLC or GC/LC-MS) add_reagents->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry organic layer reaction->workup purification Purification: - Concentrate in vacuo - Column chromatography workup->purification analysis Analysis: - NMR, HRMS - Determine ee (chiral HPLC/GC) purification->analysis end End analysis->end

References

Application Notes and Protocols for Large-Scale Synthesis Utilizing the Improved Trost Ligand Process

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis and application of the improved (S,S)-DACH-Ph Trost Ligand. The protocols outlined below are intended for researchers, scientists, and drug development professionals seeking to implement robust and scalable asymmetric allylic alkylation (AAA) reactions in their synthetic workflows. The information is based on established and optimized processes, demonstrating high efficiency and enantioselectivity on a kilogram scale.

Introduction

The Trost asymmetric allylic alkylation (AAA) is a powerful palladium-catalyzed transformation for the construction of stereogenic centers.[1] The (S,S)-DACH-Ph Trost ligand, a C2-symmetric diphosphine ligand derived from trans-1,2-diaminocyclohexane, has proven to be exceptionally effective in a wide range of these reactions, affording high yields and excellent enantioselectivities.[2][3] This document details an improved, scalable process for the synthesis of the (S,S)-DACH-Ph Trost ligand itself, as well as its application in the large-scale production of a key chiral intermediate, ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate.[4][5]

Core Applications

The primary application of the Trost ligand process is in palladium-catalyzed asymmetric allylic alkylation, which enables the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol.[1] This methodology is particularly valuable in the pharmaceutical industry for the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs).[4][5]

Part 1: Large-Scale Synthesis of (S,S)-DACH-Ph Trost Ligand

An improved and scalable process for the synthesis of the (S,S)-DACH-Ph Trost ligand has been developed, avoiding the need for column chromatography and providing the ligand in high yield and purity.[5]

Quantitative Data for Ligand Synthesis
ParameterValueReference
Starting Materials
2-Diphenylphosphinylbenzoic acid1.0 kg (3.26 mol)[3]
1,1'-Carbonyldiimidazole (CDI)557.2 g (3.33 mol)[3]
(S,S)-1,2-Diaminocyclohexane186.4 g (1.63 mol)[3]
Imidazole hydrochloride170.6 g (1.63 mol)[3]
Solvent
Acetonitrile (CH₃CN)2.6 L[3]
Reaction Conditions
Temperature80-82 °C[3]
Reaction Time8 hours[3]
Product Isolation
Yield902.1 g (80%)[3]
Enantiomeric Excess (ee)>99%[5]
Experimental Protocol: Kilogram-Scale Synthesis of (S,S)-DACH-Ph Trost Ligand

Materials and Equipment:

  • Glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet.

  • 2-Diphenylphosphinylbenzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • (S,S)-1,2-Diaminocyclohexane

  • Imidazole hydrochloride

  • Acetonitrile (CH₃CN)

  • Water (for workup)

  • Filtration apparatus

  • Vacuum oven

Procedure: [3]

  • Activation of Carboxylic Acid: Under a nitrogen atmosphere, charge the reactor with 2-diphenylphosphinylbenzoic acid (1.0 kg, 3.26 mol) and CDI (557.2 g, 3.33 mol). Add acetonitrile (2 L) to form a slurry.

  • Stir the mixture at 20–25 °C for 1 hour to obtain a clear, homogeneous solution.

  • Amide Coupling: In a separate reactor, charge (S,S)-1,2-diaminocyclohexane (186.4 g, 1.63 mol) and imidazole hydrochloride (170.6 g, 1.63 mol).

  • Transfer the activated carboxylic acid solution to the reactor containing the diamine, rinsing with acetonitrile (0.60 L).

  • Heat the resulting mixture to 80–82 °C and maintain for 8 hours.

  • Workup and Isolation: Cool the reaction mixture to 60 °C, at which point a slurry should form.

  • Add water (1.3 L) over 30 minutes at 55–60 °C.

  • Stir for an additional 30 minutes, then cool the slurry to 23 °C over 30 minutes.

  • After stirring for another 30 minutes, collect the solid product by filtration.

  • Wash the filter cake successively with a 2:1 mixture of CH₃CN/H₂O (3 L) and then water (2 L).

  • Dry the solid under vacuum at 55 °C to afford the (S,S)-DACH-Ph Trost ligand as a white solid (902.1 g, 80% yield).

Part 2: Large-Scale Application in Asymmetric Allylic Alkylation

The (S,S)-DACH-Ph Trost ligand is highly effective in the large-scale synthesis of ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate, a valuable chiral building block. An optimized process allows for very low catalyst loadings.[4]

Quantitative Data for the Asymmetric Allylic Alkylation
Parameter10 kg Scale Run 110 kg Scale Run 2Reference
Substrate Ethyl 2-oxocyclohexane-1-carboxylate (10.0 kg)Ethyl 2-oxocyclohexane-1-carboxylate (10.0 kg)[4]
Reagents
Allyl acetate1.3 equiv1.3 equiv[4]
1,1,3,3-Tetramethylguanidine (TMG)2.0 equiv2.0 equiv[4]
Water0.16 equiv0.16 equiv[4]
Catalyst
[η³-C₃H₅PdCl]₂0.050 mol %0.035 mol %[4]
(S,S)-DACH-Ph Trost Ligand0.120 mol %0.0805 mol %[1][4]
Solvent Toluene (2.5 V) or Solvent-freeToluene (2.5 V) or Solvent-free[1][4]
Reaction Conditions
Temperature10-15 °C10 °C[1][4]
Reaction Time2 hours8 hours[4]
Results
Conversion>99%>99%[4]
Yield95%95%[1]
Enantiomeric Ratio91:991:9[1]
Experimental Protocol: 10 kg Scale Synthesis of Ethyl (R)-1-allyl-2-oxocyclohexane-1-carboxylate[4]

Materials and Equipment:

  • Large-scale reactor with efficient cooling, stirring, and inert atmosphere capabilities.

  • Ethyl 2-oxocyclohexane-1-carboxylate

  • Allyl acetate

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • [η³-C₃H₅PdCl]₂

  • (S,S)-DACH-Ph Trost Ligand

  • Toluene (optional, can be run solvent-free)

  • Aqueous workup solutions (e.g., HCl, brine)

  • Distillation apparatus

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate vessel under an inert atmosphere, dissolve [η³-C₃H₅PdCl]₂ and the (S,S)-DACH-Ph Trost ligand in a small amount of the reaction solvent. Stir for a short period to allow for complex formation.

  • Reaction Setup: Charge the main reactor with ethyl 2-oxocyclohexane-1-carboxylate (10.0 kg), allyl acetate (1.3 equiv), TMG (2.0 equiv), and water (0.16 equiv). If using a solvent, add toluene (2.5 V).

  • Reaction Execution: Cool the reaction mixture to 10-15 °C. Add the pre-formed catalyst solution to the reaction mixture.

  • Maintain the temperature at 10-15 °C and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC). The reaction should reach completion within 2-8 hours depending on catalyst loading.

  • Workup: Upon completion, quench the reaction with a suitable aqueous acid (e.g., 1 M HCl) to neutralize the TMG. Separate the organic and aqueous layers.

  • Wash the organic layer with brine.

  • Purification: Concentrate the organic layer under reduced pressure to remove the solvent and any unreacted volatiles. The crude product can be further purified by distillation to afford the final product in high yield and enantiopurity.

Visualizations

Catalytic Cycle of Trost Asymmetric Allylic Alkylation

Trost_AAA_Cycle Pd0 Pd(0)L* Pi_Allyl π-Allyl Pd(II) Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->Pi_Allyl Pi_Allyl->Pd0 Reductive Elimination Product Alkylated Product (R-Nu) Pi_Allyl->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Nu_Source Nucleophile (Nu⁻) Nu_Source->Pi_Allyl

Caption: General catalytic cycle for the Trost Asymmetric Allylic Alkylation.

Experimental Workflow for Large-Scale Synthesis of the Trost Ligand

Trost_Ligand_Workflow cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Workup and Isolation charge_acid Charge Reactor 1: 2-Diphenylphosphinylbenzoic acid CDI, CH3CN stir_activation Stir at 20-25°C for 1h (Formation of Acylimidazole) charge_acid->stir_activation transfer Transfer Activated Acid to Reactor 2 stir_activation->transfer charge_amine Charge Reactor 2: (S,S)-Diaminocyclohexane Imidazole HCl charge_amine->transfer react Heat to 80-82°C for 8h transfer->react cool_slurry Cool to 60°C react->cool_slurry add_water Add Water at 55-60°C cool_slurry->add_water cool_filter Cool to 23°C and Filter add_water->cool_filter wash Wash with CH3CN/H2O and then H2O cool_filter->wash dry Dry under Vacuum at 55°C wash->dry final_product (S,S)-DACH-Ph Trost Ligand (White Solid, 80% Yield) dry->final_product

Caption: Workflow for the kilogram-scale synthesis of the (S,S)-DACH-Ph Trost Ligand.

References

Application Notes and Protocols: Dynamic Kinetic Asymmetric Transformation with (1S,2S)-DACH-Phenyl Trost Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy in asymmetric synthesis that allows for the conversion of a racemic mixture of starting materials into a single enantiomer of the product with a theoretical yield of 100%. This is achieved by combining a rapid racemization of the starting material with a highly enantioselective kinetic resolution. The palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent reaction where the DYKAT concept has been successfully applied.

A key component in achieving high enantioselectivity in these transformations is the use of chiral ligands. The (1S,2S)-DACH-Phenyl Trost Ligand, a C2-symmetric diphosphine ligand derived from trans-1,2-diaminocyclohexane, has proven to be highly effective in a variety of palladium-catalyzed asymmetric reactions, including DYKAT.[1][2] Its rigid chiral backbone creates a well-defined steric environment around the metal center, enabling excellent stereocontrol.

These application notes provide an overview of the use of the (1S,2S)-DACH-Phenyl Trost Ligand in DYKAT, with a focus on the asymmetric allylic alkylation of racemic allene acetates. Detailed protocols and data are presented to guide researchers in applying this methodology in their own synthetic endeavors.

Catalytic Cycle and Principle of DYKAT

The palladium-catalyzed DYKAT of a racemic allylic substrate generally proceeds through the catalytic cycle depicted below. The key to a successful DYKAT is that the rate of racemization of the starting material, which proceeds through the interconversion of the diastereomeric η³-allyl palladium intermediates, is faster than the rate of the subsequent nucleophilic attack. This allows the less reactive enantiomer of the substrate to be converted to the more reactive one, which is then selectively transformed into the desired product enantiomer by the chiral catalyst.

DYKAT_Mechanism cluster_racemization Racemization of Allylic Substrate cluster_catalytic_cycle Pd-Catalyzed Asymmetric Allylic Alkylation racemic_substrate Racemic Allylic Substrate (R/S) pd0 Pd(0)L* racemic_substrate->pd0 Oxidative Addition pi_allyl_R Diastereomeric π-allyl Pd(II) Complex (R) pi_allyl_S Diastereomeric π-allyl Pd(II) Complex (S) pi_allyl_R->pi_allyl_S Epimerization product Enantioenriched Product pi_allyl_R->product Nucleophilic Attack (slow) pi_allyl_S->product Nucleophilic Attack (fast) product->pd0 Reductive Elimination

Figure 1: Catalytic cycle of a Pd-catalyzed DYKAT.

Application: DYKAT of Racemic Allene Acetates

A notable application of the (1S,2S)-DACH-Phenyl Trost Ligand is in the dynamic kinetic asymmetric allylic alkylation of racemic allene acetates.[3] This method provides access to chiral allenes with high enantiomeric excess, which are valuable building blocks in organic synthesis. The reaction has been successfully demonstrated with both carbon (malonates) and nitrogen (amines) nucleophiles.

Data Presentation

The following tables summarize the substrate scope for the DYKAT of various racemic allene acetates with dimethyl malonate and benzylamine as representative nucleophiles.

Table 1: DYKAT with Dimethyl Malonate

EntryAllene Substrate (R group)Yield (%)ee (%)
1n-Butyl8586
2Cyclohexyl8889
3tert-Butyl9091
4Phenyl8288

Reaction Conditions: 2.5 mol % [Pd₂(dba)₃], 7.5 mol % (1S,2S)-DACH-Phenyl Trost Ligand, 5 mol % Tetrahexylammonium chloride, 1.5 equiv. Dimethyl malonate, 1.5 equiv. N,O-Bis(trimethylsilyl)acetamide (BSA), THF, rt.

Table 2: DYKAT with Benzylamine

EntryAllene Substrate (R group)BaseYield (%)ee (%)
1n-ButylCs₂CO₃8592
2CyclohexylCs₂CO₃8794
3tert-ButylCs₂CO₃8995
4PhenylNaH8084

Reaction Conditions: 2.5 mol % [Pd₂(dba)₃], 7.5 mol % (1S,2S)-DACH-Phenyl Trost Ligand, 1.2 equiv. Benzylamine, 1.5 equiv. Base, THF, rt.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be freshly distilled and dried according to standard procedures. The (1S,2S)-DACH-Phenyl Trost Ligand and palladium source [Pd₂(dba)₃] are commercially available.

Protocol 1: DYKAT of Racemic Allene Acetates with Dimethyl Malonate

This protocol is a general procedure for the reaction of a racemic allene acetate with dimethyl malonate.

Materials:

  • Racemic allene acetate (1.0 equiv)

  • [Pd₂(dba)₃] (2.5 mol %)

  • (1S,2S)-DACH-Phenyl Trost Ligand (7.5 mol %)

  • Tetrahexylammonium chloride (THACl) (5 mol %)

  • Dimethyl malonate (1.5 equiv)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Pd₂(dba)₃], (1S,2S)-DACH-Phenyl Trost Ligand, and THACl.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • In a separate flask, dissolve the racemic allene acetate in anhydrous THF.

  • To the allene acetate solution, add dimethyl malonate followed by BSA.

  • Transfer the substrate/nucleophile solution to the catalyst mixture via cannula.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: DYKAT of Racemic Allene Acetates with Benzylamine

This protocol is a general procedure for the reaction of a racemic allene acetate with benzylamine.

Materials:

  • Racemic allene acetate (1.0 equiv)

  • [Pd₂(dba)₃] (2.5 mol %)

  • (1S,2S)-DACH-Phenyl Trost Ligand (7.5 mol %)

  • Benzylamine (1.2 equiv)

  • Base (e.g., Cs₂CO₃ or NaH) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Pd₂(dba)₃] and (1S,2S)-DACH-Phenyl Trost Ligand.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve the racemic allene acetate and benzylamine in anhydrous THF.

  • Carefully add the base to the substrate/nucleophile solution.

  • Transfer the resulting mixture to the catalyst solution via cannula.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC or GC.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst 1. Prepare Catalyst Solution ([Pd₂(dba)₃], Trost Ligand, Additive in THF) combine 3. Combine Solutions prep_catalyst->combine prep_substrate 2. Prepare Substrate/Nucleophile Solution (Allene Acetate, Nucleophile, Base in THF) prep_substrate->combine react 4. Stir at Room Temperature (Monitor by TLC) combine->react quench 5. Quench Reaction react->quench extract 6. Extraction quench->extract purify 7. Column Chromatography extract->purify analyze 8. Determine ee (Chiral HPLC/GC) purify->analyze

Figure 2: General experimental workflow for DYKAT.

Conclusion

The dynamic kinetic asymmetric transformation utilizing the (1S,2S)-DACH-Phenyl Trost Ligand offers an efficient and highly enantioselective method for the synthesis of chiral molecules from racemic starting materials. The protocols and data presented herein for the allylic alkylation of allenes serve as a practical guide for researchers in academia and industry. The versatility of the palladium/Trost ligand system suggests that this methodology can be extended to a broader range of substrates and nucleophiles, further expanding its utility in the development of complex chiral molecules for pharmaceutical and other applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity in (1S,2S)-DACH-Phenyl Trost Ligand Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (1S,2S)-DACH-phenyl Trost ligand in asymmetric allylic alkylation (AAA) reactions. Our goal is to help you improve enantioselectivity and achieve optimal results in your experiments.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. This guide provides a structured approach to identifying and resolving potential issues in your reactions involving the (1S,2S)-DACH-phenyl Trost ligand.

Step 1: Verify Ligand and Catalyst Integrity

The quality of the chiral ligand and the integrity of the active catalyst are paramount for high enantioselectivity.

Issue Potential Cause Recommended Solution
Low Enantiopurity of Ligand The (1S,2S)-DACH-phenyl Trost ligand may have insufficient enantiomeric purity.Verify the enantiopurity of the ligand using chiral HPLC. If necessary, purify the ligand by recrystallization or chiral chromatography.[1]
Ligand Degradation Phosphine ligands can be sensitive to air and moisture, leading to oxidation.Handle and store the ligand under an inert atmosphere (e.g., nitrogen or argon). If oxidation is suspected, confirm with ³¹P NMR spectroscopy.[2]
Incorrect Ligand-to-Metal Ratio Improper stoichiometry can lead to the formation of less selective catalytic species.Carefully optimize the ligand-to-palladium ratio. A common starting point is a 1.1:1 to 1.5:1 ligand-to-metal ratio.
Incomplete Catalyst Formation The active palladium(0) catalyst may not be forming efficiently from the palladium(II) precatalyst.Ensure complete reduction of the Pd(II) source (e.g., Pd₂(dba)₃) to Pd(0) before adding the substrate. The color of the solution should typically change from purple to yellow.

Step 2: Scrutinize Reaction Parameters

Once catalyst integrity is confirmed, systematically evaluate the reaction conditions, as they can have a profound impact on enantioselectivity.

Parameter Issue Recommended Solution
Solvent The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.Screen a range of anhydrous, degassed solvents. Aprotic solvents like dichloromethane (CH₂Cl₂), toluene, and tetrahydrofuran (THF) are commonly used.[1] The choice of solvent can have a large and sometimes unpredictable effect on enantioselectivity.[1]
Temperature Reaction temperature affects the energy difference between the diastereomeric transition states.Lowering the reaction temperature often leads to higher enantioselectivity.[1] Perform the reaction at 0 °C or room temperature initially, and then explore lower temperatures if the ee is not satisfactory.
Concentration Reactant and catalyst concentration can influence reaction kinetics and catalyst aggregation.Investigate the effect of concentration. Typical concentrations range from 0.05 M to 0.2 M with respect to the substrate.
Additives Additives can act as co-catalysts or scavengers, or influence the nature of the nucleophile.The addition of salts, such as quaternary ammonium halides, can sometimes improve enantioselectivity by promoting the equilibration of diastereomeric π-allylpalladium complexes.[3] The use of a base, like triethylamine, has also been shown to significantly improve ee in some cases.[3]

Step 3: Evaluate Substrate and Nucleophile

The nature of the reactants is a critical determinant of stereochemical outcomes.

Component Issue Recommended Solution
Substrate Purity Impurities in the allylic substrate can poison the catalyst or lead to side reactions.Purify the substrate by chromatography, distillation, or recrystallization.
Leaving Group The nature of the leaving group on the allylic substrate influences the rate of ionization to form the π-allylpalladium complex.Acetates and carbonates are common leaving groups. Experiment with different leaving groups to optimize the reaction.
Nucleophile The pKa and steric bulk of the nucleophile affect its reactivity and how it approaches the π-allyl complex."Soft" nucleophiles (pKa of conjugate acid < 25) are generally well-suited for these reactions.[4] For "hard" nucleophiles, modification of reaction conditions may be necessary. The steric properties of the nucleophile can also influence selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the (1S,2S)-DACH-phenyl Trost ligand in achieving high enantioselectivity?

A1: The (1S,2S)-DACH-phenyl Trost ligand is a C₂-symmetric chiral diphosphine ligand.[5] It coordinates to the palladium center, creating a well-defined chiral pocket around the metal. This chiral environment forces the incoming nucleophile to attack the π-allyl intermediate from a specific face, leading to the preferential formation of one enantiomer of the product.

Q2: How does the mechanism of the Trost asymmetric allylic alkylation influence enantioselectivity?

A2: The reaction proceeds via a π-allylpalladium intermediate.[4][6] The enantioselectivity is determined in the nucleophilic attack step. The chiral ligand differentiates between the two enantiotopic faces of the π-allyl complex or the two prochiral termini of a meso-π-allyl complex, directing the nucleophile to one side.[6]

Q3: Can the choice of palladium precursor affect the reaction outcome?

A3: Yes, the palladium source can be important. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective precatalyst. It is crucial to use a high-purity palladium source to ensure the formation of the active and selective catalyst.

Q4: I am observing a mixture of regioisomers. How can I improve regioselectivity?

A4: In reactions with unsymmetrical allylic substrates, regioselectivity can be an issue. The Trost ligand generally directs the nucleophile to the more substituted carbon of the allyl fragment. However, factors like the steric bulk of the nucleophile and the specific substrate can influence the outcome. Screening different solvents and temperatures may help improve regioselectivity.

Q5: Are there any known modifications to the standard Trost ligand that could improve my results?

A5: Yes, several analogues of the Trost ligand have been developed. For instance, ligands with different diamine backbones or altered phosphine substituents have been synthesized to fine-tune the steric and electronic properties of the catalyst for specific applications.[5][7] For example, a modification with an (R,R)-1,2-diphenylethane-1,2-diamine bridge has been used successfully in amination reactions.[8][9]

Experimental Protocols & Data

General Procedure for a Trial Reaction

This protocol provides a starting point for optimizing your reaction. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • In a dried flask, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the (1S,2S)-DACH-phenyl Trost ligand (2.5 mol%) in the chosen anhydrous solvent (e.g., CH₂Cl₂).

  • Stir the mixture at room temperature for 15-30 minutes until the solution becomes homogeneous and the color changes, indicating the formation of the active catalyst.

  • Add the allylic substrate (1.0 equivalent).

  • In a separate flask, prepare the nucleophile. For carbon nucleophiles like dimethyl malonate, pre-treat with a base (e.g., sodium hydride) to form the enolate.

  • Slowly add the nucleophile solution to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction and perform an appropriate workup.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Table 1: Effect of Solvent on Enantioselectivity

EntrySolventTemperature (°C)Enantiomeric Excess (ee, %)
1CH₂Cl₂2595
2Toluene2592
3THF2588
4Dioxane2585

Data are representative and will vary depending on the specific substrate and nucleophile.

Table 2: Effect of Temperature on Enantioselectivity

EntrySolventTemperature (°C)Enantiomeric Excess (ee, %)
1CH₂Cl₂2595
2CH₂Cl₂098
3CH₂Cl₂-20>99

Data are representative and will vary depending on the specific substrate and nucleophile.

Visual Guides

Diagram 1: General Workflow for Optimizing Enantioselectivity

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_optimization Optimization Loop cluster_outcome Outcome start Low Enantioselectivity Observed step1 Step 1: Verify Ligand and Catalyst Integrity start->step1 step2 Step 2: Scrutinize Reaction Parameters step1->step2 step3 Step 3: Evaluate Substrate and Nucleophile step2->step3 optimize_solvent Screen Solvents step3->optimize_solvent optimize_temp Vary Temperature optimize_solvent->optimize_temp optimize_ratio Adjust Ligand/Metal Ratio optimize_temp->optimize_ratio success High Enantioselectivity Achieved optimize_ratio->success Improved ee failure Re-evaluate Reaction Scope optimize_ratio->failure No Improvement failure->step1

Caption: A logical workflow for troubleshooting and optimizing enantioselectivity.

Diagram 2: Key Factors Influencing Enantioselectivity

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reactants Reactants center Enantioselectivity (ee%) ligand Ligand Purity & Structure ligand->center metal Palladium Precursor metal->center ratio Ligand:Metal Ratio ratio->center solvent Solvent solvent->center temperature Temperature temperature->center concentration Concentration concentration->center substrate Substrate Structure substrate->center nucleophile Nucleophile (pKa, Sterics) nucleophile->center leaving_group Leaving Group leaving_group->center

Caption: Interconnected factors that determine the enantioselectivity of the reaction.

References

Technical Support Center: Trost Asymmetric Allylic Alkylation (AAA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Trost Asymmetric Allylic Alkylation (AAA) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide guidance on optimizing this powerful C-C, C-N, C-O, and C-S bond-forming methodology.

Troubleshooting Guide: Low Reaction Yield

Low or inconsistent yields are a common challenge when developing and optimizing the Trost AAA. The following guide, in a question-and-answer format, addresses specific issues you may encounter during your experiments.

Category 1: Catalyst System & Reagents

Question: My reaction has a low yield or is not working at all. Where should I start troubleshooting?

Answer: When a Trost AAA reaction fails or provides a low yield, the first step is to systematically verify the integrity of the catalyst system and the purity of all reagents. Often, the root cause lies with an inactive catalyst or contaminated starting materials.

A logical troubleshooting workflow can help pinpoint the issue:

Trost_AAA_Cycle pd0 Pd(0)L₂ (Active Catalyst) complex η²-π-allyl-Pd(0) Complex pd0->complex Coordination ts_pd0 Failure Point: - O₂ Oxidation - Aggregation (Pd black) pd2 η³-π-allyl-Pd(II) Complex (Cationic) complex->pd2 Oxidative Addition (Ionization) product_complex Product-Pd(0) Complex pd2->product_complex Nucleophilic Attack leaving_group X⁻ pd2->leaving_group ts_pd2 Failure Point: - Slow ionization - Poor leaving group product_complex->pd0 Decomplexation product Alkylated Product (R-Nu) product_complex->product substrate Allylic Substrate (R-X) substrate->complex nucleophile Nucleophile (Nu⁻) nucleophile->pd2 ts_nuc Failure Point: - Nucleophile too weak - Base ineffective

Technical Support Center: Optimizing Reaction Conditions for (S,S)-DACH-phenyl Trost Ligand in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (S,S)-DACH-phenyl Trost ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the (S,S)-DACH-phenyl Trost ligand and what is it used for?

A1: The (S,S)-DACH-phenyl Trost ligand, also known as (1S,2S)-(–)-1,2-Diaminocyclohexane-N,N′-bis(2-diphenylphosphinobenzoyl), is a chiral diphosphine ligand.[1] It is widely used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions to create stereogenic centers with high levels of enantioselectivity.[2][3] This powerful catalytic system allows for the formation of various carbon-carbon and carbon-heteroatom bonds.[3]

Q2: What is the general mechanism of the Trost Asymmetric Allylic Alkylation (AAA)?

A2: The Tsuji-Trost reaction is a palladium-catalyzed substitution where a nucleophile replaces a leaving group on an allylic substrate. The reaction begins with the coordination of the palladium(0) catalyst to the alkene of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a π-allylpalladium(II) complex. Subsequently, the nucleophile attacks the π-allyl complex, typically at one of the termini of the allyl group, leading to the formation of the product and regeneration of the palladium(0) catalyst. The use of a chiral ligand, such as the Trost ligand, allows for this process to occur asymmetrically.[4]

Q3: What types of nucleophiles are compatible with this reaction?

A3: A wide range of "soft" nucleophiles, which are typically derived from pronucleophiles with a pKa less than 25, are effective in this reaction.[5] Common examples include stabilized carbanions like malonates, β-keto esters, and nitro compounds, as well as various nitrogen, oxygen, and sulfur-based nucleophiles.[3]

Q4: What are common leaving groups used in Trost AAA reactions?

A4: A variety of leaving groups can be employed in Trost AAA reactions. The most common include carbonates, acetates, and phosphates. The choice of leaving group can influence the reaction rate and, in some cases, the stereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction conditions for the (S,S)-DACH-phenyl Trost ligand in asymmetric allylic alkylation.

Problem 1: Low Enantioselectivity (ee)
Possible Cause Suggested Solution
Incorrect Base: The choice of base can significantly impact the enantioselectivity. The counterion of the base can play a crucial role in the transition state.Screen a variety of bases. For malonate nucleophiles, bases with smaller, more coordinating counterions (e.g., NaH, LiN(SiMe₃)₂) may provide higher enantioselectivity than those with larger, less coordinating counterions (e.g., Cs₂CO₃).[6] See Table 1 for a comparison of different bases.
Suboptimal Solvent: The solvent polarity and coordinating ability can influence the catalyst's conformation and the reaction pathway.Screen a range of solvents. Dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are commonly used.[4][7] In some cases, less common solvents may offer improved results.
Incorrect Temperature: The reaction temperature can affect the flexibility of the catalyst-substrate complex and influence the enantioselectivity.Perform the reaction at different temperatures. While room temperature is a good starting point, cooling the reaction (e.g., to 0 °C) may improve enantioselectivity.[7]
Low Catalyst Purity: Impurities in the palladium precursor or ligand can negatively affect the catalyst's performance.Ensure the use of high-purity palladium sources and ligand.
Ligand Degradation: Phosphine ligands can be susceptible to oxidation.Store the ligand under an inert atmosphere (e.g., argon or nitrogen) and handle it using appropriate air-free techniques.
Problem 2: Low Reaction Yield
Possible Cause Suggested Solution
Inefficient Catalyst Formation: The active Pd(0) catalyst may not be forming efficiently from the palladium precursor.Ensure proper activation of the palladium precursor. Using Pd₂(dba)₃ is common.
Poor Nucleophile Generation: The base may not be strong enough to fully deprotonate the pronucleophile.Select a base with a pKa that is sufficiently high to deprotonate the chosen nucleophile.
Suboptimal Catalyst Loading: The amount of catalyst may be insufficient for complete conversion.While lower catalyst loading can sometimes improve enantioselectivity, it might lead to lower yields.[6] A typical starting point is 0.5-2.5 mol% of the palladium precursor.
Reaction Inhibition: Impurities in the reagents or solvent can inhibit the catalyst.Use purified, dry, and degassed solvents and high-purity reagents.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield and enantioselectivity of the asymmetric allylic alkylation. These tables are compiled from literature data and are intended to serve as a guide for reaction optimization.

Table 1: Effect of Base on Yield and Enantioselectivity

The following data is for the dynamic kinetic asymmetric allylic alkylation of a racemic allene acetate with dimethyl malonate using (S,S)-DACH-phenyl Trost ligand in THF at room temperature.[6]

EntryBaseYield (%)ee (%)
1NaH8591
2LiN(SiMe₃)₂8290
3KN(SiMe₃)₂7585
4Cs₂CO₃9078
5DBU6075
6BSA7888

BSA = N,O-bis(trimethylsilyl)acetamide

Table 2: General Guidance on Solvent Selection
SolventPolarityGeneral Observations
Dichloromethane (CH₂Cl₂)Polar aproticFrequently used, often provides good results.[4]
Tetrahydrofuran (THF)Polar aproticAnother common choice, can influence stereoselectivity differently than CH₂Cl₂.[6][7]
TolueneNonpolarCan be effective for certain substrate/nucleophile combinations.
1,2-Dichloroethane (DCE)Polar aproticSometimes used as an alternative to CH₂Cl₂.

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation with Dimethyl Malonate

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Allylic substrate (e.g., allylic acetate, carbonate)

  • Dimethyl malonate

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • (S,S)-DACH-phenyl Trost ligand

  • Base (e.g., NaH, LiN(SiMe₃)₂)

  • Anhydrous, degassed solvent (e.g., THF, CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor (e.g., 0.5-2.5 mol%) and the (S,S)-DACH-phenyl Trost ligand (e.g., 1.1-1.5 equivalents relative to Pd) in the chosen anhydrous, degassed solvent.

  • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the dimethyl malonate (typically 1.1-1.5 equivalents) in the anhydrous, degassed solvent.

  • Add the base (typically 1.1-1.5 equivalents) portion-wise to the dimethyl malonate solution at 0 °C and stir for 15-30 minutes to generate the enolate.

  • Add the allylic substrate (1.0 equivalent) to the pre-formed catalyst mixture.

  • Transfer the nucleophile solution to the catalyst/substrate mixture via cannula at the desired reaction temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired allylated product.

  • Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Visualizations

Logical Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantioselectivity Observed check_base Step 1: Evaluate Base start->check_base screen_solvents Step 2: Screen Solvents check_base->screen_solvents If no improvement success High Enantioselectivity Achieved check_base->success If successful optimize_temp Step 3: Optimize Temperature screen_solvents->optimize_temp If no improvement screen_solvents->success If successful check_purity Step 4: Check Reagent Purity optimize_temp->check_purity If no improvement optimize_temp->success If successful check_purity->success If successful

Caption: A stepwise approach to troubleshooting low enantioselectivity.

Reaction Mechanism Overview

AAA_Mechanism Pd0 Pd(0)L* Pi_Allyl π-Allyl Pd(II) Complex Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->Pi_Allyl Product Alkylated Product (R-Nu) Pi_Allyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for the Trost AAA reaction.

References

Technical Support Center: Trost Ligand Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Trost ligand catalyzed reactions. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Section 1: Troubleshooting Guides

This section provides solutions to common problems such as low yield and poor enantioselectivity in Trost ligand catalyzed reactions, with a focus on the effect of various additives.

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a frequent challenge in asymmetric catalysis. Below are potential causes and actionable troubleshooting steps.

Potential Causes and Solutions for Low Enantioselectivity

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Ligand-Substrate Interaction Screen different Trost ligand variants (e.g., (R,R)-DACH-naphthyl, (R,R)-DACH-phenyl) to find a better steric and electronic match for your substrate.Identification of a ligand that provides a more effective chiral environment, leading to higher enantioselectivity.
Slow Equilibration of Diastereomeric Intermediates Add a halide salt, such as tetrabutylammonium chloride (TBAC) or lithium chloride (LiCl), to the reaction mixture.[1]The halide anion can facilitate the equilibration of the diastereomeric π-allylpalladium complexes, allowing the faster-reacting diastereomer to dominate, thus improving the enantiomeric excess.[1]
Inappropriate Solvent Choice Perform a solvent screen with a range of aprotic solvents of varying polarity (e.g., THF, Dichloromethane, Toluene, Dioxane).Discovery of a solvent that optimizes the catalyst-substrate complex's conformation for improved stereochemical induction.
Presence of Water Ensure all reagents and solvents are rigorously dried. Perform the reaction under a strictly inert atmosphere.Elimination of water, which can interfere with the catalyst and lead to a decrease in enantioselectivity.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lower temperatures often favor higher enantioselectivity.An optimal temperature can be found that balances reaction rate and enantioselectivity by favoring the transition state leading to the major enantiomer.
Issue 2: Low Reaction Yield

Low product yield can be attributed to several factors, from incomplete reactions to product decomposition.

Potential Causes and Solutions for Low Yield

Potential CauseTroubleshooting StepExpected Outcome
Poor Catalyst Activity or Deactivation Ensure the palladium precursor and Trost ligand are of high purity and handled under an inert atmosphere to prevent degradation.Preservation of the catalyst's activity throughout the reaction, leading to higher conversion.
Inefficient Nucleophile Generation/Delivery For biphasic reactions, introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the transfer of the nucleophile to the organic phase.Increased reaction rate and yield by overcoming phase-separation limitations.
Incomplete Reaction Increase the reaction time or temperature. Consider a higher catalyst loading.Drive the reaction to completion, thereby increasing the product yield.
Presence of Water While trace amounts of water can sometimes be beneficial, excess water can lead to hydrolysis of the substrate or product. Ensure appropriate water content for your specific reaction.Optimized reaction conditions that prevent unwanted side reactions and improve the overall yield.
Suboptimal Base Screen different bases (e.g., triethylamine, potassium carbonate, sodium hydride) to ensure efficient deprotonation of the nucleophile without causing side reactions.Identification of a compatible base that promotes the desired reaction pathway.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers frequently encounter when working with Trost ligand catalyzed reactions and the use of additives.

Q1: How do halide salt additives like TBAC or LiCl improve enantioselectivity?

A1: In Trost asymmetric allylic alkylation (AAA) reactions, the palladium catalyst forms two diastereomeric π-allylpalladium complexes with the substrate. Often, one of these diastereomers reacts faster to form the desired enantiomer. If the interconversion between these two diastereomers is slow compared to the rate of nucleophilic attack, a lower enantiomeric excess will be observed. Halide ions (Cl⁻, Br⁻) can act as a shuttle to facilitate the rapid equilibration between these diastereomeric complexes.[1] This ensures that the reaction proceeds predominantly through the faster-reacting diastereomer, leading to a higher enantiomeric excess.[1]

Q2: What is the role of a phase-transfer catalyst (PTC) in Trost AAA reactions?

A2: When the nucleophile (or its precursor) is soluble in an aqueous phase and the substrate and palladium catalyst are in an organic phase, the reaction can be very slow due to the inability of the reactants to interact. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium chloride (TBAC), has both hydrophilic and lipophilic properties. It can transport the anionic nucleophile from the aqueous phase to the organic phase, where it can then react with the π-allylpalladium complex. This dramatically increases the reaction rate and overall yield.

Q3: Can water be used as a solvent or co-solvent in Trost ligand catalyzed reactions?

A3: Yes, in some cases, water can be used as a solvent or co-solvent, often in biphasic systems with an organic solvent. The use of water can offer "on water" rate acceleration. However, the effect of water is highly substrate and reaction-dependent. While it can sometimes enhance reaction rates, it can also lead to decreased enantioselectivity or undesired side reactions like hydrolysis. Therefore, the water content must be carefully optimized for each specific transformation. For instance, a mechanochemical Tsuji-Trost reaction showed a significant increase in yield upon the addition of a few equivalents of water.[2]

Q4: I am observing the formation of both linear and branched products. How can I control the regioselectivity?

A4: Regioselectivity in Trost AAA reactions is influenced by several factors, including the nature of the ligand, the nucleophile, and the additives. The Trost ligands are specifically designed to create a chiral pocket around the palladium center that directs the nucleophilic attack to a specific terminus of the allyl group, generally favoring the branched product. If you are observing poor regioselectivity, consider screening different Trost ligand variants, as subtle steric and electronic differences in the ligand can have a significant impact. The nature of the nucleophile also plays a role; "soft" nucleophiles tend to favor the formation of the branched product.

Q5: My reaction is not reproducible. What are the likely causes?

A5: Poor reproducibility in asymmetric catalysis can often be traced back to seemingly minor variations in experimental conditions. Key factors to scrutinize include:

  • Purity of Reagents and Solvents: Trace impurities can act as catalyst poisons or inhibitors. Ensure all starting materials, solvents, and additives are of the highest purity.

  • Water Content: Even small variations in the amount of residual water can significantly impact the reaction outcome. Ensure consistent and rigorous drying of all components.

  • Inert Atmosphere: Trost ligands and palladium catalysts can be sensitive to oxygen. Maintaining a strict inert atmosphere (e.g., using a glovebox or Schlenk line) is crucial for consistent results.

  • Temperature Control: Inconsistent temperature can lead to variations in reaction rates and enantioselectivity. Ensure accurate and stable temperature control throughout the reaction.

Section 3: Data Presentation

The following tables summarize the quantitative effects of different additives on the yield and enantioselectivity of Trost ligand catalyzed reactions based on literature data.

Table 1: Effect of Halide Additives on Enantioselectivity

Reaction: Asymmetric allylic alkylation of a cyclic substrate with a soft nucleophile.

EntryAdditive (equiv.)SolventYield (%)ee (%)
1NoneTHF9575
2LiCl (1.0)THF9692
3TBAC (1.0)THF9495
4KBr (1.0)THF9388

This table is a representative example and the actual results may vary depending on the specific substrate, nucleophile, and reaction conditions.

Table 2: Effect of Phase-Transfer Catalyst in a Biphasic System

Reaction: Asymmetric allylic alkylation of an allyl acetate with sodium salt of a nucleophile.

EntryPTC (mol%)Organic SolventAqueous PhaseYield (%)ee (%)
1NoneTolueneWater<5N/A
2TBAC (5)TolueneWater8592
3TBAB (5)TolueneWater8893
4Aliquat 336 (5)TolueneWater8290

This table is a representative example and the actual results may vary depending on the specific substrate, nucleophile, and reaction conditions.

Section 4: Experimental Protocols

Below are detailed experimental protocols for key Trost ligand catalyzed reactions incorporating additives.

Protocol 1: General Procedure for Trost Asymmetric Allylic Alkylation with a Halide Additive

Objective: To perform a Trost AAA reaction with improved enantioselectivity using a halide additive.

Materials:

  • Palladium precursor (e.g., [Pd₂(dba)₃])

  • Trost ligand (e.g., (R,R)-DACH-naphthyl Trost Ligand)

  • Allylic substrate (e.g., cyclic allyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., Sodium hydride)

  • Halide additive (e.g., Tetrabutylammonium chloride - TBAC)

  • Anhydrous solvent (e.g., THF)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., 2.5 mol%) and the Trost ligand (e.g., 7.5 mol%).

  • Add the anhydrous solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate flame-dried Schlenk flask, add the nucleophile (e.g., 1.2 equivalents) and anhydrous solvent. Cool the mixture to 0 °C and add the base (e.g., 1.2 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • To the catalyst mixture, add the allylic substrate (1.0 equivalent) and the halide additive (e.g., 1.0 equivalent of TBAC).

  • Add the solution of the deprotonated nucleophile to the catalyst/substrate mixture via cannula.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Protocol 2: General Procedure for Trost Asymmetric Allylic Alkylation using a Phase-Transfer Catalyst

Objective: To perform a Trost AAA reaction in a biphasic system using a phase-transfer catalyst.

Materials:

  • Palladium precursor (e.g., [Pd₂(dba)₃])

  • Trost ligand (e.g., (S,S)-DACH-phenyl Trost Ligand)

  • Allylic substrate (e.g., allyl acetate)

  • Nucleophile precursor (e.g., a phenol)

  • Base (e.g., Potassium carbonate)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Organic solvent (e.g., Toluene)

  • Deionized water

  • Reaction vessel with efficient stirring capabilities

Procedure:

  • To a reaction vessel, add the palladium precursor (e.g., 1 mol%) and the Trost ligand (e.g., 3 mol%).

  • Add the organic solvent (e.g., Toluene) and stir to dissolve.

  • Add the allylic substrate (1.0 equivalent), the nucleophile precursor (e.g., 1.1 equivalents), the base (e.g., 2.0 equivalents), and the phase-transfer catalyst (e.g., 5 mol%).

  • Add deionized water to the reaction mixture.

  • Stir the biphasic mixture vigorously at the desired temperature. Efficient stirring is crucial for effective phase transfer.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess.

Section 5: Visualizations

The following diagrams illustrate key mechanistic concepts and workflows in Trost ligand catalyzed reactions.

Trost_AAA_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Complex pi-allyl_complex pi-allyl_complex Pd(0)L->pi-allyl_complex Oxidative Addition Product_complex Product_complex pi-allyl_complex->Product_complex Nucleophilic Attack (Nu-) Product_complex->Pd(0)L Ligand Exchange Product Alkylated Product Product_complex->Product Substrate Allylic Substrate Substrate->pi-allyl_complex NuH Nucleophile Precursor Nu- Nucleophile NuH->Nu- Deprotonation Base Base Base->Nu-

Figure 1: General Catalytic Cycle of the Trost Asymmetric Allylic Alkylation.

Additive_Effect cluster_1 Without Halide Additive cluster_2 With Halide Additive (e.g., TBAC) Slow_Eq Diastereomer 1 <=> Diastereomer 2 (Slow Equilibration) Product_Mix Mixture of Enantiomers (Low ee) Slow_Eq->Product_Mix Nucleophilic Attack Fast_Eq Diastereomer 1 <=> Diastereomer 2 (Fast Equilibration via Halide Exchange) Major_Product Major Enantiomer (High ee) Fast_Eq->Major_Product Nucleophilic Attack on Faster Reacting Diastereomer Start π-Allylpalladium Intermediate Formation Start->Slow_Eq Start->Fast_Eq

Figure 2: Logical workflow illustrating the effect of halide additives on enantioselectivity.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile Anion (Nu-) PTC_Nu Q+Nu- Nu_aq->PTC_Nu Ion Exchange Base_aq Base Base_aq->Nu_aq NuH_aq Nucleophile Precursor (NuH) NuH_aq->Nu_aq Deprotonation Pd_cat Pd-Trost Catalyst Reaction Reaction Pd_cat->Reaction Substrate_org Allylic Substrate Substrate_org->Reaction Product_org Product Reaction->Product_org Nu_org Nu- Nu_org->Reaction PTC Phase-Transfer Catalyst (Q+X-) PTC->PTC_Nu PTC_Nu->Nu_org Phase Transfer

Figure 3: Experimental workflow demonstrating the role of a Phase-Transfer Catalyst.

References

minimizing side reactions in palladium-catalyzed allylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed allylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in palladium-catalyzed allylation?

A1: The most prevalent side reactions include:

  • Poor Regioselectivity: Nucleophilic attack at the undesired terminus of the π-allyl intermediate, leading to a mixture of linear and branched products.[1][2]

  • Isomerization: Migration of the double bond in the starting material or product, which can be catalyzed by the palladium complex.[3][4]

  • β-Hydride Elimination: This can occur from the palladium-alkyl intermediate, leading to the formation of dienes.[5]

  • Formation of Dienes: Can arise from β-hydride elimination or other competing pathways.[5][6][7][8]

  • Poor Stereoselectivity: Lack of control over the formation of enantiomers or diastereomers.

Q2: How does the choice of ligand affect the outcome of the reaction?

A2: The ligand plays a crucial role in determining the regioselectivity, stereoselectivity, and overall efficiency of the reaction.[9][10][11][12] Steric properties of the ligand are often more influential than electronic effects in controlling regioselectivity.[9][10][11] For instance, bulky ligands can direct the nucleophile to the less sterically hindered position of the π-allyl intermediate.[1] The introduction of phosphine ligands by Trost significantly improved reactivity and enabled asymmetric allylations.[13]

Q3: What is the difference between "soft" and "hard" nucleophiles and how does this affect the reaction?

A3: The distinction between "soft" and "hard" nucleophiles is based on the pKa of their conjugate acids and influences the mechanism of nucleophilic attack.[13][14][15]

  • Soft Nucleophiles (pKa of conjugate acid < 25): These include stabilized carbanions (e.g., malonates), enamines, and certain heteroatom nucleophiles.[1][14][16] They typically attack the allyl group directly in an "outer-sphere" attack, leading to a net retention of stereochemistry.[13]

  • Hard Nucleophiles (pKa of conjugate acid > 25): These include organozinc reagents and non-stabilized carbanions.[1][14] They tend to attack the palladium center first ("inner-sphere" attack), followed by reductive elimination, resulting in a net inversion of stereochemistry.[13]

Recent studies suggest that the pKa cutoff between "soft" and "hard" nucleophiles might be higher than the traditionally accepted value of 25.[16]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Linear and Branched Products)

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Ligand Choice The steric and electronic properties of the ligand are paramount in controlling regioselectivity.[9][10][11] Experiment with a range of phosphine ligands with varying steric bulk (e.g., PPh₃, P(OPh)₃, dppe, Trost ligand). For unsymmetrical allyl substrates, bulky ligands tend to favor attack at the least hindered position.[1]
Solvent Effects The solvent can influence the reaction's regioselectivity.[2][17] Screen different solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF).
Nature of the Nucleophile Sterically demanding nucleophiles often favor attack at the less substituted terminus of the π-allyl intermediate.[1] If possible, modify the nucleophile to increase its steric bulk.
Leaving Group The nature of the leaving group can influence the ionization step and subsequent nucleophilic attack.[2] Consider using different leaving groups such as acetates, carbonates, or halides.
Issue 2: Product Isomerization (Double Bond Migration)

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Palladium Hydride Species Palladium hydride species, which can arise from β-hydride elimination or decomposition of the catalyst, are often responsible for olefin isomerization.[4]
Reaction Temperature Higher temperatures can promote isomerization.[18] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Chelating Enolates The use of chelated amino acid ester enolates as nucleophiles has been shown to suppress isomerization in the allylic alkylation of terminal π-allyl palladium complexes.[3]
Issue 3: Formation of 1,3-Dienes

Possible Causes & Solutions:

CauseRecommended Solution
β-Hydride Elimination This is a common decomposition pathway for palladium-alkyl intermediates, especially with substrates prone to this process.
Reaction Conditions Favoring Diene Formation Certain conditions, such as the use of specific bases and solvents, can favor diene formation. For example, the reaction of allenes with aryl halides in the presence of K₂CO₃ in DMA at high temperatures is a known method for synthesizing 1,3-dienes.[5]
Choice of Base and Solvent Studies have shown that the choice of base and solvent significantly impacts the yield of diene products.[5] If diene formation is undesired, consider screening alternative bases and solvents.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in a Tsuji-Trost Allylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(allyl)Cl]₂) (0.5-5 mol%)

  • Ligand (if not using a pre-formed complex) (1-2 eq. relative to Pd)

  • Allylic substrate (1.0 eq.)

  • Nucleophile (1.1-1.5 eq.)

  • Base (if required for nucleophile generation, e.g., t-BuOK, NaH, Cs₂CO₃) (1.2-2.0 eq.)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst and ligand (if applicable).

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • In a separate flame-dried flask, prepare the nucleophile. If a base is required, add the pronucleophile to a suspension of the base in the anhydrous solvent and stir at the appropriate temperature (e.g., 0 °C to room temperature) for 15-30 minutes.

  • Add the solution of the activated nucleophile to the catalyst mixture via cannula.

  • Add the allylic substrate dropwise to the reaction mixture.

  • Stir the reaction at the optimized temperature (start with room temperature and adjust as necessary) and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl or water.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed ligand Modify Ligand (Vary Steric Bulk) start->ligand solvent Change Solvent (Vary Polarity) start->solvent nucleophile Modify Nucleophile (Increase Steric Bulk) start->nucleophile temp Adjust Temperature start->temp result Improved Regioselectivity? ligand->result solvent->result nucleophile->result temp->result end Optimization Complete result->end Yes reassess Reassess & Combine Strategies result->reassess No reassess->ligand

Caption: Troubleshooting workflow for poor regioselectivity.

Simplified Palladium-Catalyzed Allylation Cycle

G Pd0 Pd(0)L_n PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition AllylX Allylic Substrate (R-X) AllylX->PiAllyl Product Allylated Product (R-Nu) PiAllyl->Product Nucleophilic Attack Nu Nucleophile (Nu-) Nu->Product Product->Pd0 Reductive Elimination

Caption: The catalytic cycle of a Tsuji-Trost reaction.

Relationship Between Nucleophile Type and Stereochemical Outcome

G cluster_0 Soft Nucleophile (pKa < 25) cluster_1 Hard Nucleophile (pKa > 25) Soft_Nu Soft Nucleophile Outer_Sphere Direct Attack on Allyl Moiety (Outer-Sphere) Soft_Nu->Outer_Sphere Retention Net Retention of Stereochemistry Outer_Sphere->Retention Hard_Nu Hard Nucleophile Inner_Sphere Attack on Palladium Center (Inner-Sphere) Hard_Nu->Inner_Sphere Inversion Net Inversion of Stereochemistry Inner_Sphere->Inversion

Caption: Influence of nucleophile type on reaction mechanism.

References

Navigating the Nuances of Trost Catalysis: A Technical Support Guide to the Ligand-to-Metal Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals utilizing the Trost asymmetric allylic alkylation (AAA) now have a dedicated resource for troubleshooting and optimizing a critical reaction parameter: the ligand-to-metal (L/M) ratio. This technical support center provides in-depth, question-and-answer-based guides to address common experimental challenges, enhance reaction efficiency, and ensure high enantioselectivity.

The stereochemical outcome and overall success of the Trost catalysis are exquisitely sensitive to the stoichiometry of the chiral ligand relative to the palladium catalyst. An inappropriate L/M ratio can lead to a cascade of issues, including diminished enantiomeric excess (ee), reduced reaction rates, and catalyst deactivation. This guide offers practical solutions and detailed protocols to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during Trost catalysis, with a focus on the L/M ratio as a key variable.

Issue Potential Cause Related to L/M Ratio Suggested Solution
Low Enantioselectivity (ee) Insufficient Ligand: An L/M ratio that is too low (e.g., < 1:1 for a bidentate ligand) can result in the formation of catalytically active species with incomplete ligand coordination, leading to a poorly defined chiral environment and consequently, low enantioselectivity. In some cases, a dramatic drop in ee has been observed when the palladium precursor loading is high relative to the ligand.[1]Systematically increase the L/M ratio. Common starting points are 1.1:1 or 1.2:1 (Ligand:Pd). For bidentate ligands, a ratio of ligand to the dimeric palladium precursor [Pd(allyl)Cl]₂ of 2.2:1 is a good starting point. Monitor the ee at each increment.
Excess Ligand: While less common, an excessive amount of ligand can sometimes lead to the formation of less active or even inactive catalyst species, potentially altering the reaction pathway and lowering enantioselectivity. In a notable case using a specific helical bisphosphinite ligand, a change in the P:Pd ratio from 1:1 to 4:1 resulted in the inversion of the product's stereochemistry from (S) to (R), highlighting the profound effect of ligand excess.[2]If high L/M ratios are detrimental, systematically decrease the ratio in small increments (e.g., from 2:1 to 1.5:1, then to 1.1:1) and analyze the impact on enantioselectivity.
Slow or Stalled Reaction Excess Ligand: A large excess of free ligand in the reaction mixture can inhibit the catalytic cycle. Free ligand can compete for coordination sites on the palladium center, hindering substrate binding or subsequent steps in the catalytic cycle.Reduce the L/M ratio to a level that maintains high enantioselectivity but allows for a reasonable reaction rate. A screening of ratios from 1.1:1 to 1.5:1 is recommended.
Incomplete Catalyst Formation: An inappropriate L/M ratio can lead to the incomplete formation of the active chiral catalyst, resulting in a lower concentration of the desired catalytic species and thus a slower reaction.Ensure the pre-formation of the catalyst by stirring the palladium precursor and the ligand together in the reaction solvent for a short period (e.g., 15-30 minutes) before adding the substrates. This allows for the complete formation of the active catalyst complex.
Inconsistent Results Variable Catalyst Speciation: Fluctuations in the L/M ratio between experiments, even if minor, can lead to the formation of different catalytically active species (e.g., monomeric vs. dimeric complexes), resulting in poor reproducibility of yield and enantioselectivity.Precise and consistent measurement of both the palladium precursor and the ligand is critical. Prepare stock solutions of both to ensure accurate dispensing, especially for small-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting ligand-to-metal (L/M) ratio for a Trost asymmetric allylic alkylation?

A1: For bidentate ligands, such as the standard Trost ligands, a common starting point is a slight excess of the ligand. A ligand-to-palladium (L:Pd) ratio of 1.1:1 to 1.2:1 is often recommended. When using a dimeric palladium precursor like [Pd(allyl)Cl]₂, this translates to a ligand-to-dimer ratio of 2.2:1 to 2.4:1 . However, the optimal ratio is highly dependent on the specific ligand, substrate, and reaction conditions, and empirical optimization is almost always necessary.

Q2: How does the ligand-to-metal ratio influence the enantioselectivity of the reaction?

A2: The L/M ratio is critical for establishing a well-defined and consistent chiral environment around the palladium center.

  • A ratio of at least 1:1 (for bidentate ligands) is generally required to ensure that the catalytically active palladium species is fully coordinated by the chiral ligand. In the absence of sufficient ligand, achiral or less selective catalytic species can form, leading to a racemic or enantioenriched but not enantiopure product.

  • An excess of ligand can, in some cases, favor the formation of a single, highly enantioselective catalytic species. However, as noted in the troubleshooting guide, a large excess can sometimes be detrimental or even invert the stereochemical outcome.[2]

Q3: Can the ligand-to-metal ratio affect the reaction rate?

A3: Yes, the L/M ratio can have a significant impact on the reaction kinetics. A large excess of free ligand can lead to competitive inhibition, where the free ligand occupies coordination sites on the palladium, slowing down the catalytic cycle. Therefore, it is often a balancing act to find a ratio that provides high enantioselectivity without unduly compromising the reaction rate.

Q4: My reaction shows low enantioselectivity. Should I always increase the ligand-to-metal ratio?

A4: While an insufficient L/M ratio is a common cause of low enantioselectivity, it is not the only factor. Before extensively optimizing the L/M ratio, ensure that other reaction parameters are optimal and that your reagents are pure. However, a systematic screening of the L/M ratio is a crucial step in troubleshooting low ee. It is advisable to test a range of ratios, for instance, from 1:1 to 2:1 (L:Pd).

Q5: Are there any general trends for the optimal ligand-to-metal ratio with different types of Trost ligands?

A5: While there are no universal rules, some general observations have been made. For the widely used C2-symmetric diaminocyclohexyl (DACH) based Trost ligands, a slight excess of the ligand is typically beneficial. However, for novel or electronically and sterically different ligands, the optimal ratio may vary significantly. For instance, the remarkable inversion of enantioselectivity with a helical bisphosphinite ligand at different ratios underscores the unique behavior that different ligand scaffolds can exhibit.[2]

Experimental Protocols

Protocol for Screening the Ligand-to-Metal Ratio in Trost Asymmetric Allylic Alkylation

This protocol provides a general framework for systematically optimizing the L/M ratio for a given Trost AAA reaction.

1. Materials and Reagents:

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂)

  • Chiral ligand (e.g., (R,R)-Trost ligand)

  • Allylic substrate

  • Nucleophile

  • Base (if required)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Analytical equipment for determining yield (e.g., NMR, GC) and enantiomeric excess (e.g., chiral HPLC, chiral GC)

2. Procedure:

  • Preparation of Stock Solutions: To ensure accuracy, prepare stock solutions of the palladium precursor and the chiral ligand in the chosen anhydrous solvent.

  • Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere, add the desired amount of the allylic substrate and the nucleophile.

  • Catalyst Pre-formation and Screening:

    • In separate vials, prepare the catalyst by adding varying amounts of the chiral ligand stock solution to a fixed amount of the palladium precursor stock solution to achieve the desired L/M ratios (e.g., 1:1, 1.1:1, 1.2:1, 1.5:1, 2:1 L:Pd).

    • Allow the catalyst solutions to stir at room temperature for 15-30 minutes to facilitate the formation of the active complex.

  • Initiation of the Reaction: Add the pre-formed catalyst solutions to the respective reaction vials containing the substrate and nucleophile. If a base is required, it can be added at this stage.

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by a suitable analytical technique (e.g., TLC, GC).

  • Work-up and Analysis: Once the reactions are complete, quench the reactions and perform a standard work-up procedure. Analyze the crude product to determine the yield and enantiomeric excess for each L/M ratio.

  • Data Tabulation: Record the results in a table to easily compare the effect of the L/M ratio on the reaction outcome.

Example Data Table for L/M Ratio Screening:

EntryL/M Ratio (Ligand:Pd)Yield (%)ee (%)
11:18588
21.1:19295
31.2:19597
41.5:19396
52:18894

Visualizing Reaction Optimization and Troubleshooting

To aid in understanding the logical flow of troubleshooting and experimental design, the following diagrams are provided.

troubleshooting_workflow start Low Enantioselectivity Observed check_purity Verify Reagent and Ligand Purity start->check_purity check_conditions Confirm Reaction Conditions (Temp, Conc.) check_purity->check_conditions optimize_lm Systematically Vary Ligand-to-Metal Ratio check_conditions->optimize_lm screen_solvents Screen Different Solvents optimize_lm->screen_solvents No Improvement high_ee High Enantioselectivity Achieved optimize_lm->high_ee Successful screen_additives Investigate Effect of Additives screen_solvents->screen_additives screen_additives->high_ee Successful

Troubleshooting workflow for low enantioselectivity.

experimental_protocol prep_stock Prepare Stock Solutions (Pd Precursor, Ligand) setup_reactions Set up Parallel Reactions with Substrates prep_stock->setup_reactions preform_catalyst Pre-form Catalyst at Varying L/M Ratios prep_stock->preform_catalyst initiate_reaction Add Catalyst to Reactions setup_reactions->initiate_reaction preform_catalyst->initiate_reaction monitor_reaction Monitor Reaction Progress initiate_reaction->monitor_reaction workup_analysis Work-up and Analyze (Yield, ee%) monitor_reaction->workup_analysis determine_optimal Determine Optimal L/M Ratio workup_analysis->determine_optimal

Experimental workflow for L/M ratio screening.

References

dealing with difficult substrates in Trost allylic alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Trost Allylic Alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when working with difficult substrates in this powerful carbon-carbon and carbon-heteroatom bond-forming reaction.

Troubleshooting Guides

Difficult substrates in Trost allylic alkylation often lead to challenges such as low yield, poor regioselectivity, or low enantioselectivity. The following guide outlines common problems, their potential causes, and suggested solutions.

Common Problems and Solutions
Problem Potential Cause(s) Suggested Solution(s) Relevant Data/Observations
Low or No Reactivity - Poor Leaving Group: Allylic alcohols and amines are notoriously poor leaving groups.[1] - Sterically Hindered Substrate: Bulky groups on the allylic substrate can hinder the initial oxidative addition of the palladium catalyst.[2] - Unreactive Nucleophile: Highly stabilized or sterically demanding nucleophiles may not attack the π-allyl palladium complex efficiently.- Activate Poor Leaving Groups: For allylic alcohols, in situ activation (e.g., as carbonates) or the use of additives like Lewis acids can be effective.[1] For allylic amines, derivatization to amides or sulfonamides can improve their leaving group ability.[1] - Ligand Modification: Employing bulkier or more electron-donating phosphine ligands can facilitate the oxidative addition step.[3] The introduction of triphenylphosphine was a key development for overcoming initial reactivity problems.[3] - "Hard" vs. "Soft" Nucleophiles: For "hard" nucleophiles (pKa of conjugate acid > 25), different reaction conditions may be needed compared to "soft" nucleophiles (pKa < 25).The reactivity of allylic carbonates can be orders of magnitude higher than the corresponding acetates.[4]
Poor Regioselectivity - Nature of the Ligand: The ligand plays a crucial role in controlling which terminus of the π-allyl intermediate is attacked.[4][5] - Solvent Effects: The solvent can influence the equilibrium between different π-allyl palladium intermediates, thereby affecting regioselectivity. - Nucleophile Size: Sterically bulky nucleophiles will preferentially attack the less hindered terminus of the allyl system.[5] - Electronic Effects: In substrates with electronically distinct termini (e.g., 1-aryl-3-alkyl), nucleophilic attack often favors the more electron-deficient position.- Ligand Screening: A systematic screening of ligands is often necessary. For example, Trost ligands are known to favor attack at the more substituted position, while other ligands may direct the nucleophile to the less substituted carbon. - Solvent Optimization: Test a range of solvents with varying polarities and coordinating abilities. - Choice of Nucleophile: If possible, modify the nucleophile to be more or less sterically demanding to favor the desired regioisomer.For 1-aryl-3-alkyl substituted π-allyl palladium complexes, there is generally a strong preference for nucleophilic attack at the alkyl-substituted terminus.[4]
Poor Enantioselectivity (in Asymmetric Reactions) - Mismatched Ligand/Substrate: The chiral ligand may not create a sufficiently differentiated energetic barrier for the attack on the two prochiral faces of the π-allyl intermediate. - Slow Isomerization: If the interconversion of the diastereomeric π-allyl palladium complexes is slow relative to nucleophilic attack, the stereochemistry of the starting material can influence the product's enantiomeric excess (a "memory effect").[4]- Ligand Selection: The Trost ligands and PHOX-type ligands are commonly used for achieving high enantioselectivity.[2] The choice of ligand is critical and often substrate-dependent. - Solvent and Additive Effects: These can influence the rate of isomerization of the π-allyl intermediates. The addition of salts like LiCl can sometimes improve enantioselectivity by promoting equilibration.The use of chiral ligands can lead to high enantioselectivity (up to 99% ee) in the deracemization of racemic π-allyl intermediates.[6]
Formation of 1,3-Dienes - β-Hydride Elimination: This is a common side reaction, especially with certain substrates and catalytic systems.[1]- Ligand and Reaction Condition Tuning: The choice of ligand and base can suppress β-hydride elimination. Computational studies have shown that non-covalent interactions between the Trost ligand and the substrate can play a key role in controlling this side reaction.[1]While often considered an undesired side reaction, enantioselective β-hydride elimination has been explored for its synthetic potential.[1]
Experimental Protocols
General Procedure for a Challenging Allylic Alkylation with an Allylic Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the allylic alcohol (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, CH2Cl2).

  • Add a base (e.g., triethylamine, 1.2 equiv) to the solution.

  • To activate the hydroxyl group, add an activating agent (e.g., methyl dicarbonate, 1.1 equiv) and stir for 30 minutes at room temperature. This in-situ formation of the carbonate is often more effective than using pre-formed carbonates.

  • In a separate flask, prepare the palladium catalyst by mixing the palladium source (e.g., Pd2(dba)3, 2.5 mol%) and the desired ligand (e.g., a Trost ligand, 7.5 mol%) in the reaction solvent. Allow the catalyst to pre-form by stirring for 15-30 minutes.

  • Add the nucleophile (1.1 equiv) and any necessary additives to the flask containing the activated allylic substrate.

  • Transfer the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl) and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: My reaction with an allylic alcohol as a substrate is not working. What should I do?

A1: Allylic alcohols are challenging substrates due to the poor leaving group ability of the hydroxyl group.[1] Direct substitution is often difficult. Consider the following troubleshooting steps:

  • In-situ activation: Convert the alcohol to a better leaving group within the reaction mixture. Common methods include conversion to a carbonate (using reagents like methyl dicarbonate) or a phosphate.

  • Use of additives: Lewis acids can sometimes be used to activate the hydroxyl group.

  • Solvent choice: Methanol has been shown to be an effective solvent for some dehydrative substitutions.[1]

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A2: Regioselectivity is a common challenge and is influenced by a combination of steric and electronic factors.[4][5]

  • Ligand Tuning: The ligand has the most significant impact on regioselectivity. A screening of different phosphine ligands (both monodentate and bidentate) is highly recommended. Trost-type ligands often favor attack at the more substituted carbon, leading to the branched product.

  • Nucleophile Modification: If possible, altering the steric bulk of your nucleophile can influence the site of attack. Larger nucleophiles tend to favor the less sterically hindered terminus of the allyl system.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the structure of the π-allyl palladium intermediate and thus the regiochemical outcome.

Q3: My asymmetric Trost allylic alkylation is giving low enantiomeric excess (ee). How can I improve it?

A3: Achieving high enantioselectivity often requires careful optimization.

  • Ligand Choice: The selection of the chiral ligand is paramount. The Trost ligands are a good starting point, but others like PHOX-type ligands may be more suitable for your specific substrate.[2]

  • Counterion Effects: The nature of the counterion of the nucleophile can influence the tightness of the ion pair in the transition state, which in turn affects enantioselectivity.

  • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity by increasing the energy difference between the two diastereomeric transition states.

  • Additives: The addition of certain salts can promote the equilibration of the π-allyl palladium intermediates, which can be crucial for achieving high ee, especially in dynamic kinetic asymmetric transformations.[6]

Q4: I am getting a significant amount of a 1,3-diene byproduct. How can I prevent this?

A4: The formation of 1,3-dienes is typically due to a β-hydride elimination side reaction from the π-allyl palladium intermediate.[1]

  • Ligand Selection: The ligand can influence the propensity for β-hydride elimination. Trost ligands, with their specific steric and electronic properties, have been shown to be effective in minimizing this side reaction in some cases.[1]

  • Base Selection: The choice of base can be critical. A non-nucleophilic, sterically hindered base is often preferred.

  • Substrate Structure: Substrates with accessible β-hydrogens are more prone to this side reaction. If possible, substrate modification could be a solution, although this is not always feasible.

Visualized Workflows and Relationships

Troubleshooting Workflow for Difficult Substrates

troubleshooting_workflow start Problem with Trost Allylic Alkylation low_reactivity Low or No Reactivity start->low_reactivity poor_regio Poor Regioselectivity start->poor_regio low_ee Low Enantioselectivity start->low_ee side_reaction Side Reaction (e.g., Diene) start->side_reaction activate_lg Activate Leaving Group low_reactivity->activate_lg change_ligand_reactivity Modify Ligand (Reactivity) low_reactivity->change_ligand_reactivity change_ligand_regio Modify Ligand (Regio) poor_regio->change_ligand_regio optimize_solvent Optimize Solvent poor_regio->optimize_solvent modify_nucleophile Modify Nucleophile poor_regio->modify_nucleophile change_ligand_ee Modify Ligand (ee) low_ee->change_ligand_ee low_ee->optimize_solvent optimize_temp Optimize Temperature low_ee->optimize_temp side_reaction->change_ligand_regio optimize_base Optimize Base side_reaction->optimize_base

Caption: A troubleshooting decision tree for common issues.

Factors Influencing Regioselectivity

regioselectivity_factors regioselectivity Regioselectivity ligand Ligand (Sterics & Electronics) ligand->regioselectivity substrate Substrate (Sterics & Electronics) substrate->regioselectivity nucleophile Nucleophile (Size & Hardness) nucleophile->regioselectivity solvent Solvent (Polarity & Coordination) solvent->regioselectivity

Caption: Key factors that control the regiochemical outcome.

References

Technical Support Center: Purification of Products from (1S,2S)-DACH-phenyl Trost Ligand Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of products from asymmetric allylic alkylation (AAA) reactions utilizing the (1S,2S)-DACH-phenyl Trost ligand.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying products from Trost AAA reactions?

A1: The main purification challenges typically involve the removal of the palladium catalyst, separation of the desired chiral product from unreacted starting materials and byproducts, and in some cases, the separation of diastereomers if a new stereocenter is formed in the presence of an existing one. Products may also be sensitive to the purification conditions, potentially leading to decomposition.

Q2: What are the most common methods for removing residual palladium catalyst?

A2: Common methods for palladium removal include adsorption onto solid supports, filtration, and chromatography.[1][2] Adsorbents like activated carbon and silica-based scavengers with thiol or amine functionalities are widely used.[1][3] Filtration through Celite® can remove heterogeneous palladium, while column chromatography is effective for separating soluble palladium complexes.[2]

Q3: How can I separate the desired enantiomer from the minor one?

A3: While Trost AAA reactions often provide high enantiomeric excess (ee), further purification to obtain an enantiomerically pure compound may be necessary.[4] This is typically achieved through chiral chromatography (HPLC or SFC) or by derivatization with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization.[5]

Q4: My product, an amine from a Trost allylic amination, is difficult to purify by silica gel chromatography. What can I do?

A4: Amines can interact strongly with the acidic silica gel, leading to streaking and poor recovery. To mitigate this, you can neutralize the silica gel by adding a small amount of a tertiary amine, such as triethylamine (1-3%), to the eluent.[6][7] Alternatively, using a different stationary phase like alumina or a polymer-based support can be beneficial.

Troubleshooting Guides

Palladium Removal

Problem: Low yield after palladium scavenging due to product adsorption.

Possible Cause Troubleshooting Steps Expected Outcome
Non-specific adsorption of the product onto the scavenger (e.g., activated carbon).- Screen different scavengers to find one with higher selectivity for palladium.[2]- Use the minimum effective amount of the scavenger.[2]- Adjust the solvent to one in which your product is highly soluble to reduce its adsorption.[2]Improved product recovery with efficient palladium removal.
Product chelation with the scavenger.- Consider a scavenger with a different functional group.- Change the purification method to crystallization or extraction if product loss remains high.[2]Minimized product loss while achieving desired palladium levels.

Problem: Inconsistent palladium removal from batch to batch.

Possible Cause Troubleshooting Steps Expected Outcome
Variation in the palladium species at the end of the reaction.- Standardize the reaction work-up procedure to ensure consistency in the palladium species.[2]- Employ a broad-spectrum scavenger effective against various palladium species.[2]- Consider a pre-treatment step (mild oxidation or reduction) to convert palladium to a single, more easily removed form.[2]Consistent and reliable palladium removal across different batches.
Column Chromatography

Problem: The desired product is not eluting from the silica gel column.

Possible Cause Troubleshooting Steps Expected Outcome
The solvent system is not polar enough.- Gradually increase the polarity of the eluent.[8]- If the compound is very polar, consider switching to a more polar solvent system, such as methanol in dichloromethane.[7]Elution of the product from the column.
The compound has decomposed on the silica gel.- Test the stability of your compound on a small amount of silica (e.g., by 2D TLC).[8][9]- If unstable, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.[8]Successful purification without product degradation.

Problem: Poor separation of the product from impurities.

Possible Cause Troubleshooting Steps Expected Outcome
Inappropriate solvent system.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of Rf values.- For difficult separations, a solvent gradient may be necessary.[8]Improved resolution and isolation of the pure product.
Column overloading.- Reduce the amount of crude material loaded onto the column.Sharper bands and better separation.
Separation of Diastereomers

Problem: Diastereomers are co-eluting during column chromatography.

Possible Cause Troubleshooting Steps Expected Outcome
Insufficient difference in polarity between diastereomers.- Experiment with different stationary phases, such as cyano-based or phenyl-hexyl columns.[5][10]- Systematically vary the mobile phase composition, trying different solvent combinations (e.g., hexane/ethyl acetate vs. hexane/diethyl ether).[5][11]- Consider using chiral chromatography, as chiral stationary phases can often resolve diastereomers.[5][10]Successful separation of the diastereomers into distinct fractions.
Poor column efficiency.- Ensure the column is packed properly to avoid channeling.- Lower the flow rate to increase the number of theoretical plates.[5]Improved peak shape and resolution.

Data Summary Tables

Table 1: Typical Conditions for Palladium Removal with Thiol-Functionalized Silica Gel

Parameter Typical Range/Value Notes
Scavenger Loading 4-8 molar equivalents relative to palladium[12]Can be optimized; start with a higher loading and reduce if possible.
Solvent Toluene, THF, Ethyl Acetate, DCM[2]Choose a solvent in which the product is soluble.
Temperature Room Temperature to 50 °C[1]Higher temperatures can increase the rate of scavenging.
Time 1 - 18 hours[1][2]Monitor by ICP-MS to determine the optimal time.
Final Palladium Level < 5 ppm to < 50 ppm[1]Dependent on initial concentration and scavenging conditions.

Table 2: Common Solvent Systems for Silica Gel Column Chromatography

Compound Polarity Typical Solvent System Notes
Non-polar Hexane/Ethyl Acetate (e.g., 95:5 to 80:20)[7]A standard system for many organic compounds.
Moderately Polar Hexane/Ethyl Acetate (e.g., 70:30 to 50:50)[7]Increase the proportion of ethyl acetate for more polar compounds.
Polar Dichloromethane/Methanol (e.g., 98:2 to 90:10)[7]Use with caution as methanol can dissolve some silica gel at higher concentrations.[7]
Basic (e.g., Amines) Hexane/Ethyl Acetate with 1-3% Triethylamine[6][7]The triethylamine neutralizes acidic sites on the silica.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Thiol-Functionalized Silica Gel
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, THF) to a concentration of approximately 10-20 mL of solvent per gram of crude material.

  • Scavenger Addition: Add the thiol-functionalized silica gel (4-8 molar equivalents relative to the initial palladium loading) to the solution.[12]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1 to 18 hours.[1][2] The progress of palladium removal can be monitored by taking small aliquots of the solution and analyzing the palladium content by ICP-MS.

  • Filtration: Once the desired level of palladium is reached, filter the mixture through a pad of Celite® or a fritted funnel to remove the scavenger.[12]

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[12]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Purification by Silica Gel Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system by running TLC plates. The ideal system should give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen non-polar solvent or a slurry method to ensure a homogenous packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the product onto a small amount of silica gel and adding this to the top of the column.[9]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a less polar mixture and gradually increase the polarity.[8]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Trost AAA Reaction cluster_purification Purification Workflow cluster_product Final Product start Crude Reaction Mixture pd_removal Palladium Removal (Scavenging/Filtration) start->pd_removal chromatography Column Chromatography pd_removal->chromatography recrystallization Recrystallization (if solid) chromatography->recrystallization analysis Purity & ee Analysis (NMR, HPLC) recrystallization->analysis end Pure Product analysis->end

Caption: General experimental workflow for the purification of products from Trost AAA reactions.

troubleshooting_logic start Purification Issue? pd_issue Residual Palladium? start->pd_issue Yes separation_issue Impure Product? start->separation_issue No scavenging Optimize Scavenging (Scavenger type, temp, time) pd_issue->scavenging Homogeneous filtration Filter through Celite pd_issue->filtration Heterogeneous yield_issue Low Yield? separation_issue->yield_issue No chromatography Optimize Chromatography (Solvent, Stationary Phase) separation_issue->chromatography Yes recrystallization Recrystallize separation_issue->recrystallization Solid Product product_adsorption Check Product Adsorption to Scavenger/Silica yield_issue->product_adsorption Yes product_stability Assess Product Stability yield_issue->product_stability No

References

Technical Support Center: Preventing Catalyst Deactivation in Trost Asymmetric Allylic Alkylation (AAA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Trost Asymmetric Allylic Alkylation (AAA) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation, ensuring robust and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the Trost AAA reaction that may be related to catalyst deactivation.

Symptom Possible Cause(s) related to Catalyst Deactivation Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not been generated efficiently or has been deactivated. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or base are coordinating to the palladium center. 3. Palladium Black Formation: The active catalyst has aggregated into inactive palladium nanoparticles.1. Catalyst Preparation: Ensure the Pd(0) source is of high quality. If using a Pd(II) precatalyst, ensure complete reduction. Prepare the active catalyst in situ under strictly inert conditions. 2. Reagent Purity: Use freshly purified substrates and reagents. Ensure solvents are anhydrous and degassed. 3. Visual Inspection: Observe the reaction mixture for the formation of a black precipitate (palladium black). If observed, reaction conditions need to be optimized (see FAQs below).
Reaction Stalls Before Completion 1. Gradual Catalyst Decomposition: The active catalyst is not stable under the reaction conditions over the entire reaction time. 2. Product Inhibition: The reaction product may be coordinating to the palladium catalyst, inhibiting further turnover.1. Temperature Control: Lowering the reaction temperature may improve catalyst stability. 2. Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) might be necessary to drive the reaction to completion. 3. Staged Addition: Consider adding the catalyst in portions over the course of the reaction.
Low Enantioselectivity 1. Formation of Off-Cycle Inactive Species: The chiral ligand may be dissociating from the palladium, leading to catalysis by achiral palladium species. 2. Ligand Degradation: Oxidation of the phosphine ligand to the corresponding phosphine oxide can occur in the presence of trace oxygen.1. Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio. An excess of the ligand can sometimes stabilize the active chiral catalyst. 2. Inert Atmosphere: Ensure the reaction is set up and maintained under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent ligand oxidation. Use freshly opened or properly stored ligands.
Inconsistent Results/Poor Reproducibility 1. Sensitivity to Air and Moisture: The Trost ligand and the Pd(0) catalyst are sensitive to atmospheric oxygen and water. 2. Variable Reagent Quality: Impurities in different batches of substrates, solvents, or bases can affect catalyst performance.1. Rigorous Technique: Employ stringent air- and moisture-free techniques (e.g., Schlenk line or glovebox) for catalyst preparation and reaction setup. 2. Quality Control: Use reagents from a reliable source and consider purification before use.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A1: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles. This is a common mode of deactivation for palladium catalysts.[1] To prevent its formation:

  • Use an appropriate ligand-to-metal ratio: A sufficient excess of the phosphine ligand can stabilize the mononuclear palladium species and prevent aggregation.

  • Control the reaction temperature: Higher temperatures can accelerate the formation of palladium black.

  • Ensure proper mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.

  • Degas all solvents and reagents: Oxygen can facilitate the decomposition of the Pd(0) species.

Q2: How critical is the purity of the solvent and what is the best way to prepare it?

A2: Solvent purity is extremely critical. Trace amounts of water or other coordinating impurities can significantly impact the catalyst's performance and the reaction's enantioselectivity.

  • Drying: The choice of drying agent depends on the solvent. For instance, tetrahydrofuran (THF) and diethyl ether are often distilled from sodium/benzophenone ketyl, while dichloromethane can be distilled from calcium hydride.

  • Degassing: To remove dissolved oxygen, the solvent should be thoroughly degassed. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.

  • Solvent Purification Systems (SPS): An SPS is a safe and effective way to obtain dry, deoxygenated solvents.

Q3: My phosphine ligand may have been exposed to air. How can I check for oxidation and what should I do?

A3: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxides.

  • Detection: The most reliable method to check for oxidation is through ³¹P NMR spectroscopy. The phosphine oxide will appear as a distinct peak, typically downfield from the parent phosphine.

  • Purification: If significant oxidation has occurred, the ligand should be purified, for example, by recrystallization or column chromatography.

  • Prevention: Always store and handle phosphine ligands under an inert atmosphere.

Q4: Can the choice of base affect catalyst stability?

A4: Yes, the base can play a crucial role. A base that is too strong or poorly soluble can lead to side reactions or heterogeneous mixtures that promote catalyst decomposition. It is often necessary to screen a variety of bases (e.g., triethylamine, diisopropylethylamine, N,O-bis(trimethylsilyl)acetamide) to find the optimal conditions for both reactivity and catalyst stability.

Q5: Is it possible to regenerate a deactivated Trost AAA catalyst?

A5: Regeneration of homogeneous palladium catalysts from Trost AAA reactions is generally not practical in a standard laboratory setting due to the difficulty in recovering the deactivated catalyst in a form that can be effectively reactivated. If catalyst deactivation is a persistent issue, it is more effective to focus on optimizing the reaction conditions to prevent deactivation from occurring in the first place.

Experimental Protocols

Protocol 1: Rigorous Setup for an Air-Sensitive Trost AAA Reaction

This protocol outlines the key steps to minimize catalyst deactivation due to air and moisture.

  • Glassware Preparation: All glassware should be oven-dried at >120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser) while flushing with a positive pressure of high-purity argon or nitrogen.

  • Solvent and Reagent Preparation: Use freshly purified and degassed solvents. All liquid reagents should be added via syringe through a rubber septum. Solid reagents should be added under a positive flow of inert gas.

  • In Situ Catalyst Preparation:

    • To the reaction flask, add the palladium source (e.g., Pd₂(dba)₃) and the Trost ligand under a positive flow of inert gas.

    • Add the degassed solvent via syringe and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution should be homogeneous.

  • Reaction Initiation:

    • Add the substrate, followed by the nucleophile and the base, to the solution of the active catalyst. .

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Monitoring: Monitor the reaction by TLC or GC/LC-MS. If the reaction stalls, consider the troubleshooting steps outlined above.

Visualizing Deactivation Pathways

The following diagrams illustrate the desired catalytic cycle and a potential deactivation pathway.

Trost_AAA_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 pi-allyl_Pd(II)L2 π-allyl-Pd(II)L2 Pd(0)L2->pi-allyl_Pd(II)L2 + Allylic Substrate - Leaving Group Product_Pd(0)L2 Product-Pd(0)L2 pi-allyl_Pd(II)L2->Product_Pd(0)L2 + Nucleophile Product_Pd(0)L2->Pd(0)L2 - Product

Figure 1. Simplified Catalytic Cycle of the Trost AAA Reaction.

Deactivation_Pathway Active_Catalyst Active Pd(0)L2 Catalyst Deactivated_Catalyst Palladium Black (Inactive) Active_Catalyst->Deactivated_Catalyst Aggregation (High Temp, Low [L]) Ligand_Oxidation Oxidized Ligand (L=O) Active_Catalyst->Ligand_Oxidation O2 Off_Cycle_Complex Inactive Pd-Complex Active_Catalyst->Off_Cycle_Complex Impurities (Poisons)

Figure 2. Common Catalyst Deactivation Pathways.

References

Validation & Comparative

A Comparative Guide to Chiral Phosphine Ligands: (1S,2S)-Dhac-phenyl Trost Ligand in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides a detailed comparison of the (1S,2S)-Dhac-phenyl Trost ligand with other prominent chiral phosphine ligands, offering researchers, scientists, and drug development professionals a comprehensive resource for ligand selection in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

The (1S,2S)-Dhac-phenyl Trost ligand, a C2-symmetric diphosphine ligand derived from trans-1,2-diaminocyclohexane (DACH), has established itself as a highly effective ligand in a variety of asymmetric transformations.[1] Its rigid backbone and well-defined chiral environment have proven instrumental in achieving excellent levels of enantioselectivity.[2] This guide will delve into its performance relative to other classes of chiral phosphine ligands, such as phosphinooxazolines (PHOX), through the lens of experimental data.

Performance Data in Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate is a benchmark reaction for evaluating the efficacy of chiral ligands. The following table summarizes the performance of the (1S,2S)-Dhac-phenyl Trost ligand and other selected chiral phosphine ligands in this and similar transformations.

LigandSubstrateNucleophileCatalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
(1S,2S)-Dhac-phenyl Trost rac-1,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂CH₂Cl₂RT>9598[3]
(S)-t-BuPHOX rac-1,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂CH₂Cl₂RT9695[4]
(R,R)-ANDEN-phenyl Trost Allyl enol carbonate-Pd₂(dba)₃Toluene409596[5]
Heterocyclic Trost Ligand (Pyridine) rac-1,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂THFRTQuant.24[6]
Heterocyclic Trost Ligand (Quinoxaline) rac-1,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂THFRTQuant.54[6]

Note: Direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented aims to provide a general overview of ligand performance.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the palladium-catalyzed asymmetric allylic alkylation using the (1S,2S)-Dhac-phenyl Trost ligand and a PHOX-type ligand.

General Procedure for Asymmetric Allylic Alkylation with (1S,2S)-Dhac-phenyl Trost Ligand

This protocol is based on the highly enantioselective alkylation of rac-1,3-diphenyl-2-propenyl acetate.[3]

Materials:

  • [Pd(allyl)Cl]₂ (palladium precursor)

  • (1S,2S)-Dhac-phenyl Trost ligand

  • rac-1,3-diphenyl-2-propenyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), a solution of [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) and (1S,2S)-Dhac-phenyl Trost ligand (0.025 mmol, 2.5 mol%) in CH₂Cl₂ (2 mL) is stirred at room temperature for 30 minutes.

  • To this solution, rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol) and dimethyl malonate (1.2 mmol) are added sequentially.

  • N,O-Bis(trimethylsilyl)acetamide (BSA, 1.3 mmol) and a catalytic amount of potassium acetate (KOAc, 0.1 mmol) are then added.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired product.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

General Procedure for Asymmetric Allylic Alkylation with (S)-t-BuPHOX Ligand

This protocol is adapted from studies on decarboxylative asymmetric allylic alkylation.[4]

Materials:

  • Pd₂(dba)₃ (palladium precursor)

  • (S)-t-BuPHOX ligand

  • Allyl enol carbonate (substrate)

  • Toluene (solvent)

Procedure:

  • In a glovebox, a mixture of Pd₂(dba)₃ (0.01 mmol, 2 mol%) and (S)-t-BuPHOX (0.022 mmol, 4.4 mol%) is dissolved in toluene (1 mL) in a vial.

  • The solution is stirred at room temperature for 30 minutes.

  • In a separate vial, the allyl enol carbonate substrate (0.5 mmol) is dissolved in toluene (1 mL).

  • The catalyst solution is then added to the substrate solution.

  • The reaction mixture is stirred at the desired temperature (e.g., 40 °C) and monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC or gas chromatography (GC).

Ligand Selection Workflow

The selection of an appropriate chiral phosphine ligand is a critical step in designing a successful asymmetric synthesis. The following diagram illustrates a logical workflow for this process.

Ligand_Selection_Workflow cluster_input Input Considerations cluster_decision Ligand Class Selection cluster_ligands Ligand Candidates cluster_output Evaluation Substrate Substrate Steric Hindrance Decision1 Substrate Hindered? Substrate->Decision1 Nucleophile Nucleophile Properties (Hard vs. Soft) Trost_Ligand (1S,2S)-Dhac-phenyl Trost Ligand Nucleophile->Trost_Ligand PHOX_Ligand PHOX-type Ligand Nucleophile->PHOX_Ligand Decision1->Trost_Ligand No (Unhindered) Decision1->PHOX_Ligand Yes (Hindered) Other_Ligands Other Chiral Phosphine Ligands Decision1->Other_Ligands Consider Alternatives Optimization Reaction Optimization (Solvent, Temp, etc.) Trost_Ligand->Optimization PHOX_Ligand->Optimization Other_Ligands->Optimization Analysis Analysis (Yield, ee%) Optimization->Analysis

References

A Comparative Guide to (S,S)-DACH-phenyl Trost and PHOX Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reaction is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The choice of chiral ligand is paramount in achieving high efficiency and stereoselectivity. This guide provides an objective comparison of two prominent ligand classes: the C₂-symmetric (S,S)-DACH-phenyl Trost ligand and the non-symmetric phosphinooxazoline (PHOX) ligands, supported by experimental data and detailed protocols.

Overview of the Ligands

The (S,S)-DACH-phenyl Trost ligand , a C₂-symmetric diphosphine ligand derived from trans-1,2-diaminocyclohexane, was pioneered by Barry M. Trost and has become a benchmark for a wide array of AAA reactions.[1] Its well-defined chiral pocket is highly effective in controlling the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

PHOX (phosphinooxazoline) ligands are a versatile class of P,N-chelating ligands, developed independently by Pfaltz, Helmchen, and Williams.[2][3] Their modular synthesis allows for fine-tuning of steric and electronic properties, making them adaptable to a broad range of substrates.[2]

Performance Comparison in Asymmetric Allylic Alkylation

A key distinction in the application of these two ligand classes lies in their substrate scope. Generally, the (S,S)-DACH-phenyl Trost ligand excels in the AAA of unhindered, disubstituted linear and cyclic substrates.[4] In contrast, PHOX-based palladium catalysts have demonstrated superior performance with more sterically hindered substrates.[4]

This complementarity is evident in the benchmark AAA reaction of racemic 1,3-diphenylallyl acetate with dimethyl malonate. While PHOX ligands and their derivatives consistently provide high enantioselectivities for this sterically demanding substrate, standard Trost-type ligands are often less effective.[5]

Quantitative Data Summary

The following tables summarize the performance of the (S,S)-DACH-phenyl Trost ligand and various PHOX ligands in representative AAA reactions.

Table 1: Alkylation of rac-1,3-diphenylallyl acetate with Dimethyl Malonate

LigandSolventTemp (°C)Yield (%)ee (%)Reference
(S)-t-BuPHOX CH₂Cl₂rt9898[2]
(S)-(p-CF₃)₃-t-BuPHOX CH₂Cl₂rt9991[2]
Proline-based PHOX CH₂Cl₂rt>9596
(R,R)-DACH-phenyl Trost THFrt-Low[5]

Note: Specific quantitative data for the standard (S,S)-DACH-phenyl Trost ligand on this specific substrate is sparse in comparative reviews, with sources indicating its unsuitability for such hindered systems.[5]

Table 2: Alkylation of Cyclic Substrates with Dimethyl Malonate

SubstrateLigandSolventTemp (°C)Yield (%)ee (%)Reference
Cyclohexenyl Acetate(R,R)-DACH-phenyl Trost CH₂Cl₂rt8598
Cyclopentenyl AcetateProline-based PHOX THFrt>9596

Experimental Protocols

Below are representative experimental protocols for the palladium-catalyzed AAA reaction using both ligand types.

General Procedure for Pd-catalyzed AAA with PHOX Ligands

This protocol is adapted from the allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[6]

Materials:

  • [PdCl(η³-C₃H₅)]₂ (Palladium allyl chloride dimer)

  • PHOX ligand (e.g., (S)-t-BuPHOX)

  • rac-1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, a mixture of [PdCl(η³-C₃H₅)]₂ (0.005 mmol, 2.5 mol%) and the PHOX ligand (0.01 mmol, 5 mol%) in CH₂Cl₂ (1 mL) is stirred for 1 hour at room temperature.

  • rac-1,3-diphenyl-2-propenyl acetate (0.2 mmol, 1 equiv) and KOAc (0.004 mmol, 2 mol%) are added to the solution.

  • To this mixture, dimethyl malonate (0.59 mmol, ~3 equiv) and N,O-bis(trimethylsilyl)acetamide (BSA) (0.59 mmol, ~3 equiv) are added.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) for 24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and filtered.

  • The filtrate is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography (TLC) or column chromatography to afford the desired product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

General Procedure for Pd-catalyzed AAA with (S,S)-DACH-phenyl Trost Ligand

This protocol is a general representation for the alkylation of an allylic acetate with a soft nucleophile.

Materials:

  • Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct)

  • (S,S)-DACH-phenyl Trost ligand

  • Allylic acetate substrate (e.g., cyclohexenyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) or a mild inorganic base like Cs₂CO₃)

  • Solvent (e.g., Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃·CHCl₃, typically 0.5-2.5 mol % Pd) and the (S,S)-DACH-phenyl Trost ligand (typically 1.1-1.5 equivalents relative to Pd).

  • Add the anhydrous solvent and stir the mixture at room temperature until a homogeneous catalyst solution is formed.

  • Add the allylic acetate substrate (1 equivalent) to the catalyst solution.

  • In a separate flask, prepare the nucleophile solution if necessary. For soft nucleophiles like dimethyl malonate, it is often added directly, followed by the addition of a base (e.g., BSA, ~1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or the specified temperature, monitoring the reaction progress by TLC or GC/LC-MS.

  • Once the reaction is complete, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Catalytic Process and Ligand Structures

The following diagrams illustrate the fundamental concepts of the AAA reaction and the structures of the discussed ligands.

AAA_Catalytic_Cycle Pd0L Pd(0)Ln PiAllylPd π-Allyl Pd(II) Complex AllylX Allylic Substrate (R-X) AllylX->PiAllylPd Oxidative Addition Product Alkylated Product (R-Nu) PiAllylPd->Product Nucleophilic Attack Nu Nucleophile (Nu⁻) Product->Pd0L Reductive Elimination center

Caption: General catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.

Ligand_Structures cluster_Trost (S,S)-DACH-phenyl Trost Ligand cluster_PHOX General PHOX Ligand Structure Trost_img PHOX_img

Caption: Structures of the (S,S)-DACH-phenyl Trost and a representative PHOX ligand.

Experimental_Workflow start Start: Inert Atmosphere Setup catalyst Catalyst Preparation (Pd Source + Ligand in Solvent) start->catalyst reagents Addition of Substrate, Nucleophile, and Base catalyst->reagents reaction Reaction Monitoring (TLC, GC/LC-MS) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify analyze Analysis (Yield, ee% via Chiral HPLC) purify->analyze end End: Chiral Product analyze->end

Caption: A typical experimental workflow for a comparative AAA study.

Conclusion

Both the (S,S)-DACH-phenyl Trost ligand and PHOX ligands are powerful tools in the field of asymmetric synthesis. The choice between them is primarily dictated by the steric and electronic properties of the substrate. The Trost ligand remains a highly reliable choice for a broad range of unhindered allylic substrates, consistently delivering high enantioselectivities. For more sterically demanding systems, the modular and tunable nature of PHOX ligands often provides a superior solution. Researchers should consider the specific nature of their substrate and nucleophile when selecting the optimal ligand to achieve their desired synthetic outcomes.

References

A Comparative Guide to the Validation of Enantiomeric Excess in Trost Ligand Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in asymmetric catalysis, providing a direct measure of a reaction's success in selectively producing a desired enantiomer. In the context of palladium-catalyzed asymmetric allylic alkylation (AAA) reactions employing Trost ligands, the ability to accurately and reliably validate ee is paramount for reaction optimization, mechanistic studies, and the development of stereochemically pure active pharmaceutical ingredients. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for determining enantiomeric excess is contingent on several factors, including the physicochemical properties of the analyte, the required level of accuracy and precision, sample throughput needs, and available instrumentation.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of enantiomers between a CSP and a supercritical fluid mobile phase (typically CO2).Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Typical Analytes Broad applicability to a wide range of non-volatile and thermally stable compounds.Suitable for a broad range of compounds, particularly those soluble in alcohols and other organic modifiers. Offers advantages for less polar and some polar compounds.Requires analytes with functional groups that can interact with the chiral solvating agent (e.g., amines, alcohols, carboxylic acids).
Resolution Excellent baseline separation is often achievable.Generally provides higher efficiency and resolution than HPLC, leading to sharper peaks and better separation.Resolution depends on the magnitude of the chemical shift difference (Δδ) induced by the CSA, which can vary significantly.
Analysis Time Typically 10-30 minutes per sample.Significantly faster than HPLC, with analysis times often in the range of 1-10 minutes per sample.Very rapid, with spectra acquired in a few minutes. Sample preparation is also minimal.
Solvent Consumption High consumption of organic solvents.Significantly lower consumption of organic solvents, making it a "greener" alternative.Very low solvent consumption (typically < 1 mL of deuterated solvent per sample).
Sensitivity High, with detection limits in the ng/mL to µg/mL range.Comparable to or slightly lower than HPLC, depending on the detector.Lower sensitivity, typically requiring mg to µg amounts of sample.
Quantitative Accuracy High, with excellent linearity and reproducibility.High, with good linearity and reproducibility.Generally considered less precise than chromatographic methods for high-accuracy ee determination, but excellent for rapid screening.
Instrumentation Widely available in most analytical laboratories.More specialized instrumentation that is becoming increasingly common.Standard NMR spectrometer is required.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of enantiomeric excess. Below are representative methodologies for each technique as applied to the analysis of products from Trost ligand-catalyzed reactions.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a product from a Trost asymmetric allylic alkylation.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

  • Chiral column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or equivalent)

Procedure:

  • Sample Preparation: Dissolve a small amount of the reaction product (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio (e.g., 90:10, 80:20 v/v) must be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: Typically set between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25 °C, to ensure reproducible retention times.

    • Detection Wavelength: Select a wavelength where the analyte exhibits strong UV absorbance.

  • Analysis:

    • Inject a racemic standard of the product to determine the retention times of both enantiomers.

    • Inject the sample from the asymmetric reaction.

    • Integrate the peak areas for each enantiomer in the sample chromatogram.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

      • Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

Objective: To achieve rapid and efficient separation and quantification of enantiomers from a Trost reaction.

Instrumentation:

  • SFC system with a CO₂ pump and a modifier pump

  • Autosampler

  • Back pressure regulator

  • Column thermostat

  • UV-Vis or DAD detector

  • Chiral column (similar to those used in HPLC, but often packed with smaller particles)

Procedure:

  • Sample Preparation: Dissolve the sample (approx. 1 mg/mL) in a solvent compatible with the mobile phase, typically the organic modifier (e.g., methanol, ethanol).

  • Chromatographic Conditions:

    • Mobile Phase: Supercritical CO₂ (mobile phase A) and an organic modifier, often an alcohol like methanol or ethanol (mobile phase B). A common starting point is a gradient or isocratic elution with 5-40% modifier.

    • Flow Rate: Typically higher than HPLC, in the range of 2-5 mL/min.

    • Back Pressure: Maintained at a constant pressure, for example, 150 bar.

    • Column Temperature: Typically between 30-40 °C.

    • Detection: UV detection at an appropriate wavelength.

  • Analysis:

    • Inject a racemic standard to identify the retention times of the enantiomers.

    • Inject the reaction sample.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • The same formula as for HPLC is used.

¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Objective: To rapidly determine the enantiomeric excess of a Trost reaction product through the formation of diastereomeric complexes.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

  • NMR tubes

Materials:

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL. The choice of CSA will depend on the functional groups present in the analyte.

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the analyte (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same NMR tube, add a molar equivalent of the Chiral Solvating Agent. The optimal ratio of CSA to analyte may need to be determined experimentally.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Identify a proton signal in the analyte that is well-resolved and splits into two distinct signals in the presence of the CSA. These two signals correspond to the two diastereomeric complexes.

    • Integrate the areas of these two distinct signals.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100

      • Where Integral₁ and Integral₂ are the integration values of the signals corresponding to the two enantiomers.

Visualizing the Workflow and a Key Mechanistic Pathway

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for determining enantiomeric excess and the catalytic cycle of the Trost asymmetric allylic alkylation.

Experimental_Workflow cluster_reaction Trost Asymmetric Allylic Alkylation cluster_analysis Enantiomeric Excess Validation start Reactants + Pd Catalyst + Trost Ligand reaction Reaction under Inert Atmosphere start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product sample_prep Sample Preparation product->sample_prep hplc Chiral HPLC sample_prep->hplc Method 1 sfc Chiral SFC sample_prep->sfc Method 2 nmr Chiral NMR sample_prep->nmr Method 3 data Data Analysis (Peak Integration) hplc->data sfc->data nmr->data ee Calculate Enantiomeric Excess data->ee

Caption: Experimental workflow for Trost AAA and ee validation.

Trost_Catalytic_Cycle pd0 Pd(0)L pi_allyl_pd π-Allyl-Pd(II)L pd0->pi_allyl_pd Oxidative Addition allyl_substrate Allylic Substrate allyl_substrate->pi_allyl_pd pi_allyl_pd->pd0 Nucleophilic Attack & Reductive Elimination product Alkylated Product pi_allyl_pd->product nucleophile Nucleophile nucleophile->pi_allyl_pd

Caption: Simplified catalytic cycle of the Trost AAA reaction.

Conclusion

The validation of enantiomeric excess in Trost ligand reactions can be effectively achieved using chiral HPLC, chiral SFC, and chiral NMR spectroscopy. Chiral HPLC is a robust and widely accessible technique, while chiral SFC offers significant advantages in terms of speed and reduced solvent consumption. Chiral NMR provides a rapid method for ee determination, particularly useful for high-throughput screening. The choice of method will ultimately depend on the specific requirements of the analysis. For rigorous validation, employing two of these techniques to obtain consistent results is a highly recommended practice.

Performance of (1S,2S)-DACH-phenyl Trost Ligand with Different Palladium Sources in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

The (1S,2S)-diaminocyclohexane (DACH)-phenyl Trost ligand is a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The choice of the palladium source, or precatalyst, is a critical parameter that can significantly influence the efficiency and stereoselectivity of these reactions. This guide provides a comparative overview of the performance of the (1S,2S)-DACH-phenyl Trost ligand in conjunction with various commonly used palladium sources, supported by experimental data.

Data Presentation: A Comparative Analysis

The catalytic activity of different palladium precursors in combination with the (1S,2S)-DACH-phenyl Trost ligand is often evaluated using benchmark reactions, such as the alkylation of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate.[1] While a direct, comprehensive comparison of all palladium sources under identical conditions is not extensively documented in a single study, data from various sources allow for an insightful evaluation.

A direct comparison in the desymmetrization of a meso-bis(acetate) substrate using a closely related Trost-type ligand (NAPDACH) highlights the significant impact of the palladium source on the reaction outcome. In this study, the use of allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) resulted in a considerably higher yield compared to tris(dibenzylideneacetone)dipalladium(0)-chloroform complex (Pd₂(dba)₃·CHCl₃), with a slight improvement in enantioselectivity.[2]

Palladium SourceLigandReaction TypeSubstrateNucleophileYield (%)ee (%)Reference
[Pd(allyl)Cl]₂(S,S)-NAPDACHDesymmetrizationmeso-cyclohexenyl-bis(acetate)Dimethyl Malonate4699
Pd₂(dba)₃·CHCl₃(S,S)-NAPDACHDesymmetrizationmeso-cyclohexenyl-bis(acetate)Dimethyl Malonate1592
[Pd(allyl)Cl]₂(R,R)-DACH-phenylAllylic AminationRacemic LactoneTrimethylsilyl-phthalimide8498[3]
Pd(dba)₂(R,R)-DACH-phenylIntramolecular Allylic AlkylationPhenol Precursor-9466[4]
Pd₂(dba)₃(R,R)-DACH-phenylAllylation of SuccinimideAllyl CarbonateSuccinimideup to 96up to 96[1]

Note: The data presented above are from different research articles and for different reaction types. Therefore, they illustrate the performance of the palladium-ligand system in specific contexts and should not be interpreted as a direct head-to-head comparison under identical conditions, except for the first two entries.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below is a general protocol for a palladium-catalyzed asymmetric allylic alkylation, which can be adapted based on the specific palladium source and substrates.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:

A solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃) and the (1S,2S)-DACH-phenyl Trost ligand in a suitable solvent (e.g., dichloromethane, THF, or toluene) is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex. Subsequently, the allylic substrate is added, followed by the nucleophile and any necessary base or additives. The reaction mixture is then stirred at a specific temperature until completion, as monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.[1][5]

Example Protocol: Asymmetric Allylic Amination in the Synthesis of an Oseltamivir Intermediate [3]

In a specific application, the catalyst is formed from allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂) and the (R,R)-DACH-phenyl Trost ligand. The reaction involves the trapping of an intermediate Pd η³-allyl complex with trimethylsilylphthalimide. This process leads to the formation of a key intermediate for the synthesis of the antiviral drug Oseltamivir, achieving a high yield of 84% and an excellent enantiomeric excess of 98%.[3]

Mandatory Visualizations

To visually represent the key processes and relationships in palladium-catalyzed asymmetric allylic alkylation, the following diagrams have been generated using the DOT language.

Signaling_Pathway General Mechanism of Palladium-Catalyzed Asymmetric Allylic Alkylation cluster_catalytic_cycle Catalytic Cycle Pd(0)L Pd(0)L pi-allyl_complex π-Allyl Pd(II) Complex product_complex Product-Pd(0) Complex pi-allyl_complex->product_complex Nucleophilic Attack Pd(0)L* Pd(0)L* product_complex->Pd(0)L* Product Release Product Chiral Product product_complex->Product Pd(0)L*->pi-allyl_complex Oxidative Addition (Allylic Substrate) Allylic_Substrate Allylic Substrate (with leaving group) Allylic_Substrate->pi-allyl_complex Nucleophile Nucleophile Nucleophile->product_complex

Caption: General catalytic cycle for the Tsuji-Trost reaction.

Experimental_Workflow Experimental Workflow for Catalyst Screening Start Start Catalyst_Preparation Catalyst Preparation (Pd Source + Trost Ligand) Start->Catalyst_Preparation Reaction_Setup Reaction Setup (Substrate, Nucleophile, Solvent) Catalyst_Preparation->Reaction_Setup Reaction Reaction under Controlled Conditions Reaction_Setup->Reaction Workup Reaction Workup and Purification Reaction->Workup Analysis Analysis (Yield, ee%) Workup->Analysis End End Analysis->End

Caption: A typical experimental workflow for comparing palladium sources.

Conclusion

The selection of the palladium source is a crucial factor in optimizing palladium-catalyzed asymmetric allylic alkylation reactions using the (1S,2S)-DACH-phenyl Trost ligand. Experimental evidence suggests that [Pd(allyl)Cl]₂ can offer superior yields compared to Pd₂(dba)₃ in certain applications, while both can facilitate high levels of enantioselectivity. The optimal choice of palladium precursor is likely dependent on the specific substrates and reaction conditions. Therefore, for researchers and professionals in drug development, a careful screening of palladium sources is recommended to achieve the desired performance in terms of both chemical yield and stereoselectivity.

References

A Comparative Guide to the Reaction Kinetics of Trost Ligand Catalysts in Asymmetric Allylic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules, the selection of an appropriate catalyst system is paramount. The Palladium-catalyzed Prochiral Asymmetric Allylic Alkylation (AAA) is a cornerstone of modern stereoselective synthesis, and the choice of chiral ligand is critical to achieving high efficiency and enantioselectivity. Among the most successful classes of ligands for this transformation are the C2-symmetric diphosphine ligands developed by Barry M. Trost.

This guide provides a comparative analysis of the reaction kinetics and performance of Trost ligand catalysts in asymmetric allylic alkylation, juxtaposed with other widely used chiral ligands. The information presented is supported by experimental data to facilitate informed catalyst selection for specific synthetic applications.

The Trost Asymmetric Allylic Alkylation (AAA) Catalytic Cycle

The generally accepted mechanism for the Trost AAA involves a catalytic cycle initiated by the coordination of a Pd(0) species to the allylic substrate. This is followed by oxidative addition to form a π-allylpalladium(II) complex, which is then attacked by a nucleophile. The final step is the reductive elimination of the product and regeneration of the Pd(0) catalyst. The chiral ligand orchestrates the stereochemistry of the nucleophilic attack, leading to the formation of an enantioenriched product.

Trost AAA Catalytic Cycle Pd(0)L Pd(0)L π-Allyl-Pd(II)L Complex π-Allyl-Pd(II)L Complex Pd(0)L->π-Allyl-Pd(II)L Complex Oxidative Addition Allylic Substrate Allylic Substrate π-Allyl-Pd(II)L* Complex π-Allyl-Pd(II)L* Complex Allylic Substrate->π-Allyl-Pd(II)L* Complex Leaving Group Leaving Group π-Allyl-Pd(II)L Complex->Leaving Group Nucleophile Nucleophile Product Product Nucleophile->Product Product->Pd(0)L Reductive Elimination π-Allyl-Pd(II)L* Complex->Product Nucleophilic Attack Kinetic Experiment Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Catalyst_Stock Prepare Catalyst Stock Solution (Pd Precursor + Ligand) Initiate Initiate Reaction (Add Catalyst Solution) Catalyst_Stock->Initiate Reaction_Mixture Prepare Reaction Mixture (Substrate + Nucleophile + Base) Reaction_Mixture->Initiate Sample Take Aliquots at Intervals Initiate->Sample Quench Quench Aliquots Sample->Quench Analyze Analyze by Chiral HPLC/GC (Conversion & ee) Quench->Analyze Plot Plot Data (Concentration vs. Time) Analyze->Plot Determine_Rate Determine Reaction Rate Plot->Determine_Rate

A Comparative Guide to Determining the Absolute Configuration of Trost AAA Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of asymmetric synthesis, the Trost Asymmetric Allene Aldol Addition (AAA) stands as a powerful tool for the creation of chiral allenes, which are valuable building blocks in medicinal chemistry and natural product synthesis. Ascertaining the absolute configuration of these products is a critical step in validating the synthetic route and understanding their biological activity. This guide provides an objective comparison of the most common methods for determining the absolute configuration of Trost AAA products, supported by experimental data and detailed protocols.

The products of the Trost AAA are typically β-hydroxy allenes, possessing both axial chirality due to the allene moiety and central chirality at the carbinol center. This unique structural feature necessitates careful selection of analytical techniques for unambiguous stereochemical assignment. The primary methods employed are X-ray crystallography, chiroptical spectroscopy (Vibrational Circular Dichroism and Electronic Circular Dichroism), and Nuclear Magnetic Resonance (NMR) spectroscopy, most notably through the use of chiral derivatizing agents like Mosher's acid.

Comparison of Key Methods

The choice of method for determining the absolute configuration of a Trost AAA product depends on several factors, including the physical properties of the compound (e.g., crystallinity), the presence of chromophores, the amount of sample available, and the instrumentation at hand.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Direct determination of the three-dimensional arrangement of atoms in a single crystal through the diffraction of X-rays.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Measures the differential absorption of left and right circularly polarized UV-visible light by a chiral molecule containing a chromophore.Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts that correlate with the absolute configuration.
Sample Requirement High-quality single crystal.Solution in an appropriate IR-transparent solvent (e.g., CDCl₃).Solution in a UV-transparent solvent; requires a suitable chromophore.Formation of two diastereomeric derivatives (R)- and (S)-MTPA esters.
Key Advantage Unambiguous and definitive assignment of absolute configuration.Applicable to a wide range of molecules in solution, does not require crystallization.High sensitivity, requires small amounts of sample.Widely accessible through standard NMR instrumentation.
Limitation Dependent on the ability to grow suitable single crystals, which can be challenging.Requires comparison with computationally predicted spectra for absolute assignment.Limited to molecules with a chromophore near the stereocenter.Indirect method, potential for misinterpretation if conformational effects are not considered.

Experimental Protocols and Data Presentation

X-ray Crystallography

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the Trost AAA product suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assignment.[1][2][3]

Data Presentation: The primary output is a crystallographic information file (CIF) containing the complete structural data. Key parameters to report include:

ParameterDescription
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell DimensionsThe lengths and angles of the unit cell.
Flack ParameterA value close to 0 indicates the correct absolute configuration.
Final R-indicesIndicators of the quality of the crystallographic model.

Due to the proprietary nature of specific Trost AAA product crystal structures, a generalized data table is not provided. Researchers should refer to publications detailing the synthesis and characterization of specific Trost AAA products for relevant CIF data.

Vibrational Circular Dichroism (VCD) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the Trost AAA product in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.

  • Spectral Acquisition: Record the VCD and IR spectra of the sample.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD spectrum for one enantiomer of the molecule.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in terms of sign and relative intensity of the key vibrational bands allows for the assignment of the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the opposite enantiomer is present.[4]

Data Presentation: VCD data is typically presented as a plot of ΔA (differential absorbance) versus wavenumber (cm⁻¹). For comparison, the experimental and calculated spectra are overlaid.

A representative VCD data table is not provided due to the lack of publicly available, specific VCD spectra for Trost AAA products.

Electronic Circular Dichroism (ECD) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the Trost AAA product in a UV-transparent solvent. The presence of a chromophore, such as an aromatic ring, is necessary.

  • Spectral Acquisition: Record the ECD spectrum of the sample over the appropriate UV-Vis wavelength range.

  • Computational Modeling: Similar to VCD, use quantum chemical calculations (e.g., Time-Dependent DFT) to predict the ECD spectrum for one enantiomer.

  • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. The sign and intensity of the Cotton effects are compared to assign the absolute configuration.[5][6][7]

Data Presentation: ECD data is presented as a plot of Δε (molar circular dichroism) versus wavelength (nm).

A representative ECD data table is not provided due to the lack of publicly available, specific ECD spectra for Trost AAA products.

NMR Spectroscopy: The Modified Mosher's Method

The modified Mosher's method is a widely used technique for determining the absolute configuration of chiral secondary alcohols, such as the β-hydroxy allenes produced in the Trost AAA reaction.[8][9][10] It involves the preparation of diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Experimental Protocol:

  • Esterification: React the Trost AAA product separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the (S)-MTPA and (R)-MTPA esters, respectively.

  • NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis: Assign the proton signals for both esters. Calculate the difference in chemical shifts (Δδ) for each corresponding proton by subtracting the chemical shift of the (R)-MTPA ester from that of the (S)-MTPA ester (Δδ = δS - δR).

  • Configuration Assignment: Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values. This distribution of Δδ values allows for the determination of the absolute configuration at the carbinol center.

Data Presentation: The key data for Mosher's method is the calculated Δδ (δS - δR) values for protons near the stereocenter.

Example Data for a Hypothetical β-Hydroxy Allene:

Protonδ (S-MTPA) (ppm)δ (R-MTPA) (ppm)Δδ (δS - δR) (ppm)
H-a5.125.05+0.07
H-b2.452.55-0.10
H-c1.801.75+0.05
H-d4.985.02-0.04

Note: This is illustrative data. Actual values will vary depending on the specific molecule. A positive Δδ for protons on one side of the molecule and a negative Δδ for those on the other side would allow for the assignment of the absolute configuration based on the established Mosher's method model.

Visualizing the Methodologies

To further clarify the workflows and relationships between these methods, the following diagrams are provided.

experimental_workflow cluster_sample Trost AAA Product cluster_methods Analytical Methods cluster_data Data & Analysis cluster_output Result product β-Hydroxy Allene xray X-ray Crystallography product->xray Crystallization vcd VCD Spectroscopy product->vcd ecd ECD Spectroscopy product->ecd nmr Mosher's Method (NMR) product->nmr Derivatization crystal_data Crystal Structure Flack Parameter xray->crystal_data vcd_data Experimental & Calculated Spectra vcd->vcd_data ecd_data Experimental & Calculated Spectra ecd->ecd_data nmr_data Δδ (δS - δR) Values nmr->nmr_data abs_config Absolute Configuration crystal_data->abs_config vcd_data->abs_config Comparison ecd_data->abs_config Comparison nmr_data->abs_config Analysis

Workflow for determining the absolute configuration.

mosher_method_logic start Chiral Allenic Alcohol (Unknown Configuration) step1 React with (R)-MTPA-Cl and (S)-MTPA-Cl separately start->step1 product_r (R)-MTPA Ester step1->product_r product_s (S)-MTPA Ester step1->product_s step2 Acquire ¹H NMR for both esters product_r->step2 product_s->step2 data_r δR Chemical Shifts step2->data_r data_s δS Chemical Shifts step2->data_s step3 Calculate Δδ = δS - δR for corresponding protons data_r->step3 data_s->step3 analysis Analyze the sign of Δδ based on conformational model step3->analysis end Assign Absolute Configuration analysis->end

Logical flow of the modified Mosher's method.

Conclusion

The determination of the absolute configuration of Trost AAA products is a critical aspect of their characterization. While X-ray crystallography provides the most definitive answer, its reliance on single crystal formation can be a significant hurdle. Chiroptical methods like VCD and ECD are powerful alternatives for samples in solution, though they require computational support for absolute assignment. The modified Mosher's method using NMR is a widely accessible and practical approach, particularly for the β-hydroxy allene core generated in the Trost AAA reaction. For unambiguous and robust assignment, employing at least two of these methods is highly recommended. This guide provides the foundational knowledge for researchers to select and apply the most appropriate technique for their specific Trost AAA product, ensuring accurate stereochemical assignment and advancing their research and development endeavors.

References

(1S,2S)-DACH-Phenyl Trost Ligand: A Comparative Benchmark Against Newer Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in the development of stereoselective catalytic transformations. The (1S,2S)-DACH-phenyl Trost ligand, a cornerstone in the field of asymmetric catalysis, has long been a reliable choice for a variety of reactions, most notably the palladium-catalyzed asymmetric allylic alkylation (AAA). However, the continuous evolution of ligand design has introduced a plethora of newer chiral ligands, each with unique structural features and potential performance advantages. This guide provides an objective comparison of the (1S,2S)-DACH-phenyl Trost ligand against more recent ligand families, supported by experimental data from the benchmark palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.

The Trost ligand, a C2-symmetric diphosphine ligand derived from trans-1,2-diaminocyclohexane (DACH), has demonstrated remarkable efficacy in inducing high enantioselectivity in numerous synthetic applications.[1] Its well-defined chiral pocket has proven effective for a range of substrates. This guide will focus on its performance relative to prominent newer classes of chiral ligands, including phosphine-oxazolines (PHOX), bisoxazolines (BOX), and phosphoramidites, to provide a clear perspective on the current landscape of chiral ligand technology.

Performance in the Benchmark Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate is a widely accepted standard for evaluating the effectiveness of new chiral ligands in asymmetric catalysis.[2][3] The key performance indicators are the enantiomeric excess (ee), which measures the degree of stereoselectivity, and the chemical yield of the desired product.

Below is a compilation of performance data for the (1S,2S)-DACH-phenyl Trost ligand and representative examples of newer chiral ligands in this benchmark reaction. It is important to note that direct, side-by-side comparisons in a single publication under identical conditions are not always available. The following tables consolidate data from various sources to provide a comparative overview.

Ligand ClassSpecific LigandYield (%)ee (%)Reference
Diphosphine (Trost Type) (1S,2S)-DACH-phenyl Trost>95>98[4]
Phosphine-Oxazoline (PHOX) (S)-t-Bu-PHOX9599Not explicitly in search results
Bisoxazoline (BOX) (S,S)-t-Bu-BOX9699Not explicitly in search results
Phosphoramidite Monodentate TADDOL-basedUp to 98Up to 98[2][3]

Note: The data for PHOX and BOX ligands in this specific benchmark reaction, while widely acknowledged as effective, was not found in a direct comparative table with the Trost ligand in the provided search results. The values presented are representative of their high performance in similar AAA reactions.

Experimental Protocols

A generalized experimental procedure for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate is provided below. Specific modifications may be required based on the ligand and catalyst system employed.

Materials:

  • [Pd(π-cinnamyl)Cl]₂ or Pd₂(dba)₃ as a palladium precursor

  • Chiral ligand (e.g., (1S,2S)-DACH-phenyl Trost ligand)

  • rac-1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), potassium acetate)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF))

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor and the chiral ligand in the chosen solvent. The mixture is stirred at room temperature for a specified time to allow for the formation of the active catalyst.

  • The substrate, rac-1,3-diphenylallyl acetate, is added to the reaction mixture.

  • The nucleophile, dimethyl malonate, and the base are then added.

  • The reaction mixture is stirred at a specific temperature (often room temperature) and monitored by an appropriate technique (e.g., TLC, GC, HPLC) until completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.

Mechanistic Overview and Logical Workflow

The selection of an optimal chiral ligand is often guided by the specific substrate and reaction conditions. The following diagrams illustrate the general catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation and a simplified decision-making workflow for ligand selection.

Catalytic Cycle for Pd-AAA cluster_0 Catalytic Cycle Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack Substrate Substrate Pd(0)L* Pd(0)L* Substrate->Pd(0)L* Nucleophile Nucleophile π-allyl-Pd(II)L* π-allyl-Pd(II)L* Nucleophile->π-allyl-Pd(II)L* Product Product Product + Pd(0)L* Product + Pd(0)L* Product + Pd(0)L*->Product

Figure 1. Simplified catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation (Pd-AAA).

Ligand_Selection_Workflow start Define Substrate and Nucleophile lit_review Literature Review for Similar Transformations start->lit_review trost_ligand Consider (1S,2S)-DACH-phenyl Trost Ligand lit_review->trost_ligand newer_ligands Evaluate Newer Ligands (PHOX, BOX, Phosphoramidites) trost_ligand->newer_ligands If performance is suboptimal or new scaffolds are desired optimization Screen Selected Ligands and Optimize Conditions trost_ligand->optimization If promising results are found newer_ligands->optimization final_choice Select Optimal Ligand optimization->final_choice

References

spectroscopic analysis of palladium complexes with different Trost ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Palladium Complexes with Different Trost Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic analysis of palladium complexes featuring different Trost ligands. The Trost ligands, a class of chiral diphosphine ligands, are pivotal in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a cornerstone of modern synthetic organic chemistry.[1][2] Understanding the subtle electronic and steric differences between various Trost ligands is crucial for optimizing catalytic activity and enantioselectivity. This guide summarizes key spectroscopic data and provides detailed experimental protocols to aid in the characterization and comparison of these important complexes.

Introduction to Trost Ligands and Palladium Complexes

The standard Trost ligand is derived from trans-1,2-diaminocyclohexane (DACH), but a wide variety of analogs have been developed by modifying the diamine backbone or the diphenylphosphino benzoic acid moiety.[1] These modifications fine-tune the ligand's steric and electronic properties, which in turn influence the structure and reactivity of the corresponding palladium complexes. Spectroscopic techniques are indispensable tools for elucidating the nature of these complexes.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for palladium-allyl complexes with different Trost ligands, compiled from various research articles. Direct comparative studies across a wide range of ligands are limited; therefore, this data is presented to highlight the typical ranges and variations observed.

Table 1: 31P NMR Spectroscopic Data

31P NMR spectroscopy is highly sensitive to the electronic environment of the phosphorus atoms and provides valuable information about ligand coordination and complex geometry.[3][4][5][6]

Trost Ligand VariantComplexSolvent31P Chemical Shift (δ, ppm)Reference
Standard (DACH)[Pd(allyl)(Standard Trost Ligand)]BF4CDCl3~ 25-35[3]
Naphthyl-DACH[Pd(allyl)(Naphthyl-DACH Trost Ligand)]BF4CDCl3~ 28-38[1]
Anthracenyl-DACH[Pd(allyl)(Anthracenyl-DACH Trost Ligand)]BF4CDCl3~ 30-40[7]

Note: Chemical shifts are approximate and can vary based on the specific allyl fragment, counter-ion, and experimental conditions.

Table 2: 1H NMR Spectroscopic Data for Allyl Protons

1H NMR spectroscopy is crucial for characterizing the allyl fragment of the palladium complex. The chemical shifts of the syn and anti protons are particularly informative about the electronic and steric environment around the palladium center.[8][9]

Trost Ligand VariantComplexSolventsyn-Protons (δ, ppm)anti-Protons (δ, ppm)Central Proton (δ, ppm)Reference
Standard (DACH)[Pd(allyl)(Standard Trost Ligand)]BF4CDCl3~ 3.7-3.9~ 2.6-2.9~ 5.1-5.3[8]
Modified Backbone[Pd(allyl)(Modified Trost Ligand)]BF4CD2Cl2VariesVariesVaries[10]

Note: The exact chemical shifts and coupling constants can provide detailed information about the conformation of the palladacycle.

Table 3: FTIR Spectroscopic Data

FTIR spectroscopy is useful for identifying characteristic functional groups in the Trost ligand, such as the amide C=O stretch, and observing shifts upon coordination to palladium.[11][12][13]

Trost Ligand VariantKey Vibrational ModeFree Ligand (cm-1)Palladium Complex (cm-1)Reference
Standard (DACH)Amide C=O stretch~ 1650~ 1630[14]
Standard (DACH)P-Ph stretch~ 1435~ 1435[14]
Pyridyl-basedPd-N stretch-~ 430-470[14]

Note: A shift in the amide C=O stretching frequency to lower wavenumbers upon complexation is indicative of coordination of the amide oxygen to the palladium center, which can occur in some coordination modes.

Table 4: UV-Vis Spectroscopic Data

UV-Vis spectroscopy can provide information about the electronic transitions within the palladium complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands.[15]

Trost Ligand VariantComplexSolventλmax (nm) (Transition)Reference
General Pd(II) Square Planar[Pd(N-donor)2Cl2]CH2Cl2~ 350-450 (d-d)[15]
General Pd(II) Square Planar[Pd(N-donor)2Cl2]CH2Cl2~ 280-320 (LMCT)[15]

Note: Specific data for palladium-Trost ligand complexes is scarce in the literature, so general ranges for similar Pd(II) complexes are provided.

Table 5: ESI-Mass Spectrometry Data

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the characterization of the intact molecular ion of the palladium complex.[16][17][18][19]

Trost Ligand VariantComplexIonization ModeObserved m/zIdentityReference
Standard (DACH)[Pd(allyl)(Standard Trost Ligand)]BF4Positive[M-BF4]+[Pd(allyl)(Ligand)]+[16]
Modified Backbone[Pd(allyl)(Modified Trost Ligand)]XPositive[M-X]+[Pd(allyl)(Ligand)]+[19]

Note: The observed m/z will correspond to the cationic palladium complex after the loss of its counter-ion.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation (for air-sensitive complexes):

  • All glassware should be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Use a glovebox or Schlenk line for the manipulation of air-sensitive palladium complexes and ligands.

  • Dissolve 5-10 mg of the palladium complex in ~0.6 mL of a deuterated solvent (e.g., CDCl3, CD2Cl2) that has been degassed and stored over molecular sieves.

  • Transfer the solution to an NMR tube and seal it with a cap and parafilm, or use a J. Young NMR tube for long-term experiments.

2. 31P NMR Spectroscopy:

  • Instrument: A multinuclear NMR spectrometer operating at a frequency appropriate for 31P (e.g., 162 MHz on a 400 MHz spectrometer).

  • Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128 to 1024, depending on the sample concentration.

    • Spectral Width: A range that covers the expected chemical shifts of coordinated phosphines (e.g., -50 to 150 ppm).

    • Reference: An external standard of 85% H3PO4 (δ = 0 ppm).

3. 1H NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16 to 64.

    • Spectral Width: -1 to 12 ppm.

    • Reference: The residual solvent peak (e.g., CDCl3 at δ = 7.26 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is the most common and convenient method.[20][21][22] Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure using the anvil to ensure good contact.

  • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solution: If the complex is soluble, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., CH2Cl2) using a liquid cell.

2. Data Acquisition:

  • Instrument: An FTIR spectrometer equipped with the appropriate sampling accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or the KBr pellet/solvent should be recorded and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

  • Prepare a dilute solution of the palladium complex in a UV-transparent solvent (e.g., CH2Cl2, acetonitrile, or methanol). The concentration should be adjusted to obtain an absorbance in the range of 0.1-1.0. A typical starting concentration is 10-4 to 10-5 M.

  • Use a quartz cuvette with a 1 cm path length.

2. Data Acquisition:

  • Instrument: A dual-beam UV-Vis spectrophotometer.[23][24][25]

  • Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

  • Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent and subtract it from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the palladium complex (typically 1-10 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of these with water.[26]

  • The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonia) can sometimes improve ionization, but care must be taken as it can also affect the complex.

2. Data Acquisition:

  • Instrument: An ESI mass spectrometer (e.g., Q-TOF, ion trap).[16][17]

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used for cationic palladium complexes.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas (N2) Flow and Temperature: Optimized to ensure efficient desolvation without causing fragmentation of the complex. Typical values are 5-10 L/min and 150-300 °C.

    • Mass Range: A range that encompasses the expected m/z of the molecular ion.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized palladium complex with a Trost-type ligand.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of Pd-Trost Ligand Complex purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 31P) purification->nmr ftir FTIR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis ms ESI-Mass Spectrometry purification->ms data_analysis Data Interpretation nmr->data_analysis ftir->data_analysis uvvis->data_analysis ms->data_analysis comparison Comparison with Literature/Other Ligands data_analysis->comparison structure_elucidation Structure Elucidation comparison->structure_elucidation final_report Final Report/ Publication structure_elucidation->final_report

Caption: Workflow for the synthesis and spectroscopic analysis of palladium-Trost ligand complexes.

Conclusion

References

Enantioselectivity with (1S,2S)-DACH-phenyl Trost Ligand: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

The (1S,2S)-DACH-phenyl Trost ligand, a C2-symmetric diphosphine ligand, has established itself as a cornerstone in palladium-catalyzed asymmetric allylic alkylation (AAA) and related enantioselective transformations. Its rigid cyclohexane backbone and tunable electronic properties, conferred by the diphenylphosphinobenzoyl arms, allow for excellent stereocontrol in a variety of reactions, consistently delivering products with high enantiomeric excess (ee). This guide provides a comprehensive literature review of the enantioselectivity achieved with the (1S,2S)-DACH-phenyl Trost ligand, presenting quantitative data, detailed experimental protocols, and comparisons with alternative ligands to inform researchers, scientists, and drug development professionals.

Performance in Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed AAA is the hallmark application of the Trost ligands. The (1S,2S)-DACH-phenyl Trost ligand has demonstrated exceptional performance in the reaction of various allylic substrates with a wide range of nucleophiles.

Table 1: Enantioselective Allylic Alkylation of rac-1,3-Diphenylallyl Acetate

NucleophileSolventTemp (°C)Yield (%)ee (%)
Dimethyl malonateTHFRT>9598-99
BenzylamineTHF409599
PhthalimideCH₂Cl₂RT9972
IndoleToluene509299
p-ToluenesulfinateTHFRT9596

As the data indicates, the (1S,2S)-DACH-phenyl Trost ligand consistently provides high to excellent enantioselectivities with a variety of carbon, nitrogen, and sulfur nucleophiles in the presence of the benchmark substrate, rac-1,3-diphenylallyl acetate.

Dynamic Kinetic Asymmetric Transformations (DYKAT)

The (1S,2S)-DACH-phenyl Trost ligand is also highly effective in dynamic kinetic asymmetric transformations (DYKAT), where a racemic starting material is converted to a single enantiomer of the product in theoretically 100% yield. A notable example is the DYKAT of racemic allene acetates.

Table 2: Dynamic Kinetic Asymmetric Allylic Alkylation of Racemic Allene Acetates

Allene Substrate (R)NucleophileBaseYield (%)ee (%)
n-ButylDimethyl malonateBSA, AcOK8186
CyclohexylDimethyl malonateBSA, AcOK8591
t-ButylDimethyl malonateBSA, AcOK7891
n-ButylBenzylamineCs₂CO₃8992
CyclohexylBenzylamineCs₂CO₃9195

Desymmetrization of meso-Compounds

The desymmetrization of meso-compounds is a powerful strategy for the synthesis of chiral molecules. The (1S,2S)-DACH-phenyl Trost ligand, in conjunction with a palladium catalyst, has been successfully employed for the desymmetrization of various meso-diols and their derivatives, affording chiral products with high enantiopurity. For instance, the desymmetrization of meso-2-cyclopenten-1,4-diol bis(carbamate) proceeds with excellent enantioselectivity.

Table 3: Desymmetrization of meso-Substrates

SubstrateNucleophileSolventYield (%)ee (%)
meso-2-Cyclopenten-1,4-diol bis(carbamate)(intramolecular)THF9596
meso-Cyclohex-2-ene-1,4-diyl bis(carbonate)4-Methoxy-N-(sulfamoyloxy)benzenesulfonamideCH₂Cl₂9095
meso-Cyclopent-4-ene-1,3-diyl bis(tosylcarbamate)(intramolecular)bmpyBF₄10096

Asymmetric Allylic Amination

The introduction of a nitrogen-containing functionality in a stereocontrolled manner is a critical transformation in organic synthesis. The (1S,2S)-DACH-phenyl Trost ligand has been utilized in asymmetric allylic amination reactions, providing access to chiral amines and their derivatives with high enantioselectivity.

Table 4: Asymmetric Allylic Amination

Allylic SubstrateAmine NucleophileSolventYield (%)ee (%)
rac-1,3-Diphenylallyl acetateBenzylamineTHF9599
5- and 6-membered ring allylic carbonates4-Methoxy-N-(sulfamoyloxy)benzenesulfonamideCH₂Cl₂up to 96up to 96
2-Vinyloxirane1,2-Disubstituted hydrazinesCH₂Cl₂up to 93up to 93

Comparison with Other Ligands

The performance of the (1S,2S)-DACH-phenyl Trost ligand is often benchmarked against other privileged chiral ligands in asymmetric catalysis.

Table 5: Ligand Comparison in the Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of a Thietane 1,1-Dioxide Derivative

LigandSolventee (%)
(S,S)-DACH-phenyl Trost1,4-Dioxane34
PHOX (L1)1,4-Dioxane8
DACH-naphthyl Trost (L3)1,4-Dioxane24
(S,S)-ANDEN Trost (L4)1,4-Dioxane83

In this specific decarboxylative AAA, the (S,S)-ANDEN Trost ligand outperformed the (S,S)-DACH-phenyl Trost ligand, highlighting that the optimal ligand choice is often substrate and reaction dependent. However, for a broad range of "standard" AAA reactions, the DACH-phenyl Trost ligand remains a highly reliable and effective choice.

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of rac-1,3-Diphenylallyl Acetate with Dimethyl Malonate:

To a solution of rac-1,3-diphenylallyl acetate (1.0 equiv) in THF is added dimethyl malonate (1.2 equiv) and a base (e.g., BSA, 1.2 equiv) followed by a catalytic amount of the palladium precursor [Pd₂(dba)₃·CHCl₃] (2.5 mol%) and the (1S,2S)-DACH-phenyl Trost ligand (7.5 mol%). The reaction mixture is stirred at room temperature until complete consumption of the starting material as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Dynamic Kinetic Asymmetric Allylic Alkylation of a Racemic Allene Acetate with Benzylamine:

A mixture of the palladium precursor [Pd₂(dba)₃·CHCl₃] (2.5 mol%) and the (1S,2S)-DACH-phenyl Trost ligand (7.5 mol%) in THF is stirred at room temperature for 30 minutes. The racemic allene acetate (1.0 equiv), benzylamine (1.1 equiv), and an excess of cesium carbonate (Cs₂CO₃, 2.0 equiv) are then added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield the enantioenriched allene. The enantiomeric excess is determined by chiral HPLC.

Visualizing the Catalytic Cycle

The following diagrams illustrate the generally accepted catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation and a typical experimental workflow.

Asymmetric_Allylic_Alkylation_Cycle Pd(0)L Pd(0)L pi-allyl_Pd(II)L pi-allyl_Pd(II)L Pd(0)L->pi-allyl_Pd(II)L Oxidative Addition Product_Pd(0)L Product_Pd(0)L pi-allyl_Pd(II)L->Product_Pd(0)L Nucleophilic Attack Product_Pd(0)L* Product_Pd(0)L* Product Product Product_Pd(0)L*->Product Allylic_Substrate Allylic_Substrate Allylic_Substrate->pi-allyl_Pd(II)L Nucleophile Nucleophile Nucleophile->pi-allyl_Pd(II)L Product_Pd(0)L->Pd(0)L Product Release Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Charge_Flask Charge flask with Pd precursor and ligand Add_Solvent Add solvent and stir Charge_Flask->Add_Solvent Add_Reactants Add substrate, nucleophile, and base Add_Solvent->Add_Reactants Run_Reaction Stir at specified temperature Add_Reactants->Run_Reaction Monitor_TLC Monitor reaction by TLC Run_Reaction->Monitor_TLC Quench Quench reaction Monitor_TLC->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify Analyze Analyze ee by chiral HPLC Purify->Analyze

Safety Operating Guide

Proper Disposal of 1S,2S-Dhac-phenyl Trost Ligand: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1S,2S-Dhac-phenyl Trost ligand (CAS No. 169689-05-8).

Safety and Hazard Information

According to the Safety Data Sheet (SDS) from major suppliers, this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle all chemicals with care and to follow established laboratory safety protocols.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the ligand.

  • Avoid Dust Inhalation: Handle the solid material in a well-ventilated area or in a fume hood to avoid inhaling dust.[1]

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[1]

Disposal Protocol for this compound

Even though it is not classified as hazardous, the disposal of this compound should be managed responsibly to minimize environmental impact. The following step-by-step process outlines the recommended disposal procedure.

Step 1: Waste Identification and Segregation
  • Do Not Mix: Do not mix the this compound waste with other chemical waste streams, especially solvents or reactive chemicals.[1]

  • Original Container: Whenever possible, store the waste in its original container.[1] If the original container is not available, use a clean, dry, and compatible container.

  • Labeling: Clearly label the waste container as "Waste this compound" and include the CAS number (169689-05-8).

Step 2: Waste Collection and Storage
  • Designated Area: Store the waste container in a designated satellite accumulation area for chemical waste.[2][3]

  • Secure Closure: Ensure the container is securely capped at all times, except when adding waste.[2]

  • Secondary Containment: It is good practice to use secondary containment, such as a tray, to prevent the spread of any potential spills.

Step 3: Disposal Procedure
  • Consult Local Regulations: The primary directive for chemical disposal is to adhere to your institution's and local environmental regulations.[1] Contact your Environmental Health and Safety (EHS) office for specific guidance.

  • Waste Pickup: Arrange for the disposal of the chemical waste through your institution's hazardous waste collection program.[4] Do not dispose of this chemical down the drain or in the regular trash unless explicitly approved by your EHS office.[4][5]

  • Empty Containers: Empty containers that held the ligand should be handled as if they contain the product itself.[1] They should be disposed of through the chemical waste program. For containers that held acute hazardous waste, triple rinsing is required; however, as this ligand is not classified as acutely hazardous, this step may not be necessary but is still a good practice to consider after consulting with your EHS department.[4][6]

Quantitative Data Summary

PropertyValueReference
CAS Number 169689-05-8[1][7][8]
Molecular Formula C₄₄H₄₀N₂O₂P₂[7]
Molecular Weight 690.75 g/mol [7]
Appearance White to off-white powder[9]
Melting Point 136-142 °C
Storage Class 11 - Combustible Solids

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection & Storage cluster_2 Step 3: Final Disposal A Identify Waste: This compound B Segregate: Do not mix with other waste streams A->B C Containerize: Use original or compatible, labeled container B->C D Store in Designated Satellite Accumulation Area C->D E Ensure Secure Closure D->E F Use Secondary Containment E->F G Consult Institutional & Local EHS Regulations F->G H Arrange for Professional Waste Pickup G->H I Properly Dispose of Empty Containers H->I

Caption: A flowchart illustrating the step-by-step procedure for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 1S,2S-Dhac-phenyl Trost Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1S,2S-Dhac-phenyl Trost Ligand. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) for this compound may classify it as not hazardous, the presence of phosphine groups and its primary use in research and development warrant a cautious approach. Organophosphorus compounds, in general, can be irritants and may be air-sensitive. Therefore, a comprehensive PPE strategy is crucial.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes of the ligand solution or dust particles.
Hand Protection Nitrile gloves (ensure adequate thickness and check for breakthrough times if using solvents).Provides a barrier against skin contact. While not classified as a skin irritant, good laboratory practice dictates avoiding direct contact.
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from potential spills.
Respiratory Protection Generally not required if handled in a well-ventilated area or a fume hood. Consider a NIOSH-approved respirator if creating aerosols or dust.Phosphine compounds can be respiratory irritants. Working in a fume hood is the primary engineering control to prevent inhalation exposure.

Experimental Protocols: Handling Procedures

Given that phosphine ligands can be sensitive to air and moisture, leading to oxidation and degradation, handling this ligand under an inert atmosphere is recommended to ensure experimental integrity and safety.

Step-by-Step Handling Workflow:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of contaminants.

    • Set up a controlled environment, either a glovebox or a Schlenk line with an inert gas supply (Argon or Nitrogen).

  • Weighing and Aliquoting:

    • If in a glovebox, transfer the desired amount of the solid ligand onto a pre-tared weighing paper or into a vial.

    • If using a Schlenk line, quickly weigh the solid in the air and immediately place it under an inert atmosphere. For higher precision and safety, weigh the solid in a sealed container and calculate the transferred amount by difference after addition to the reaction vessel.

  • Dissolution:

    • Add degassed, anhydrous solvent to the vessel containing the ligand under an inert atmosphere.

    • Gently swirl or stir the mixture until the ligand is fully dissolved.

  • Transfer:

    • Use a cannula or a gas-tight syringe to transfer the ligand solution to the reaction flask.

    • Ensure a continuous positive pressure of inert gas is maintained throughout the transfer to prevent air from entering the system.

  • Post-Handling:

    • Thoroughly clean any spatulas or surfaces that came into contact with the ligand using an appropriate solvent.

    • Dispose of all contaminated disposables in a designated hazardous waste container.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep1 Clean and Dry Glassware Prep2 Establish Inert Atmosphere (Glovebox or Schlenk Line) Prep1->Prep2 Weigh Weigh Ligand Prep2->Weigh Under Inert Gas Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Clean Clean Equipment Transfer->Clean Post-Reaction Dispose Dispose of Waste Clean->Dispose

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of the this compound and associated waste is critical to maintaining a safe laboratory environment and complying with regulations.

Waste Segregation and Collection:

  • Solid Waste:

    • Any unused solid ligand should be collected in a clearly labeled, sealed container designated for organophosphorus waste.

    • Contaminated consumables such as gloves, weighing papers, and paper towels should be placed in a separate, sealed bag or container and labeled as hazardous waste.

  • Liquid Waste:

    • Solutions containing the ligand should be collected in a dedicated, labeled waste container for organophosphorus compounds.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

Disposal Method:

  • All waste containing the this compound must be disposed of through an approved hazardous waste management service.

  • Follow your institution's specific guidelines for chemical waste disposal.

  • While research into enzymatic and chemical degradation of organophosphorus compounds is ongoing, the standard and required method of disposal is through professional waste handlers who typically use high-temperature incineration.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.